Product packaging for Erdosteine(Cat. No.:CAS No. 84611-23-4)

Erdosteine

Cat. No.: B1671612
CAS No.: 84611-23-4
M. Wt: 249.3 g/mol
InChI Key: QGFORSXNKQLDNO-UHFFFAOYSA-N
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Description

Erdosteine (CAS 84611-23-4) is a thiol-based mucolytic agent with a multifaceted pharmacological profile, making it a valuable compound for research in respiratory diseases. Its primary mechanism involves the breakdown of mucus; after oral administration, it is metabolized into active metabolites containing free sulfhydryl groups. These groups break the disulfide bonds in mucoproteins, reducing sputum viscosity and elasticity, thereby facilitating airway clearance . Beyond its mucolytic action, this compound exhibits potent antioxidant and anti-inflammatory activities. Its metabolite acts as a direct scavenger of reactive oxygen species (ROS) and helps protect against oxidative stress by preserving endogenous antioxidant levels such as glutathione . This is particularly relevant in research models of chronic obstructive pulmonary disease (COPD) and other conditions involving oxidative damage. Research has also demonstrated that this compound possesses anti-adhesive properties, interfering with bacterial adhesins and reducing bacterial attachment. This action can synergize with antibiotic therapies, enhancing their efficacy in models of respiratory infection . Furthermore, recent in vitro studies highlight a significant antiviral effect. This compound and its active metabolite have been shown to reduce the replication of key human respiratory viruses, including SARS-CoV-2, RSV, and Influenza A (H1N1). This activity is linked to the modulation of innate immune responses, including the stimulation of type I interferon and inflammasome pathways . Clinical and meta-analyses evidence supports that this compound can reduce the rate and duration of acute exacerbations in chronic respiratory conditions, providing a strong rationale for its use in translational research . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO4S2 B1671612 Erdosteine CAS No. 84611-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid
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InChI

InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFORSXNKQLDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8048735
Record name Erdosteine
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Molecular Weight

249.3 g/mol
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CAS No.

84611-23-4, 105426-14-0
Record name Erdosteine
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Record name Erdosteine [INN:BAN]
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Record name 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid
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Foundational & Exploratory

The Core Mechanism of Action of Erdosteine in Respiratory Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdosteine is a multifaceted thiol derivative compound utilized in the management of a variety of respiratory diseases, most notably Chronic Obstructive Pulmonary Disease (COPD). Initially characterized by its mucolytic properties, extensive research has revealed a broader pharmacological profile that includes significant antioxidant, anti-inflammatory, and antibacterial activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on the molecular pathways and cellular effects that underpin its therapeutic efficacy. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and respiratory medicine.

Pharmacokinetics and Metabolism

This compound is administered orally as a prodrug. Following absorption, it undergoes extensive first-pass metabolism in the liver, where the thiolactone ring is opened to form the active metabolite, N-thiodiglycolyl-homocysteine, also known as Metabolite I (Met-I).[1][2] It is this active metabolite, containing a free sulfhydryl (-SH) group, that is responsible for the majority of this compound's pharmacological effects.[1][2]

Core Mechanisms of Action

The therapeutic efficacy of this compound in respiratory diseases can be attributed to four primary mechanisms:

  • Mucolytic Activity: Facilitating the clearance of airway mucus.

  • Antioxidant Activity: Counteracting oxidative stress, a key pathological feature of many respiratory diseases.

  • Anti-inflammatory Activity: Modulating inflammatory signaling pathways to reduce airway inflammation.

  • Antibacterial Activity: Inhibiting bacterial adhesion and potentiating the effects of antibiotics.

Mucolytic Activity

The hallmark of many respiratory diseases is the hypersecretion of viscous mucus, which impairs mucociliary clearance and contributes to airway obstruction and an increased risk of infection. This compound's active metabolite, Met-I, exerts its mucolytic effect through the action of its free sulfhydryl group.[1] This thiol group cleaves the disulfide bonds that cross-link mucin glycoproteins, the primary protein components of mucus.[1] This action reduces the viscosity and elasticity of the mucus, making it easier to expectorate.[1]

Experimental Protocol: In Vitro Mucin Viscosity Assay

A common method to assess the mucolytic activity of compounds like this compound is through an in vitro mucin viscosity assay.

  • Preparation of Mucin Solution: A solution of porcine gastric mucin is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration that mimics the viscoelastic properties of human respiratory mucus.

  • Incubation with Test Compound: The mucin solution is incubated with varying concentrations of the active metabolite of this compound (Met-I) or a placebo control for a defined period at 37°C.

  • Viscosity Measurement: The viscosity of the mucin solutions is measured using a rheometer. The instrument measures the resistance of the fluid to flow, providing a quantitative measure of its viscosity.

  • Data Analysis: The percentage reduction in viscosity in the presence of Met-I is calculated relative to the control.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a crucial role in the pathogenesis of chronic respiratory diseases. Cigarette smoke and inflammatory cells are major sources of ROS in the airways. The active metabolite of this compound, Met-I, is a potent antioxidant.[3]

The antioxidant mechanism of Met-I is twofold:

  • Direct ROS Scavenging: The free sulfhydryl group of Met-I can directly react with and neutralize various ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[4]

  • Protection of Endogenous Antioxidants: this compound has been shown to protect α1-antitrypsin, an important endogenous protease inhibitor, from oxidative inactivation by cigarette smoke.[5]

Experimental Protocol: Luminol-Dependent Chemiluminescence Assay for ROS Production

This assay is frequently used to measure the production of ROS by phagocytic cells like neutrophils, a key source of oxidative stress in the airways.

  • Isolation of Neutrophils: Neutrophils are isolated from whole blood using density gradient centrifugation.

  • Cell Stimulation: The isolated neutrophils are stimulated with an agent such as phorbol myristate acetate (PMA) to induce a respiratory burst and the production of ROS.

  • Incubation with this compound Metabolite: The stimulated neutrophils are incubated with various concentrations of Met-I or a control.

  • Chemiluminescence Measurement: Luminol, a chemiluminescent probe, is added to the cell suspension. In the presence of ROS, luminol is oxidized, emitting light that can be quantified using a luminometer.

  • Data Analysis: The reduction in chemiluminescence in the presence of Met-I indicates its ROS scavenging activity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of disease progression in conditions like COPD. This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways.

Inhibition of the NF-κB Signaling Pathway:

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, initiating the transcription of these genes. This compound has been shown to inhibit the activation of the NF-κB pathway.[6][7] It is thought to achieve this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[6] By inhibiting NF-κB activation, this compound reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8).[6][7]

G Inflammatory Stimuli (e.g., LPS, ROS) Inflammatory Stimuli (e.g., LPS, ROS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS, ROS)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits (sequesters in cytoplasm) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Initiates This compound (Met-I) This compound (Met-I) This compound (Met-I)->IKK Complex Inhibits

Modulation of MAPK Signaling:

Mitogen-activated protein kinase (MAPK) signaling pathways are also involved in the inflammatory response. While some studies suggest this compound may have an effect on this pathway, other research indicates that its primary anti-inflammatory action is independent of MAPK inhibition.[6][8]

Antibacterial Activity

Bacterial colonization and infection are common complications in chronic respiratory diseases. This compound exhibits antibacterial activity through a dual mechanism:

  • Inhibition of Bacterial Adhesion: The active metabolite, Met-I, can interfere with the fimbriae of bacteria, which are hair-like appendages that mediate attachment to host epithelial cells.[2] By disrupting these structures, this compound reduces the ability of bacteria to colonize the respiratory tract.[2]

  • Potentiation of Antibiotic Activity: this compound has been shown to enhance the efficacy of various antibiotics, such as amoxicillin and ciprofloxacin.[9] It is hypothesized that by reducing the viscosity of mucus and disrupting the biofilm matrix, this compound allows for better penetration of antibiotics to the site of infection.[9]

Experimental Protocol: Bacterial Adhesion Assay

This assay quantifies the ability of bacteria to adhere to epithelial cells in the presence or absence of an inhibitor.

  • Cell Culture: A monolayer of human epithelial cells (e.g., A549 lung carcinoma cells) is grown in a multi-well plate.

  • Bacterial Culture: A culture of the desired bacterial strain (e.g., Pseudomonas aeruginosa) is grown to a specific optical density.

  • Co-incubation: The epithelial cell monolayer is washed and then incubated with the bacterial suspension in the presence of varying concentrations of Met-I or a control.

  • Washing: After the incubation period, non-adherent bacteria are removed by washing the wells multiple times with a sterile buffer.

  • Cell Lysis and Plating: The epithelial cells are lysed to release the adherent bacteria. The lysate is then serially diluted and plated on agar plates.

  • Quantification: After overnight incubation, the number of colony-forming units (CFUs) is counted to determine the number of adherent bacteria.

  • Data Analysis: The percentage of bacterial adhesion in the presence of Met-I is calculated relative to the control.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on the efficacy of this compound.

Table 1: Preclinical Data on the In Vitro Effects of this compound's Active Metabolite (Met-I)

ParameterExperimental ModelConcentration of Met-IResultReference
Bacterial Adhesion S. aureus and E. coli adhesion to human buccal cells2.5, 5, and 10 µg/mLSignificant reduction in bacterial adhesiveness[2]
ROS Production Luminol-dependent chemiluminescence in neutrophils100 µmol/LSignificant inhibition[1]
ROS Scavenging In vitro assays> 0.1 mmol/LSignificant decrease in H₂O₂[4]

Table 2: Clinical Efficacy of this compound in COPD Patients (RESTORE Study)

Outcome MeasureThis compound GroupPlacebo GroupReduction/Improvement with this compoundp-valueReference
Exacerbation Rate (per patient-year) 0.911.1319.4% reduction0.01[6][7][10]
Mild Exacerbation Rate (per patient-year) 0.230.5457.1% reduction0.002[6][10]
Exacerbation Duration (days) 9.5512.6324.6% reduction0.023[6][10]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and a representative experimental workflow.

G cluster_0 Pharmacokinetics cluster_1 Pharmacological Effects This compound (Prodrug) This compound (Prodrug) Metabolite I (Met-I) Metabolite I (Met-I) This compound (Prodrug)->Metabolite I (Met-I) Hepatic Metabolism Mucolytic Action Mucolytic Action Metabolite I (Met-I)->Mucolytic Action Cleaves Disulfide Bonds in Mucus Antioxidant Action Antioxidant Action Metabolite I (Met-I)->Antioxidant Action Scavenges ROS Anti-inflammatory Action Anti-inflammatory Action Metabolite I (Met-I)->Anti-inflammatory Action Inhibits NF-κB Pathway Antibacterial Action Antibacterial Action Metabolite I (Met-I)->Antibacterial Action Inhibits Bacterial Adhesion

G Culture Epithelial Cells Culture Epithelial Cells Co-incubate Cells, Bacteria, and Met-I Co-incubate Cells, Bacteria, and Met-I Culture Epithelial Cells->Co-incubate Cells, Bacteria, and Met-I Prepare Bacterial Suspension Prepare Bacterial Suspension Prepare Bacterial Suspension->Co-incubate Cells, Bacteria, and Met-I Wash to Remove Non-adherent Bacteria Wash to Remove Non-adherent Bacteria Co-incubate Cells, Bacteria, and Met-I->Wash to Remove Non-adherent Bacteria Lyse Cells and Plate for CFU Counting Lyse Cells and Plate for CFU Counting Wash to Remove Non-adherent Bacteria->Lyse Cells and Plate for CFU Counting Quantify Adherent Bacteria Quantify Adherent Bacteria Lyse Cells and Plate for CFU Counting->Quantify Adherent Bacteria

Conclusion

This compound is a pharmacologically diverse agent with a well-defined mechanism of action that extends beyond its initial classification as a mucolytic. Its ability to concurrently address mucus hypersecretion, oxidative stress, inflammation, and bacterial colonization provides a strong rationale for its use in the management of chronic respiratory diseases such as COPD. The data from both preclinical and clinical studies robustly support its efficacy in improving clinical outcomes and reducing the frequency and severity of exacerbations. This in-depth guide provides a technical foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar thiol-based compounds in respiratory medicine.

References

Erdosteine's Active Metabolites: A Technical Guide to their Mechanisms and Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdosteine is a multifaceted thiol derivative prodrug that undergoes rapid first-pass metabolism in the liver to yield a series of pharmacologically active metabolites. These metabolites are central to this compound's therapeutic efficacy as a mucolytic, antioxidant, and anti-inflammatory agent in the management of respiratory diseases. This technical guide provides an in-depth exploration of the functions of this compound's active metabolites, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways they modulate. The primary active metabolite, Metabolite I (Met I), also known as N-thiodiglycolyl-homocysteine, is the principal driver of this compound's clinical effects. Information on two other metabolites, Metabolite II (Met II) and Metabolite III (Met III), is less extensive, with the functions of Met III remaining largely uncharacterized in the current literature.

Overview of this compound Metabolism

This compound is orally administered as a prodrug, containing two blocked sulfhydryl groups.[1][2] Following absorption, it is rapidly metabolized in the liver, leading to the formation of at least three active metabolites.[2][3] The primary and most studied active metabolite is Metabolite I (Met I), N-thiodiglycolyl-homocysteine.[4] This metabolite possesses a free sulfhydryl (-SH) group, which is crucial for its pharmacological activities.[5] A second metabolite, Metabolite II (Met II), has been identified as N-(2-Mercaptoacetyl)-DL-homocysteine.[6] While a third metabolite is often mentioned, its specific chemical structure and functions are not well-defined in the available scientific literature.[7]

Diagram 1: Metabolic Activation of this compound

Erdosteine_Metabolism This compound This compound (Prodrug) Liver Hepatic First-Pass Metabolism This compound->Liver Metabolites Active Metabolites Liver->Metabolites Met_I Metabolite I (N-thiodiglycolyl-homocysteine) Metabolites->Met_I Met_II Metabolite II (N-(2-Mercaptoacetyl)-DL-homocysteine) Metabolites->Met_II Met_III Metabolite III (Structure Undefined) Metabolites->Met_III

Caption: Metabolic conversion of this compound to its active metabolites.

Pharmacokinetics of this compound and Metabolite I

The pharmacokinetic profile of this compound is characterized by its rapid conversion to Met I, which exhibits a longer half-life and higher plasma concentrations compared to the parent drug. The following table summarizes key pharmacokinetic parameters from a study in healthy volunteers.

Table 1: Pharmacokinetic Parameters of this compound and Metabolite I

ParameterThis compoundMetabolite I (N-thiodiglycolyl-homocysteine)
Cmax (ng/mL) 1447.8 ± 449.9385.0 ± 192.7
Tmax (h) 1.2 ± 0.51.9 ± 0.7
t1/2 (h) 1.3 ± 0.42.6 ± 1.1
AUC(0-10h) (ng·h/mL) 3229.9 ± 1225.61331.3 ± 694.0
AUC(0-∞) (ng·h/mL) 3279.6 ± 1233.71451.7 ± 719.0
Protein Binding ~65%Not Specified

Data sourced from a pharmacokinetic study in healthy Chinese male volunteers following a single 0.3 g oral dose.

Core Functions and Mechanisms of Action

The therapeutic effects of this compound are primarily attributed to the multifaceted activities of its active metabolites, particularly Met I.

Mucolytic Function

The hallmark of this compound's metabolites is their mucolytic activity, which involves the disruption of mucus structure, leading to reduced viscosity and improved clearance.

Mechanism: The free sulfhydryl group of Met I directly breaks the disulfide bonds that cross-link mucin glycoproteins, the primary protein components of mucus.[5] This action reduces the viscoelasticity of the mucus, making it less tenacious and easier to expectorate.[5]

Diagram 2: Mucolytic Mechanism of Metabolite I

Mucolytic_Action Met_I Metabolite I (-SH) Disulfide_Bond Disulfide Bond Cleavage Met_I->Disulfide_Bond Mucin Mucin Glycoproteins (with S-S bonds) Mucin->Disulfide_Bond Reduced_Viscosity Reduced Mucus Viscosity Disulfide_Bond->Reduced_Viscosity Improved_Clearance Enhanced Mucociliary Clearance Reduced_Viscosity->Improved_Clearance Antioxidant_Action Met_I Metabolite I (-SH) Scavenging Direct ROS Scavenging Met_I->Scavenging GSH_Replenishment GSH Replenishment Met_I->GSH_Replenishment ROS Reactive Oxygen Species (ROS) ROS->Scavenging GSH_Depletion Glutathione Depletion GSH_Depletion->GSH_Replenishment Cellular_Protection Cellular Protection from Oxidative Stress Scavenging->Cellular_Protection GSH_Replenishment->Cellular_Protection NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylation of IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation This compound This compound Metabolites This compound->IKK Inhibition DNA DNA p65_p50_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, IL-1β, TNF-α) DNA->Pro_inflammatory_Genes LCMS_Workflow Start Start: Plasma Sample (100 µL) Derivatization Derivatization with 2-bromo-3'-methoxy acetophenone Start->Derivatization Separation Chromatographic Separation (Agilent XDB-C18 column) Derivatization->Separation Detection Mass Spectrometric Detection (ESI-MS/MS, positive ion mode) Separation->Detection Quantification Quantification against Calibration Curve Detection->Quantification End End: Concentration Data Quantification->End

References

In-Vitro Antioxidant and Free Radical Scavenging Properties of Erdosteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erdosteine, a thiol derivative, is recognized for its mucolytic properties. However, its significant in-vitro antioxidant and free radical scavenging activities, primarily mediated by its active metabolite, Metabolite 1 (Met 1), are gaining increasing attention within the scientific community. This technical guide provides an in-depth analysis of the antioxidant profile of this compound, presenting quantitative data from various assays, detailed experimental protocols, and an exploration of the underlying signaling pathways. The evidence strongly suggests that Met 1 is a potent scavenger of a wide range of reactive oxygen species (ROS), highlighting its potential as a therapeutic agent in oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This compound, a prodrug, is rapidly metabolized in the liver to its active form, Metabolite 1 (Met 1), which possesses a free sulfhydryl (-SH) group. This functional group is central to its antioxidant and free radical scavenging capabilities. This guide synthesizes the current in-vitro evidence of this compound's antioxidant properties.

Free Radical Scavenging and Antioxidant Properties of Metabolite 1 (Met 1)

The antioxidant activity of this compound is exclusively attributed to its active metabolite, Met 1. In-vitro studies have demonstrated the potent ability of Met 1 to scavenge a variety of clinically relevant free radicals and reactive oxygen species.

Scavenging of Superoxide Anion (O₂⁻)
Scavenging of Hydrogen Peroxide (H₂O₂) and Hypochlorous Acid (HOCl)

Met 1 exhibits substantial scavenging activity against hydrogen peroxide and hypochlorous acid.[2][3] A study on A549 human lung adenocarcinoma cells demonstrated that pre-treatment with Met 1 (at concentrations of 2.5, 5, and 10 µg/ml) led to a concentration-dependent decrease in intracellular peroxide production upon exposure to H₂O₂.[4]

Scavenging of Hydroxyl Radical (•OH)

The highly reactive hydroxyl radical is a significant contributor to cellular damage. Electron paramagnetic resonance (EPR) spectroscopy studies have shown that Met 1 can effectively scavenge hydroxyl radicals generated by the Fenton reaction.[1] The intensity of the hydroxyl radical signal was significantly reduced in the presence of Met 1 at concentrations of 20, 10, 5, 2.5, 1.25, and 0.625 microg/ml, indicating a termination reaction between the free radical and Met 1.[1]

Quantitative Data Summary

While specific IC50 values from standardized DPPH, ABTS, and FRAP assays for this compound's active metabolite Met 1 are not widely published, the available data from other relevant assays are summarized below.

Assay TypeRadical/SpeciesConcentration of Met 1Observed EffectReference
Neutrophil Oxidative Burst Multiple ROS2.5, 5, 10, 20 µg/mLSignificant, concentration-dependent inhibition[2][3]
Intracellular Peroxide Production H₂O₂2.5, 5, 10 µg/mLConcentration-dependent decrease[4]
Hydroxyl Radical Scavenging (EPR) •OH0.625 - 20 µg/mLSignificant reduction in radical intensity[1]
Superoxide Anion Scavenging (EPR) O₂⁻0.625 - 20 µg/mLSignificant reduction in radical intensity[1]

Experimental Protocols

The following are detailed methodologies for key in-vitro antioxidant assays relevant to the evaluation of thiol-containing compounds like this compound's active metabolite, Met 1.

Superoxide Anion Radical Scavenging Assay (Xanthine/Xanthine Oxidase Method)

This assay is based on the generation of superoxide radicals by the xanthine/xanthine oxidase system and their detection by a suitable indicator, such as cytochrome c or a tetrazolium salt like WST-1.[5][6]

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, producing superoxide radicals in the process. These radicals then reduce a detector molecule, leading to a measurable change (e.g., an increase in absorbance). An antioxidant will scavenge the superoxide radicals, thus inhibiting the reduction of the detector molecule.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (e.g., 50 mM, pH 7.4).

    • Xanthine solution (e.g., 0.5 mM in buffer).

    • Xanthine Oxidase solution (e.g., 0.05 U/mL in buffer).

    • Detector molecule solution (e.g., Cytochrome c at 10 µM or WST-1 at a suitable concentration).

    • Test compound (Met 1) solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, xanthine solution, detector molecule solution, and the test compound solution.

    • Initiate the reaction by adding the xanthine oxidase solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C).

    • Measure the change in absorbance at the appropriate wavelength (e.g., 550 nm for cytochrome c reduction) over a specific time period.

  • Calculation: The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound. The IC50 value can then be determined from a dose-response curve.

Hydroxyl Radical Scavenging Assay (Fenton Reaction)

This assay evaluates the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.[1]

Principle: The Fenton reaction involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). These radicals can then react with a detector molecule, causing a measurable change. An antioxidant will compete with the detector molecule for the hydroxyl radicals, thus reducing the change in the detector molecule.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (e.g., 0.2 M, pH 7.4).

    • FeSO₄ solution (e.g., 10 mM).

    • EDTA solution (e.g., 10 mM).

    • H₂O₂ solution (e.g., 10 mM).

    • Detector molecule solution (e.g., Safranin O or Deoxyribose).

    • Test compound (Met 1) solutions at various concentrations.

  • Assay Procedure:

    • To a reaction tube, add the buffer, FeSO₄, EDTA, H₂O₂, the detector molecule, and the test compound solution.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

    • Add a colorimetric reagent (e.g., thiobarbituric acid for the deoxyribose method) and heat the mixture.

    • Measure the absorbance at the appropriate wavelength.

  • Calculation: The percentage of hydroxyl radical scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Inhibition of NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] This pathway is a key regulator of the inflammatory response.

Mechanism: In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the expression of pro-inflammatory cytokines and other inflammatory mediators.

This compound has been found to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[7] It is suggested that this compound directly inhibits the activity of the IKK complex.[7]

NF_kB_Inhibition_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to NFkB_IkBa->IKK releases NFkB_IkBa->NFkB releases IkBa_p P-IκBα Proteasome Proteasome Degradation IkBa_p->Proteasome targeted for Proteasome->IkBa_p degrades Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression NFkB_nuc->Inflammation induces This compound This compound (Metabolite 1) This compound->IKK inhibits

This compound's Inhibition of the NF-κB Signaling Pathway
General Experimental Workflow for In-Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for assessing the in-vitro antioxidant capacity of a test compound like this compound's metabolite, Met 1.

Experimental_Workflow start Start prep_reagents Prepare Assay Reagents (e.g., DPPH, ABTS, FRAP) start->prep_reagents prep_samples Prepare Test Compound (Met 1) Dilutions start->prep_samples assay Perform Antioxidant Assay prep_reagents->assay prep_samples->assay measure Measure Absorbance/ Fluorescence assay->measure calculate Calculate % Inhibition and IC50 Values measure->calculate end End calculate->end

General Workflow for In-Vitro Antioxidant Assays

Conclusion

The active metabolite of this compound, Met 1, demonstrates significant in-vitro antioxidant and free radical scavenging properties. Its ability to neutralize a variety of reactive oxygen species, coupled with its inhibitory effect on the pro-inflammatory NF-κB signaling pathway, underscores its potential as a therapeutic agent in conditions characterized by oxidative stress and inflammation. Further research to determine the specific IC50 values of Met 1 in standardized antioxidant assays would provide a more complete quantitative profile of its antioxidant efficacy. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the antioxidant potential of this compound and other thiol-based compounds.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Erdosteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological activities of Erdosteine. The information is intended for researchers, scientists, and professionals involved in drug development and respiratory medicine.

Molecular Structure and Identification

This compound is a thiol derivative that functions as a mucolytic and antioxidant agent.[1] Structurally, it is a thioether derivative containing two thioether groups.[2] It is a prodrug, meaning it is converted into its active form in the body after administration.[3]

IdentifierValue
IUPAC Name 2-[(2-Oxothiolan-3-yl)carbamoylmethylsulfanyl]acetic acid[2]
CAS Number 84611-23-4[2]
Molecular Formula C₈H₁₁NO₄S₂[2]
Molecular Weight 249.30 g·mol⁻¹[2]
SMILES O=C1SCCC1NC(=O)CSCC(=O)O[2]
InChI InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)[2]

Physicochemical Properties

This compound's physicochemical properties are crucial for its formulation and pharmacokinetic profile. It is slightly soluble in water, methanol, and ethanol.[4]

PropertyValueSource
Physical State Solid[5]
pKa 3.79[6]
Solubility Slightly soluble in water, methanol, or ethanol. Soluble in DMSO (50 mg/mL).[4][7]

Pharmacokinetics

This compound is administered orally and is rapidly absorbed. It undergoes extensive first-pass metabolism in the liver, where it is converted into its pharmacologically active metabolites.[1] The primary active metabolite is N-thiodiglycolyl-homocysteine, also known as Metabolite I (Met-I), which contains a free sulfhydryl (-SH) group responsible for the drug's activity.[2]

ParameterThis compoundMetabolite I (Met-I)Source
Protein Binding 64.5%-
Tmax (Peak Plasma Time) 1.18 ± 0.26 h1.48 h
Cmax (Peak Plasma Conc.) 1.26 ± 0.23 µg/mL3.46 µg/mL
Elimination Half-life (t½) 1.46 ± 0.60 h1.62 ± 0.59 h

Mechanism of Action and Signaling Pathways

This compound exhibits a multi-faceted pharmacological profile, acting as a mucolytic, antioxidant, anti-inflammatory, and anti-adhesive agent.[2]

Metabolic Activation

This compound is a prodrug that requires metabolic activation in the liver to exert its therapeutic effects. The thiolactone ring is opened, exposing a reactive free sulfhydryl group in its active metabolite, Met-I.

G cluster_0 Metabolic Process in Liver This compound This compound (Prodrug with blocked sulfhydryl groups) Metabolite_I Metabolite I (Met-I) (Active form with free sulfhydryl group) This compound->Metabolite_I First-Pass Metabolism (Thiolactone ring opening) G cluster_0 This compound's Active Metabolite (Met-I) cluster_1 Cellular Effects Met_I Met-I (-SH group) Mucin Mucin Glycoproteins (Disulfide Bonds) Met_I->Mucin Breaks bonds ROS Reactive Oxygen Species (ROS) (e.g., from smoking, inflammation) Met_I->ROS Scavenges NFkB NF-κB Activation Met_I->NFkB Inhibits Viscous_Sputum Viscous_Sputum Mucin->Viscous_Sputum leads to ROS->NFkB Activates Tissue_Damage Tissue_Damage ROS->Tissue_Damage leads to Inflammation Inflammation NFkB->Inflammation leads to G cluster_workflow LC-MS/MS Workflow for this compound Quantification Sample 1. Plasma Sample Collection (0.2 mL human plasma) Extraction 2. Solid-Phase Extraction (SPE) (e.g., OASIS HLB plate) Sample->Extraction Elution 3. Elution (Elute with Methanol) Extraction->Elution Prep 4. Evaporation & Reconstitution (Reconstitute in mobile phase) Elution->Prep Injection 5. LC-MS/MS Injection Prep->Injection Separation 6. Chromatographic Separation (C18 column) Injection->Separation Detection 7. Mass Spectrometry Detection (Precursor ion m/z 250 -> Product ion m/z 204) Separation->Detection Quant 8. Quantification (Compare against calibration curve) Detection->Quant

References

The Multifaceted Anti-inflammatory Mechanisms of Erdosteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdosteine, a thiol derivative, is recognized for its mucolytic properties in treating chronic respiratory diseases. However, its therapeutic efficacy extends significantly to the modulation of inflammatory pathways. This technical guide provides an in-depth exploration of the core anti-inflammatory mechanisms of this compound, its active metabolite Met 1 (N-thiodiglycolyl-homocysteine), and their impact on key signaling cascades. Through a synthesis of preclinical and clinical data, this document elucidates the antioxidant and direct anti-inflammatory actions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating novel anti-inflammatory therapeutic strategies.

Introduction: Beyond Mucolysis

While clinically established as a mucolytic agent, this compound's pharmacological profile is characterized by potent antioxidant and anti-inflammatory activities.[1][2][3] These properties are primarily attributed to its active metabolite, Met 1, which possesses a free sulfhydryl (-SH) group.[1][2][4] This functional group is central to its ability to scavenge reactive oxygen species (ROS) and interfere with inflammatory signaling.[1][2][5] Chronic inflammatory conditions, such as Chronic Obstructive Pulmonary Disease (COPD), are marked by an imbalance of oxidants and antioxidants, leading to tissue damage and a persistent inflammatory state.[2] this compound addresses these pathologies by not only reducing mucus viscosity but also by directly targeting the underlying inflammatory processes.[2][6]

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through two primary, interconnected mechanisms:

  • Antioxidant Activity: The active metabolite, Met 1, is a potent scavenger of free radicals, mitigating oxidative stress, a key driver of inflammation.[2][5] This antioxidant action protects tissues from damage and dampens the activation of pro-inflammatory signaling pathways.[2][5]

  • Direct Modulation of Inflammatory Pathways: this compound has been shown to directly interfere with key inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[7][8]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9] this compound has been demonstrated to inhibit this pathway through the following steps:

  • Inhibition of IκBα Degradation: In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[7][9] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.[7][10] Pretreatment with this compound has been shown to inhibit this LPS-induced degradation of IκBα.[7]

  • Inhibition of IKK Activity: The degradation of IκBα is mediated by the IκB kinase (IKK) complex.[7][9] this compound has been found to inhibit LPS-induced IKK activity.[7]

  • Reduced NF-κB Transcription: By preventing IκBα degradation and IKK activity, this compound effectively blocks the nuclear translocation and transcriptional activity of NF-κB.[7][10]

NFkB_Pathway_Modulation_by_this compound cluster_extracellular Extracellular cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates NFkB_nuc NF-κB (Active) ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->ProInflammatory_Genes Induces IkBa_NFkB IkBa_NFkB IKK->IkBa_NFkB Phosphorylates IκBα IkBa IkBa IkBa_NFkB->IkBa Releases NFkB NFkB IkBa_NFkB->NFkB IkBa->IkBa Degradation NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->IkBa_NFkB Prevents Degradation of IκBα

This compound's inhibition of the NF-κB signaling pathway.
Modulation of Mitogen-Activated Protein Kinase (MAPK) and Akt Pathways

While this compound's primary anti-inflammatory effect in macrophages appears to be mediated through the NF-κB pathway, its interaction with other signaling cascades has also been investigated. Studies have shown that this compound does not inhibit the LPS-induced phosphorylation of Akt and various MAPKs (MEK, ERK, JNK, p38).[7][11] This suggests a specific inhibitory action on the NF-κB pathway rather than a broad inhibition of inflammatory signaling. However, in other models, this compound has been shown to attenuate myocardial necrosis by inhibiting the MAPK pathway, indicating that its effects may be cell-type and context-dependent.[12]

Quantitative Effects on Inflammatory Markers

This compound and its active metabolite, Met 1, have been shown to significantly reduce the levels of various pro-inflammatory cytokines and other markers of inflammation. The following tables summarize the quantitative data from key preclinical and clinical studies.

Table 1: In Vitro and Preclinical Studies
Model SystemInflammatory StimulusThis compound/Met 1 ConcentrationMeasured MarkerResultCitation
Rat Alveolar MacrophagesLipopolysaccharide (LPS)Not specifiedTumor Necrosis Factor-α (TNF-α)Significantly decreased production[13]
Rat Alveolar MacrophagesLipopolysaccharide (LPS)Not specifiedInterleukin-1β (IL-1β)Significantly decreased production[13]
Rat Alveolar MacrophagesLipopolysaccharide (LPS)Not specifiedInterleukin-6 (IL-6)Significantly decreased production[13]
RAW 264.7 Mouse MacrophagesLipopolysaccharide (LPS)Not specifiedInterleukin-6 (IL-6)Inhibited production[7]
RAW 264.7 Mouse MacrophagesLipopolysaccharide (LPS)Not specifiedInterleukin-1β (IL-1β)Inhibited production[7]
Guinea Pig Model of Allergic InflammationAllergic Inflammation10 mg/kg/day for 10 daysInterleukin-5 (IL-5)Modest decline[14][15]
Guinea Pig Model of Allergic InflammationAllergic Inflammation10 mg/kg/day for 10 daysInterleukin-13 (IL-13)Modest decline[14][15]
Guinea Pig Model of Allergic InflammationAllergic Inflammation10 mg/kg/day for 10 daysInterleukin-10 (IL-10)Increase in concentration[14][15]
Rat Model of ColitisTrinitrobenzene sulphonic acid (TNBS)100 mg/kg per day for 3 daysSerum Cytokines (TNF-α, IL-1β, IL-6)Reversed elevation[16]
Table 2: Clinical Studies in COPD Patients
Study PopulationThis compound DosageDurationMeasured MarkerResultCitation
Stable COPD Patients (Smokers)600 mg/dayNot specifiedIL-6 in bronchial secretionsReduction in levels[4]
Stable COPD Patients (Smokers)600 mg/dayNot specifiedIL-8 in bronchial secretionsReduction in levels[4]
Severe COPD Patients600 mg/day10 daysPlasma Reactive Oxygen Species (ROS)+14.6% ± 2.7 increase from baseline after exercise (vs. +24.4% ± 3.8 in placebo)[17]
Severe COPD Patients600 mg/day10 daysPlasma 8-isoprostane+14.1% ± 2.6 increase from baseline after exercise (vs. +26.3 ± 2.9 in placebo)[17]
AECOPD Patients900 mg/day10 daysSerum C-reactive protein (CRP)Significantly reduced concentrations[18]
AECOPD PatientsNot specifiedUp to 10 daysCough Frequency-64% ± 12%[19][20]
AECOPD PatientsNot specifiedUp to 10 daysCough Severity-60% ± 9%[19][20]
AECOPD PatientsNot specifiedUp to 10 daysSputum Viscosity-37% ± 9%[19][20]
AECOPD PatientsNot specifiedUp to 10 daysSputum Purulence-51% ± 5%[19][20]

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in key studies investigating the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Activity in Macrophages
  • Cell Line: RAW 264.7 mouse macrophage cell line.[7]

  • Treatment: Cells are pretreated with varying concentrations of this compound for a specified duration (e.g., 6 hours) before stimulation with an inflammatory agent.[7][11]

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/ml.[7][10]

  • Methodology for Pathway Analysis:

    • Western Blotting: Total cellular proteins are extracted and subjected to Western blotting to analyze the protein levels and phosphorylation status of key signaling molecules.[7][11] This includes IκBα, phospho-Akt, Akt, MEK, phospho-MEK, ERK, phospho-ERK, JNK, phospho-JNK, p38 MAPK, and phospho-p38 MAPK.[7][11]

    • IKK Assay: IKK activity is measured to determine the direct effect of this compound on this kinase complex.[7]

    • NF-κB Transcription Assay: The transcriptional activity of NF-κB is assessed to confirm the downstream effects of IκBα stabilization.[7]

  • Cytokine Measurement: The production of pro-inflammatory cytokines such as IL-6 and IL-1β in the cell culture supernatant is quantified using methods like ELISA.[7]

In Vivo Model of Allergic Airway Inflammation
  • Animal Model: Guinea pigs are used to establish an experimental model of allergic inflammation.[14]

  • Treatment: this compound is administered orally at a dose of 10 mg/kg/day for 10 days.[14]

  • Methodology for Cytokine Measurement:

    • Bronchoalveolar Lavage Fluid (BALF) Collection: BALF is collected from the animals to analyze the local inflammatory environment in the airways.[14]

    • Multiplex Detecting Method: The concentrations of inflammatory cytokines (IL-4, IL-5, IL-13, and IL-10) in the BALF are measured using a multiplex assay.[14]

Clinical Trials in COPD Patients
  • Study Design: Double-blind, randomized, placebo-controlled clinical trials are conducted in patients with stable COPD or those experiencing an acute exacerbation (AECOPD).[6][19]

  • Treatment: Patients receive oral this compound (e.g., 600 mg or 900 mg daily) or a placebo for a defined period (e.g., 10 days to 1 year).[6][19][21]

  • Methodology for Measuring Inflammatory and Oxidative Stress Markers:

    • Blood and Sputum Analysis: Blood samples are collected to measure systemic inflammatory markers like C-reactive protein (CRP), plasma ROS, and 8-isoprostane.[4][17][18] Sputum samples are analyzed for local inflammatory markers such as IL-6 and IL-8.[4]

    • Clinical Symptom Scores: The severity of symptoms like cough, sputum viscosity, and purulence are assessed using standardized scoring systems.[19][20]

Summary of this compound's Anti-inflammatory and Antioxidant Actions

The multifaceted anti-inflammatory effects of this compound are a result of its ability to act on multiple fronts of the inflammatory cascade. The following diagram illustrates the overarching mechanisms.

Erdosteine_AntiInflammatory_Actions cluster_antioxidant Antioxidant Effects cluster_inflammatory Anti-inflammatory Effects This compound This compound Met1 Active Metabolite Met 1 (-SH group) This compound->Met1 Metabolized to ROS Reactive Oxygen Species (ROS) Met1->ROS Scavenges NFkB_pathway NF-κB Pathway Met1->NFkB_pathway Inhibits OxidativeStress Oxidative Stress & Tissue Damage ROS->OxidativeStress ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α, etc.) NFkB_pathway->ProInflammatory_Cytokines Induces

Overview of this compound's dual antioxidant and anti-inflammatory actions.

Conclusion and Future Directions

This compound's mechanism of action extends beyond its mucolytic properties to encompass significant anti-inflammatory and antioxidant effects. Its ability to specifically inhibit the NF-κB signaling pathway and reduce the production of key pro-inflammatory cytokines, coupled with its potent ROS scavenging capabilities, positions it as a valuable therapeutic agent in the management of chronic inflammatory respiratory diseases. The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy in mitigating the inflammatory burden in conditions like COPD.

For drug development professionals, this compound serves as a compelling example of a multi-target therapeutic. Future research should focus on:

  • Exploring the broader therapeutic applications of this compound in other chronic inflammatory diseases where oxidative stress and NF-κB activation play a pathogenic role.

  • Investigating the long-term immunomodulatory effects of sustained this compound treatment.

  • Identifying additional molecular targets of this compound and its metabolites to fully elucidate its pharmacological profile.

This in-depth understanding of this compound's anti-inflammatory pathways provides a solid foundation for further research and development in the field of anti-inflammatory therapeutics.

References

pharmacodynamics and bioavailability of Erdosteine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacodynamics and Bioavailability of Erdosteine

Introduction

This compound is a potent mucoactive agent developed for the management of respiratory diseases characterized by abnormal mucus production and transport, such as Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis.[1][2] Chemically, it is a thiol derivative, specifically N-(carboxymethylthioacetyl)-homocysteine thiolactone.[3] A key feature of this compound is its nature as a prodrug; it is inactive upon administration and is converted to its active metabolites after hepatic first-pass metabolism.[2][4] This mechanism minimizes direct effects on gastric mucus, contributing to a favorable safety profile.[2] The therapeutic efficacy of this compound stems from a multifaceted pharmacological profile that includes mucolytic, antioxidant, anti-inflammatory, and antibacterial activities.[1][5]

Pharmacodynamics: A Multi-faceted Mechanism of Action

This compound's therapeutic effects are primarily attributed to its active metabolite, Met-I (N-thiodiglycolyl-homocysteine), which is formed in the liver.[3] This metabolite contains a free sulfhydryl (-SH) group that is crucial for its pharmacological activities.[3][6]

Metabolic Activation

Upon oral administration, this compound undergoes rapid first-pass metabolism, where the thiolactone ring is opened, unmasking a reactive sulfhydryl group and forming the pharmacologically active Met-I.[3][7]

This compound This compound (Prodrug) Blocked Sulfhydryl Groups Metabolism First-Pass Hepatic Metabolism This compound->Metabolism Oral Administration MetI Metabolite I (Met-I) (N-thiodiglycolyl-homocysteine) Active Free Sulfhydryl (-SH) Group Metabolism->MetI Thiolactone Ring Opening

Caption: Metabolic activation of this compound to its active metabolite, Met-I.
Mucolytic and Muco-regulatory Activity

The primary and most well-documented action of this compound is its mucolytic effect. The free sulfhydryl group of Met-I directly breaks the disulfide bonds that cross-link glycoprotein fibers in mucus.[4][8] This action reduces the viscosity and elasticity of bronchial secretions, facilitating their removal through improved mucociliary clearance and expectoration.[8][9] Clinical studies have shown that this compound effectively reduces sputum viscosity and adhesivity.[9][10]

MetI {Met-I (Active Metabolite)|-SH} Mucus Mucus Glycoproteins Disulfide Bonds (-S-S-) MetI->Mucus Breaks Bonds Result Reduced Mucus Viscosity Increased Fluidity Mucus->Result Outcome {Improved Mucociliary Clearance|Enhanced Expectoration} Result->Outcome cluster_0 Oxidative Stress cluster_1 Inflammatory Cascade ROS Reactive Oxygen Species (ROS) NFkB NF-κB Pathway Activation ROS->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inflammation Airway Inflammation Cytokines->Inflammation MetI Met-I (-SH Group) MetI->ROS Scavenges MetI->NFkB Inhibits Start Recruit Healthy Volunteers Randomize Randomize into Two Sequences Start->Randomize Period1 Period 1: Administer Test or Reference Drug Randomize->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Analysis LC-MS/MS Plasma Concentration Analysis Sampling1->Analysis Period2 Period 2 (Crossover): Administer Alternate Drug Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Analysis PK_Calc Calculate PK Parameters (AUC, Cmax, Tmax) Analysis->PK_Calc Stats Statistical Analysis (90% Confidence Interval) PK_Calc->Stats End Determine Bioequivalence Stats->End

References

antibacterial activity of Erdosteine against respiratory pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Antibacterial and Adjuvant Activities of Erdosteine Against Respiratory Pathogens

Executive Summary

This compound is a thiol-based mucoactive drug utilized in the management of respiratory diseases characterized by hypersecretion of viscous mucus.[1][2] While not a direct bactericidal or bacteriostatic agent in the classical sense, this compound exhibits significant, multifaceted antibacterial activities primarily through its active metabolite, Metabolite I (Met 1).[3][4] This technical guide delineates the mechanisms of this compound's action against key respiratory pathogens, presents quantitative data from in-vitro and clinical studies, details relevant experimental protocols, and visualizes the underlying pathways. The core of this compound's efficacy lies in its ability to inhibit bacterial adhesion, disrupt biofilm integrity, and potentiate the action of conventional antibiotics, positioning it as a valuable adjuvant in the treatment of respiratory infections.

Mechanisms of Antibacterial and Adjuvant Action

This compound is a prodrug that, following oral administration, undergoes first-pass metabolism in the liver to form several metabolites.[5][6] The most crucial of these is Met 1, which contains a free sulfhydryl (-SH) group responsible for the drug's mucolytic, antioxidant, and antibacterial effects.[3][7]

Inhibition of Bacterial Adhesion

A primary virulence mechanism for respiratory pathogens is adhesion to host epithelial cells, a prerequisite for colonization and infection.[8] The active Met 1 has been shown to directly interfere with this process. The free thiol group of Met 1 interacts with disulfide bonds present in bacterial fimbriae (pili), the proteinaceous appendages used for attachment.[4] This interaction induces a conformational change in the fimbrial structure, thereby inhibiting the binding of bacteria to their specific receptors on mucosal cell surfaces.[4][8] This anti-adhesive effect has been demonstrated against pathogens such as Staphylococcus aureus and Escherichia coli.[4][9]

G cluster_metabolism Pharmacokinetics cluster_action Mechanism of Anti-Adhesion A This compound (Prodrug) Administered Orally B Hepatic First-Pass Metabolism A->B C Metabolite I (Met 1) Active Thiol (-SH) Group B->C D Bacterial Fimbriae (with disulfide bonds) C->D Disrupts Disulfide Bonds E Host Epithelial Cell Receptor D->E Adhesion F Inhibition of Binding D->F E->F G Reduced Bacterial Colonization F->G

Caption: Mechanism of this compound's anti-adhesive activity.
Disruption of Bacterial Biofilms

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers high resistance to antibiotics.[10][11] The EPS matrix, similar to bronchial mucus, contains glycoproteins stabilized by disulfide bonds.[1] The thiol groups of Met 1 can break these bonds, disrupting the integrity of the biofilm's protective matrix.[1] This action facilitates the penetration of co-administered antibiotics into the biofilm, leading to enhanced bacterial killing and eradication of the infection.[10][11]

G cluster_biofilm Biofilm Structure cluster_treatment Treatment Action A Mature Bacterial Biofilm B EPS Matrix (with Disulfide Bonds) A->B C Embedded Bacteria (Antibiotic Resistant) B->C F Increased Antibiotic Penetration B->F Allows D Metabolite I D->B Disrupts Matrix E Antibiotics E->F G Enhanced Bacterial Killing F->G

Caption: Biofilm disruption and antibiotic synergy by this compound.
Enhancement of Antibiotic Efficacy

Beyond biofilm disruption, this compound demonstrates a synergistic effect with antibiotics through other mechanisms. Clinical studies have shown that co-administration of this compound with amoxicillin significantly increases the concentration of the antibiotic in sputum compared to amoxicillin alone.[12][13] This is likely due to the mucolytic effect of Met 1, which reduces sputum viscosity, allowing for better drug penetration into the site of infection.[5][13] This leads to a more rapid sterilization of sputum and amelioration of clinical symptoms.[13][14]

Quantitative Data Summary

The antibacterial activity of this compound is evaluated based on its ability to interfere with bacterial virulence and potentiate antibiotics, rather than by direct Minimum Inhibitory Concentration (MIC) values.

Table 1: Anti-Adhesive Activity of this compound Metabolite I

Pathogen Metabolite Concentration (µg/mL) Outcome Reference(s)
Staphylococcus aureus Metabolite I 2.5, 5, 10 Significant reduction in adhesiveness to human mucosal epithelial cells. [8][9]
Escherichia coli Metabolite I 2.5, 5, 10 Significant reduction in adhesiveness to human mucosal epithelial cells. [8][9]

| S. aureus & E. coli | this compound, Metabolite II, Metabolite III | 2.5, 5, 10 | Devoid of anti-adhesive activity. |[9] |

Table 2: Efficacy of this compound in Combination with Antibiotics Against S. aureus Biofilms

S. aureus Type Biofilm Age (h) Antibiotic This compound Conc. (mg/L) Observed Effect Reference(s)
MRSA 6 Vancomycin, Linezolid 2, 5, 10 Enhanced, concentration-dependent reduction in biofilm mass and viability. [11]
MSSA 6 Amoxicillin/clavulanate, Levofloxacin 2, 5, 10 Enhanced, concentration-dependent reduction in biofilm mass and viability. [11]

| MRSA & MSSA | 24 | Various antibiotics | 2, 5, 10 | Significantly greater effect in combination with this compound compared to antibiotics alone. |[10][11] |

Table 3: Effect of this compound on Antibiotic Concentration in Sputum

Antibiotic Co-administration Outcome Reference(s)

| Amoxicillin | this compound (300 mg twice daily) | Significantly increased amoxicillin concentration in sputum. No significant change in serum concentration. |[12][13] |

Experimental Protocols

Bacterial Adhesion Assay

This in vitro protocol is designed to quantify the anti-adhesive properties of this compound and its metabolites.[8][9]

  • Bacterial Preparation: Cultures of pathogenic bacteria (e.g., S. aureus, E. coli) are grown to a standardized concentration.

  • Pre-incubation: The bacterial suspension is divided into aliquots and pre-incubated with various concentrations of the test compounds (Metabolite I, this compound, control drugs like N-acetylcysteine) for a defined period.

  • Cell Preparation: Human buccal mucosal epithelial cells are collected and washed.

  • Co-incubation: The pre-treated bacteria are added to the suspension of epithelial cells and incubated to allow for adhesion.

  • Quantification: Non-adherent bacteria are removed by washing. The epithelial cells are then Gram-stained, and the number of bacteria adhering per cell is counted microscopically. A reduction in the average number of adherent bacteria compared to the untreated control indicates anti-adhesive activity.

In Vitro Biofilm Eradication Assay

This protocol assesses the ability of this compound to enhance antibiotic activity against established biofilms.[11]

  • Biofilm Formation: Bacteria (e.g., MSSA, MRSA) are inoculated into microtiter plate wells and incubated for 6 hours (young biofilm) or 24 hours (mature biofilm) to allow for attachment and growth.

  • Treatment: After the formation period, non-adherent cells are removed. A medium containing an antibiotic (at concentrations ranging from 0 to 200 times its MIC) with or without this compound (e.g., 2, 5, 10 mg/L) is added to the wells.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Quantification of Biofilm Mass: The wells are washed, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and its absorbance is measured, which is proportional to the total biofilm mass.

  • Quantification of Bacterial Viability: In parallel plates, a viability dye such as resazurin is added. Viable cells reduce resazurin to the fluorescent product resorufin, and the fluorescence is measured to quantify the number of living bacteria within the biofilm.

G cluster_quantify Quantification A Inoculate Bacteria (e.g., S. aureus) in Microtiter Plate B Incubate to Form Biofilm (6h for Young, 24h for Mature) A->B C Wash to Remove Non-adherent Cells B->C D Add Treatment Media: Antibiotic +/- this compound C->D E Incubate for 24 Hours D->E F Biofilm Mass: Stain with Crystal Violet, Measure Absorbance E->F Path 1 G Bacterial Viability: Add Resazurin, Measure Fluorescence E->G Path 2

Caption: Experimental workflow for the in-vitro biofilm eradication assay.

Conclusion

This compound's role in the management of respiratory bacterial infections is that of a sophisticated adjuvant rather than a conventional antibiotic. Its active metabolite, Met 1, counteracts key bacterial virulence strategies by inhibiting adhesion to host tissues and disrupting the protective biofilm matrix.[1][4][8] Furthermore, its ability to increase local antibiotic concentrations at the site of infection provides a clear synergistic advantage.[12][13] For researchers and drug development professionals, this compound represents a clinically proven agent that can enhance the efficacy of existing antibiotic therapies, a strategy of growing importance in an era of increasing antimicrobial resistance.

References

The Antioxidant Effect of Erdosteine: A Deep Dive into its Impact on Reactive Oxygen Species Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Erdosteine is a thiol derivative prodrug, which, through its active metabolite Metabolite I (Met I), exhibits potent mucolytic and antioxidant properties. Oxidative stress, characterized by an excessive production of reactive oxygen species (ROS), is a key pathogenic factor in numerous diseases, particularly chronic respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates ROS production. It details the direct scavenging activities of its active metabolite, its influence on the expression and activity of key antioxidant and pro-oxidant enzymes, and its role in activating the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. This document summarizes key quantitative data from various studies, provides detailed experimental protocols for assessing this compound's antioxidant effects, and visualizes the involved signaling pathways and experimental workflows.

Introduction

This compound is chemically N-(carboxymethylthioacetyl)-homocysteine thiolactone. It is a prodrug that, after oral administration, undergoes first-pass metabolism in the liver, where the thiolactone ring is opened, forming the active metabolite, Met I. Met I contains a free sulfhydryl (-SH) group, which is central to its biological activity. This active metabolite is responsible for both the mucolytic effects, by breaking disulfide bonds in mucus glycoproteins, and the potent antioxidant effects of the drug.

The antioxidant action of this compound is multifaceted. The -SH group of Met I can directly scavenge and neutralize various reactive oxygen species, thereby protecting cells and tissues from oxidative damage. Beyond direct scavenging, this compound has been shown to modulate the cellular redox balance by enhancing the activity of endogenous antioxidant defense systems and inhibiting enzymes that generate ROS. This dual action makes this compound a subject of significant interest in the pharmacotherapy of diseases characterized by oxidative stress.

Mechanism of Action on ROS Production

This compound's impact on ROS production can be categorized into three primary mechanisms: direct scavenging of ROS, modulation of enzymatic activity involved in redox balance, and activation of antioxidant signaling pathways.

Direct ROS Scavenging by Metabolite I

The free sulfhydryl group in Met I is a potent reducing agent that can directly interact with and neutralize various ROS, including hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl). In vitro studies have demonstrated that while the parent compound this compound has minimal scavenging activity, Met I is a substantial scavenger of these reactive species. This direct chemical neutralization of ROS is a first line of defense against oxidative damage.

Modulation of Pro-oxidant and Antioxidant Enzymes

This compound has been shown to influence the activity of several enzymes that are critical in maintaining cellular redox homeostasis.

  • Inhibition of Pro-oxidant Enzymes: Experimental data indicates that this compound can decrease the tissue levels of enzymes that catalyze the production of oxygen-free radicals, such as xanthine oxidase. By inhibiting these sources of ROS, this compound reduces the overall oxidative burden on the cell.

  • Enhancement of Antioxidant Enzymes: Co-treatment with this compound in animal models of oxidative stress has been shown to increase the tissue activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These enzymes are crucial for detoxifying superoxide radicals and hydrogen peroxide. This compound also helps to replenish intracellular levels of glutathione (GSH), a critical non-enzymatic antioxidant.

Activation of the Nrf2 Signaling Pathway

A pivotal mechanism underlying this compound's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, or through the action of thiol-reactive compounds like Met I, specific cysteine residues on Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

A study by Jang et al. (2015) demonstrated that this compound markedly induces the expression of Nrf2, which in turn increases the expression of Nrf2-dependent antioxidant genes such as heme oxygenase-1 (HO-1) and SOD2 in response to cisplatin-induced toxicity. This activation of the Nrf2 pathway provides a coordinated and amplified antioxidant response, bolstering the cell's long-term defense against oxidative stress.

Data Presentation: Quantitative Effects of this compound on Oxidative Stress Markers

The following tables summarize the quantitative data from various studies investigating the effect of this compound and its active metabolite on ROS production and markers of oxidative stress.

Table 1: Effect of this compound on Plasma ROS and Oxidative Stress Markers in COPD Patients

Study PopulationTreatmentDurationParameterResultp-valueReference
Severe COPD PatientsThis compound (600 mg/day) vs. Placebo10 daysMean plasma ROS increase after 6MWT+14.6% (this compound) vs. +24.4% (Placebo)< 0.025
Severe COPD PatientsThis compound (600 mg/day) vs. Placebo10 daysMean 8-isoprostane increase after 6MWT+14.1% (this compound) vs. +26.3% (Placebo)< 0.006
Mild-to-moderate COPD PatientsThis compound (900 mg/day) vs. This compound (600 mg/day)4 weeksChange in plasma ROS levels from baselineSignificant decrease in both groups, greater with 900 mg/day< 0.003 (900mg) vs. < 0.04 (600mg)
Mild-to-moderate COPD PatientsThis compound (900 mg/day and 600 mg/day)4 weeksChange in plasma 8-isoprostane levelsSignificant decrease< 0.01

Table 2: In Vitro Effects of this compound Metabolite I (Met I) on ROS Production and Cellular Damage

Cell Type / SystemTreatmentParameterResultReference
Human NeutrophilsMet I (2.5, 5, 10, 20 µg/ml)Inhibition of oxidative burst (chemiluminescence)Significant, concentration-dependent inhibition
Cell-free system (Xanthine/Xanthine Oxidase)Met I (2.5 to 20 µg/ml)Direct scavenger activityScavenging observed
Cell-free system (Hypochlorous acid/H₂O₂)Met I (0.039 to ≥ 2.5 µg/ml)Direct scavenger activityScavenging observed
A549 lung epithelial cells (H₂O₂-induced stress)Met I (2.5, 5, 10 µg/ml) pre-treatmentIntracellular peroxide production (DCF fluorescence)Concentration-dependent decrease
A549 lung epithelial cells (H₂O₂-induced stress)Met IOxidative DNA damage (Comet assay)Prevention of DNA damage
MRSA BiofilmsMet I (2 and 5 mg/L)Oxidative stress level within biofilm>99% decrease

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant properties.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay is widely used to measure overall intracellular ROS levels.

  • Principle: The non-fluorescent, cell-permeable probe DCFH-DA diffuses into the cell, where it is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

  • Protocol Outline:

    • Cell Culture: Plate cells (e.g., A549) in a suitable format (e.g., 96-well plate or plates for microscopy) and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of this compound Metabolite I for a specified duration (e.g., 10-30 minutes).

    • Induction of Oxidative Stress: Introduce an ROS-inducing agent (e.g., H₂O₂) to the cells and incubate for the desired time (e.g., 2 hours). Include appropriate controls (untreated, vehicle-treated, ROS-inducer only).

    • Probe Loading: Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS or serum-free medium). Add the DCFH-DA working solution (typically 5-20 µM) to each well and incubate at 37°C for 30-60 minutes, protected from light.

    • Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Assessment of Oxidative DNA Damage using the Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Principle: Individual cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as "nucleoids." The slides are then placed in an electrophoresis chamber. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid towards the anode, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.

  • Protocol Outline:

    • Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

    • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow it to solidify.

    • Lysis: Immerse the slides in a high-salt lysis solution (to lyse cells and unfold DNA) and incubate, typically at 4°C for at least 1 hour.

    • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply a voltage to initiate electrophoresis.

    • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length).

Measurement of ROS in Plasma using Luminol-Amplified Chemiluminescence

This method is used to measure extracellular and intracellular ROS production, particularly from phagocytic cells like neutrophils.

  • Principle: Luminol is a chemiluminescent probe that, in the presence of ROS and a catalyst (like peroxidases), becomes oxidized to an excited state. As it returns to its ground state, it emits light. The intensity of the light emission is proportional to the amount of ROS present.

  • Protocol Outline:

    • Sample Preparation: Collect blood samples and separate the plasma. For cellular assays, isolate neutrophils from whole blood.

    • Assay Setup: In a luminometer-compatible plate, add the plasma sample or cell suspension.

    • Probe Addition: Add the luminol working solution to each well.

    • Measurement: Place the plate in a luminometer and measure the light output (chemiluminescence), typically recorded as Relative Light Units (RLUs) or counts per minute (CPM) over a period of time (e.g., 15-30 minutes).

    • Data Analysis: The results can be expressed as peak chemiluminescence or the total integral of light emission over the measurement period, normalized to the sample volume or cell number.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Erdosteine_Metabolism_and_ROS_Scavenging cluster_scavenging Direct Scavenging This compound This compound (Prodrug) Liver Hepatic First-Pass Metabolism This compound->Liver Oral Administration MetI Metabolite I (Met I) (Active Form with -SH group) Liver->MetI Thiolactone ring opening Neutralized Neutralized Products MetI->Neutralized ROS Reactive Oxygen Species (e.g., H₂O₂, HOCl) ROS->Neutralized

Caption: Metabolic activation of this compound and direct ROS scavenging by its active metabolite.

Erdosteine_Enzyme_Modulation MetI This compound (via Metabolite I) XO Xanthine Oxidase MetI->XO Inhibits SOD Superoxide Dismutase (SOD) MetI->SOD Increases activity CAT Catalase (CAT) MetI->CAT Increases activity GPx Glutathione Peroxidase (GPx) MetI->GPx Increases activity ROS_Prod ROS Production XO->ROS_Prod Catalyzes ROS_Detox ROS Detoxification SOD->ROS_Detox CAT->ROS_Detox GPx->ROS_Detox

Caption: Modulation of pro-oxidant and antioxidant enzyme activities by this compound.

Erdosteine_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MetI This compound Metabolite I (-SH) Keap1_Nrf2 Keap1-Nrf2 Complex MetI->Keap1_Nrf2 Modifies Keap1 thiols Keap1 Keap1 (Cys residues modified) Keap1_Nrf2->Keap1 dissociation Degradation Proteasomal Degradation Keap1_Nrf2->Degradation ubiquitination Nrf2_free Nrf2 (stabilized) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, SOD2, etc.) ARE->Antioxidant_Genes Activates

Caption: Activation of the Nrf2/ARE signaling pathway by this compound's active metabolite.

DCFH_DA_Workflow Start Start: Plate Cells Treat Treat with this compound Met I and/or ROS Inducer Start->Treat Wash1 Wash Cells (Buffer) Treat->Wash1 Load Load with DCFH-DA Probe (37°C, 30-60 min) Wash1->Load Wash2 Wash Cells (Buffer) Load->Wash2 Measure Measure Fluorescence (Ex: 485nm, Em: 535nm) Wash2->Measure End End: Quantify ROS Measure->End

Caption: Experimental workflow for intracellular ROS measurement using the DCFH-DA assay.

Conclusion

This compound, through its active metabolite Met I, demonstrates a robust and multi-pronged mechanism for reducing ROS production and mitigating oxidative stress. Its ability to directly scavenge reactive oxygen species, modulate the activity of key redox-regulating enzymes, and activate the Nrf2-dependent antioxidant response underscores its therapeutic potential in diseases with an underlying oxidative pathology. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals to further explore and harness the antioxidant properties of this compound. Future research should continue to elucidate the precise molecular interactions within the Nrf2 pathway and explore the clinical efficacy of this compound in a broader range of oxidative stress-related disorders.

The Genesis of a Mucoactive Agent: An In-depth Technical Guide to the Initial Discovery and Development of Erdosteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdosteine, a thiol derivative, has emerged as a significant therapeutic agent in the management of respiratory diseases, particularly those characterized by excessive and viscous mucus production.[1] Its journey from laboratory synthesis to clinical application reveals a multifaceted pharmacological profile, extending beyond simple mucolysis to encompass antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the initial discovery and development of this compound, detailing its synthesis, mechanism of action, and the pivotal preclinical and clinical studies that established its therapeutic utility.

Initial Discovery and Synthesis

This compound was discovered and developed in Italy by the pharmaceutical company Edmond Pharma.[2] The initial synthesis, as outlined in various patents, involves a multi-step chemical process.

Laboratory Synthesis Protocol

A common synthetic route to this compound involves the reaction of 3-chloroacetamido-2-oxo-tetrahydrothiophene with mercaptoacetic acid in the presence of a base.[3]

Materials:

  • 3-chloroacetamido-2-oxo-tetrahydrothiophene

  • Mercaptoacetic acid (thioglycolic acid)

  • Sodium carbonate

  • Acetonitrile

  • Purified water

  • Ethanol

  • Hydrochloric acid (6N)

Procedure:

  • To a reaction vessel, add 3-chloroacetamido-2-oxo-tetrahydrothiophene, acetonitrile, and purified water. Stir the mixture for 30 minutes.

  • Cool the reaction mixture to 10°C.

  • Slowly add a solution of sodium carbonate to the mixture over a period of 20 minutes to act as a base.

  • Add mercaptoacetic acid to the reaction mixture.

  • Heat the mixture to 60°C and maintain this temperature for 7 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Cool the concentrated solution to 0°C.

  • Adjust the pH of the solution to 3.5 by the dropwise addition of 6N hydrochloric acid to precipitate the crude this compound.

  • Stir the mixture at 0°C for one hour.

  • Collect the resulting solid by filtration and wash it twice with purified water.

  • Dry the solid to obtain the crude product.

  • Recrystallize the crude this compound from ethanol to yield the purified compound.[3]

Mechanism of Action

This compound is a prodrug that, after oral administration, undergoes first-pass metabolism in the liver to form its active metabolite, Met 1 (N-thiodiglycolyl-homocysteine).[2][4] The therapeutic effects of this compound are primarily attributed to this active metabolite, which possesses free sulfhydryl (-SH) groups.[4]

Mucolytic Activity

The primary and most well-known action of this compound is its mucolytic effect. The free sulfhydryl groups of Met 1 break the disulfide bonds that cross-link glycoprotein fibers in mucus.[4] This action reduces the viscosity and elasticity of the mucus, making it easier to clear from the respiratory tract through ciliary action and coughing.[4]

Antioxidant Activity

Met 1 is a potent scavenger of reactive oxygen species (ROS).[5] The sulfhydryl group in Met 1 can directly neutralize free radicals, thereby protecting tissues from oxidative damage.[5] Experimental studies have shown that Met 1 inhibits the production of ROS by inflammatory cells.[4]

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting the degradation of IκBα, an inhibitor of NF-κB, this compound prevents the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory genes.[6]

G cluster_0 cluster_1 cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases This compound This compound (Metabolite 1) This compound->IKK inhibits DNA DNA NFkB_n->DNA binds to Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) DNA->Cytokines transcribes

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

Preclinical Development

A series of preclinical studies in both in vitro and in vivo models were conducted to characterize the pharmacological profile of this compound.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animals revealed that this compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism to its active metabolite, Met 1.

ParameterAnimal ModelThis compoundMet 1
Tmax (h) Rat~0.5~1.0
t1/2 (h) Rat~1.2~2.5
Protein Binding Rat~65%Not specified

Data compiled from various preclinical studies. Specific values can vary based on the study design.

Preclinical Efficacy

In vitro studies demonstrated the ability of Met 1 to reduce the viscosity of bronchial secretions. Animal models of bronchitis showed that this compound treatment led to improved mucociliary clearance.[7] Furthermore, studies in cell cultures and animal models of inflammation confirmed the antioxidant and anti-inflammatory properties of this compound, showing a reduction in markers of oxidative stress and inflammatory cytokine levels.[6]

Clinical Development

The clinical development of this compound involved several key trials that established its efficacy and safety in patients with chronic respiratory diseases.

Key Clinical Trials
Trial NameNumber of PatientsConditionDosageDurationKey Findings
RESTORE 467COPD300 mg twice daily12 monthsReduced exacerbation rate by 19.4% and duration by 24.6%.[8][9]
ECOBES 237Chronic Bronchitis Exacerbation300 mg twice daily (with amoxicillin)Up to 10 daysImproved clinical symptomatology and sputum viscosity compared to amoxicillin alone.[5]
EQUALIFE 155Moderate COPD300 mg twice daily8 monthsSignificantly fewer exacerbations and hospital days compared to placebo.[10][11]
Pharmacokinetics in Humans

Pharmacokinetic studies in healthy volunteers provided key data on the absorption, metabolism, and excretion of this compound in humans.

ParameterThis compoundMet 1
Cmax (ng/mL) 1570.7 ± 488.3396.5 ± 177.6
Tmax (h) 1.1 ± 0.51.7 ± 0.8
t1/2 (h) 1.3 ± 0.32.6 ± 0.9
AUC (0-10h) (ng·h/mL) 3444.7 ± 1242.41259.2 ± 609.8

Data from a study in healthy Chinese male volunteers after a single 300 mg oral dose.[12]

Experimental Protocols

Assessment of Mucolytic Activity: Sputum Viscosity Measurement

Objective: To quantify the effect of this compound on the viscosity of sputum.

Method: Oscillatory Rheometry

  • Sample Collection: Collect expectorated sputum samples from patients.

  • Sample Preparation: Allow the sputum to liquefy at room temperature for 30 minutes.

  • Measurement:

    • Place a defined volume of the sputum sample onto the plate of a cone-plate rheometer.

    • Perform oscillatory shear measurements at a constant temperature (e.g., 37°C).

    • Apply a range of frequencies (e.g., 0.1 to 10 Hz) at a constant strain to determine the storage modulus (G') and loss modulus (G'').

    • The complex viscosity (η) is calculated from these moduli. A decrease in η indicates a reduction in viscosity.[13]

G Sputum Sputum Sample Rheometer Cone-Plate Rheometer Sputum->Rheometer Load Sample Data Data Acquisition (G', G'') Rheometer->Data Oscillatory Shear Analysis Calculate Complex Viscosity (η*) Data->Analysis Input

Figure 2: Workflow for Sputum Viscosity Measurement.
Assessment of Antioxidant Activity: ROS Scavenging Assay

Objective: To measure the ability of this compound's active metabolite (Met 1) to scavenge reactive oxygen species.

Method: Luminol-Dependent Chemiluminescence

  • Cell Isolation: Isolate neutrophils from peripheral blood.

  • Cell Stimulation: Stimulate the neutrophils with an agent like phorbol 12-myristate 13-acetate (PMA) to induce an oxidative burst and ROS production.

  • Treatment: Incubate the stimulated neutrophils with varying concentrations of Met 1.

  • Measurement:

    • Add luminol, a chemiluminescent probe that reacts with ROS to produce light.

    • Measure the light emission using a luminometer.

    • A decrease in chemiluminescence in the presence of Met 1 indicates its ROS scavenging activity.[4]

Assessment of Anti-inflammatory Activity: NF-κB Inhibition Assay

Objective: To determine the inhibitory effect of this compound on NF-κB activation.

Method: Western Blot for IκBα Degradation

  • Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages.

  • Treatment: Pre-treat the cells with this compound for a specified time.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NF-κB activation.

  • Protein Extraction: Lyse the cells and extract the total protein.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for IκBα.

    • Use a secondary antibody conjugated to an enzyme for detection.

    • Visualize the protein bands. A stronger IκBα band in this compound-treated, LPS-stimulated cells compared to cells stimulated with LPS alone indicates inhibition of IκBα degradation.[6]

Conclusion

The initial discovery and development of this compound represent a successful translation of basic chemical synthesis and pharmacological research into a clinically effective therapeutic agent. Its unique combination of mucolytic, antioxidant, and anti-inflammatory properties provides a multi-pronged approach to the management of chronic respiratory diseases. The detailed understanding of its mechanism of action and the robust clinical data supporting its efficacy and safety have established this compound as a valuable tool for clinicians and a subject of continued interest for researchers in the field of respiratory medicine.

References

physicochemical characterization of Erdosteine powder

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Characterization of Erdosteine Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a mucolytic agent used in the treatment of respiratory diseases. The data presented herein is essential for formulation development, quality control, and regulatory submissions. Detailed experimental protocols for key characterization techniques are also provided.

General Physicochemical Properties

This compound is a thiol derivative that acts as a prodrug, undergoing hepatic first-pass metabolism to its active metabolites.[1][2][3] It is structurally characterized by two thioether groups, which are key to its pharmacological activity.[3]

Table 1: General Physicochemical Data for this compound

PropertyValueReference(s)
Chemical Name [[2-Oxo-2-[(tetrahydro-2-oxo-3-thienyl)amino]ethyl]thio]acetic acid[4]
CAS Number 84611-23-4[4][5]
Molecular Formula C₈H₁₁NO₄S₂[4][5][6]
Molecular Weight 249.31 g/mol [4][6]
Appearance White to beige crystalline powder[6]
pKa 3.71[4]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound is characterized as being sparingly soluble in aqueous buffers.[5]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Water Slightly soluble / Insoluble[6][7]
Methanol Slightly soluble[6]
Ethanol Slightly soluble; ~10 mg/mL[6][7]
Dimethyl Sulfoxide (DMSO) 20 - 50 mg/mL[5][7]
Dimethylformamide ~25 mg/mL[5]
DMSO:PBS (pH 7.2) 1:5 ~0.16 mg/mL[5]

Thermal Properties and Polymorphism

Thermal analysis is crucial for understanding the stability and physical state of an API. Racemic this compound exists in a single solid-state form.[8][9] However, its pure enantiomers have been shown to exhibit polymorphism, giving rise to at least two different forms (Form I and Form II), which possess different physicochemical properties, including improved flowability and dissolution rates compared to the racemic form.[8][9][10]

Table 3: Thermal Properties of Racemic and Enantiopure this compound

FormMelting Point Range (°C)Onset (°C)Reference(s)
Racemic this compound 156 - 158156[4][6][8][9]
Enantiopure Form I 112 - 134123[8][10]
Enantiopure Form II 103 - 142126[10][11]

Spectroscopic and Stability Data

Spectroscopic analysis provides structural confirmation, while stability data informs storage and handling requirements.

Table 4: Spectroscopic and Stability Information for this compound

ParameterDetailsReference(s)
UV/Vis Absorbance (λmax) 235 nm; 236 nm (in H₂O)[5][12]
Infrared (IR) Absorption Peaks (Racemic Form, cm⁻¹) 1796, 1740, 1686, 1675, 1609, 1561[9]
Infrared (IR) Absorption Peaks (Enantiopure Form I, cm⁻¹) 1740, 1692, 1683, 1607, 1576[8][10]
Storage Stability (Solid) ≥ 4 years at -20°C[5]
Storage Stability (Aqueous Solution) Not recommended for more than one day[5]
Storage Stability (Stock Solution in Organic Solvent) 1 year at -80°C; 1 month at -20°C[7]

Mechanism of Action Overview

This compound's therapeutic effects stem from its multi-faceted mechanism of action, which includes mucolytic, antioxidant, and anti-inflammatory activities.[13] As a prodrug, it is converted in the liver to its active metabolite, M1, which contains free sulfhydryl groups responsible for its pharmacological effects.[14][15][16]

Erdosteine_Mechanism_of_Action cluster_0 Pharmacokinetics cluster_1 Pharmacological Effects cluster_2 Molecular Mechanisms cluster_3 Clinical Outcomes This compound This compound (Prodrug) Oral Administration Metabolism Hepatic First-Pass Metabolism This compound->Metabolism M1 Active Metabolite M1 (Contains Free -SH Groups) Metabolism->M1 Mucolytic Mucolytic Effect M1->Mucolytic Antioxidant Antioxidant Effect M1->Antioxidant AntiInflammatory Anti-inflammatory Effect M1->AntiInflammatory Disulfide Break Disulfide Bonds in Mucoproteins Mucolytic->Disulfide ROS Scavenge Reactive Oxygen Species (ROS) Antioxidant->ROS Cytokines Inhibit Pro-inflammatory Cytokines (IL-6, IL-1β) & NF-κB Activation AntiInflammatory->Cytokines Viscosity Reduced Mucus Viscosity Disulfide->Viscosity OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress Inflammation Reduced Inflammation Cytokines->Inflammation Clearance Improved Mucociliary Clearance Viscosity->Clearance

References

Methodological & Application

Application Notes and Protocols for the Quantification of Erdosteine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Erdosteine in biological matrices, primarily human plasma. The protocols are based on validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods.

Introduction

This compound is a mucolytic agent used in the treatment of respiratory diseases. Accurate and reliable quantification of this compound and its metabolites in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines established analytical methods, providing detailed experimental protocols and performance data to aid researchers in their drug development efforts.

Analytical Methods Overview

Several analytical techniques have been successfully employed for the quantification of this compound in biological fluids. The choice of method often depends on the required sensitivity, selectivity, and sample throughput. The most common methods include:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis.[1][2][3]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits.[4][5]

  • Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): Provides faster analysis times and improved resolution compared to conventional HPLC-MS/MS.[6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of this compound in human plasma and is often employed in bioequivalence studies.[1][2]

Quantitative Data Summary
ParameterValueReference
Linearity Range 0.5 - 8 µg/mL[1][2]
Correlation Coefficient (r²) 0.999[1][2]
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[1][2]
Internal Standard (IS) Citiolone[1][2]
Detection Wavelength 220 nm[1][2]
Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 500 µL of human plasma, add 50 µL of the internal standard solution (Citiolone).

  • Add 500 µL of 6.25% trichloroacetic acid (TCA) to precipitate plasma proteins.[1][2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant for injection into the HPLC system.

2. Chromatographic Conditions

  • Column: CAPCELL PACK C18 (4.6 x 250 mm)[1][2]

  • Mobile Phase: Acetonitrile and phosphate-heptane sulfonate buffer (5:95, v/v), pH 2.0[1][2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: 220 nm[1][2]

Workflow Diagram

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Human Plasma Sample add_is Add Internal Standard (Citiolone) plasma->add_is add_tca Add 6.25% TCA add_is->add_tca vortex Vortex add_tca->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC System supernatant->hplc Inject column C18 Column hplc->column uv_detector UV Detector (220 nm) column->uv_detector data Data Acquisition & Quantification uv_detector->data

HPLC-UV analysis workflow for this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for pharmacokinetic studies requiring the quantification of this compound and its metabolites at low concentrations.[4][5]

Quantitative Data Summary
ParameterValueReference
Linearity Range 0.2 - 5000 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[5]
Intra-day Accuracy 99.6 - 105.0%[5]
Intra-day Precision (%RSD) < 4.76%[5]
Inter-day Accuracy 95.0 - 100.5%[5]
Inter-day Precision (%RSD) < 5.26%[5]
Internal Standard (IS) Letosteine[5]
Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Plasma samples are loaded onto a 96-well OASIS HLB extraction plate.[2][5]

  • The plate is washed to remove interferences.

  • This compound and the internal standard are eluted with methanol.[2][5]

  • The eluent is evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in the mobile phase for analysis.[2][5]

2. Chromatographic Conditions

  • Column: C18 column[5]

  • Mobile Phase: 1 mM Ammonium acetate and Acetonitrile (80:20, v/v), pH 3.2[5]

  • Flow Rate: 0.3 mL/min[5]

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive[4][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Mass Transitions: [4][5]

    • This compound: m/z 250 → 204

    • Letosteine (IS): m/z 280 → 160

Workflow Diagram

LCMSMS_SPE_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample load Load onto SPE Plate plasma->load wash Wash Plate load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject column C18 Column lcms->column ms_detector Tandem Mass Spectrometer column->ms_detector data Data Acquisition & Quantification ms_detector->data

LC-MS/MS with SPE workflow for this compound.

Method 3: UPLC-MS/MS for this compound and its Active Metabolite

This method allows for the simultaneous determination of this compound and its thiol-containing active metabolite in human plasma, requiring a pre-column derivatization step.[7]

Quantitative Data Summary
ParameterThis compoundActive MetaboliteReference
Linearity Range 5 - 3000 ng/mL5 - 10000 ng/mL[7]
Lower Limit of Quantification (LLOQ) 5.00 ng/mL5.00 ng/mL[7]
Internal Standard (IS) ParacetamolCaptopril[7]
Experimental Protocol

1. Sample Preparation and Derivatization

  • To 100 µL of plasma sample, add the internal standards (Paracetamol and Captopril).[7]

  • Perform a pre-column derivatization by adding 2-bromo-3'-methoxy acetophenone.[7]

  • Proceed with protein precipitation or liquid-liquid extraction to clean up the sample.

2. Chromatographic Conditions

  • Column: Agilent XDB-C18 (50 mm x 4.6 mm, 1.8 µm)[7]

  • Mobile Phase: Gradient elution with 0.1% formic acid in methanol and 0.1% formic acid in 5 mmol/L ammonium acetate.[7]

  • Flow Rate: Not specified, typically 0.3-0.5 mL/min for UPLC.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Mass Transitions: Specific transitions for the derivatized analytes and internal standards need to be optimized.

Logical Relationship Diagram

Derivatization_Logic cluster_analytes Analytes in Plasma cluster_derivatized Derivatized Products for MS Detection This compound This compound derivatizing_agent 2-bromo-3'-methoxy acetophenone This compound->derivatizing_agent metabolite Active Metabolite metabolite->derivatizing_agent der_this compound Derivatized this compound derivatizing_agent->der_this compound der_metabolite Derivatized Metabolite derivatizing_agent->der_metabolite

Pre-column derivatization of this compound and its metabolite.

General Considerations for Method Validation

All bioanalytical methods must be validated to ensure their reliability for the intended application. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.

  • Calibration Curve: The relationship between the instrumental response and the known concentrations of the analyte.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Researchers should adhere to the principles outlined in regulatory guidelines such as those from the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) for bioanalytical method validation.[8][9][10][11]

References

Application Notes and Protocols for UPLC-MS/MS Determination of Erdosteine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of Erdosteine and its primary active metabolite, Metabolite M1 (N-thiodiglycolyl-homocysteine), in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

This compound is a mucolytic agent used in the treatment of respiratory diseases. It is a prodrug that is rapidly metabolized after administration into its pharmacologically active metabolite, Metabolite M1.[1][2] This active metabolite exerts mucolytic and antioxidant effects.[1] Accurate quantification of both the parent drug and its active metabolite is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This UPLC-MS/MS method provides a sensitive, specific, and rapid approach for the simultaneous determination of this compound and Metabolite M1 in a biological matrix.

Metabolic Pathway of this compound

This compound undergoes first-pass metabolism in the liver, where the thiolactone ring is opened to form the active Metabolite M1, which contains a free sulfhydryl group.[1][2]

G This compound This compound Metabolite_M1 Metabolite M1 (N-thiodiglycolyl-homocysteine) This compound->Metabolite_M1 Hepatic Metabolism (Thiolactone ring opening)

Figure 1: Metabolic conversion of this compound to its active Metabolite M1.

Experimental Protocols

This protocol is a composite based on established methodologies for the analysis of this compound and similar compounds.[3][4]

Materials and Reagents
  • This compound reference standard

  • Metabolite M1 (N-thiodiglycolyl-homocysteine) reference standard

  • Internal Standard (IS), e.g., Ibuprofen or a stable isotope-labeled analog[3]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to a UPLC vial for analysis.

UPLC-MS/MS Instrumentation and Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API series) Ionization Source: Electrospray Ionization (ESI), positive mode

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time ~5 minutes

Gradient Program:

Time (min)%A%B
0.0955
0.5955
2.51090
3.51090
3.6955
5.0955

Mass Spectrometer Settings (Representative Values):

ParameterValue
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Data Acquisition and Processing

Data acquisition should be performed in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions, collision energies, and other compound-specific parameters should be optimized by infusing standard solutions of each analyte and the internal standard.

Quantitative Data

The following tables summarize the expected quantitative parameters for the UPLC-MS/MS analysis of this compound and Metabolite M1.

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 250.0204.00.13015
Metabolite M1 268.0176.10.13518
Ibuprofen (IS) 205.1161.00.12512

Note: The MRM transitions for Metabolite M1 are estimated based on its structure and may require optimization.

Table 2: Method Validation Parameters

ParameterThis compoundMetabolite M1
Linearity Range (ng/mL) 5 - 3000[4]5 - 10000[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 5.0[4]5.0[4]
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (%) 85 - 115%85 - 115%
Recovery (%) > 80%> 80%

Experimental Workflow

The overall experimental workflow for the UPLC-MS/MS analysis is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection UPLC Injection reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Figure 2: UPLC-MS/MS experimental workflow.

Conclusion

The described UPLC-MS/MS method provides a robust and sensitive tool for the simultaneous quantification of this compound and its active metabolite, Metabolite M1, in human plasma. This protocol is suitable for a range of applications in pharmaceutical research and development, including pharmacokinetic and bioequivalence studies. The provided data and workflows offer a solid foundation for researchers to implement this analytical technique in their laboratories.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Erdosteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of Erdosteine in bulk drug substances and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). The provided protocols are based on established and validated methods to ensure accuracy, precision, and reliability.

Introduction to this compound and its Analysis

This compound is a mucolytic agent used in the treatment of respiratory diseases to reduce the viscosity of mucus.[1][2][3] Accurate and reliable analytical methods are crucial for quality control during drug development and manufacturing. HPLC is a powerful and widely used technique for the determination of this compound due to its high resolution, sensitivity, and specificity.

Mechanism of Action

This compound is a prodrug that, after oral administration, is rapidly metabolized in the liver to its active metabolite, Metabolite 1 (M1), which contains a free sulfhydryl group.[4][5] This active metabolite exerts its mucolytic effect by breaking the disulfide bonds in mucoproteins, which are key components of mucus.[1] This action reduces the viscosity and elasticity of the mucus, facilitating its removal from the respiratory tract.[1] Beyond its mucolytic properties, this compound's active metabolites also exhibit antioxidant and anti-inflammatory effects by scavenging free radicals and modulating inflammatory pathways.[1][4][5]

Erdosteine_Mechanism cluster_absorption Absorption & Metabolism cluster_action Pharmacological Action This compound This compound (Prodrug) Oral Administration Metabolism First-Pass Hepatic Metabolism This compound->Metabolism Metabolite1 Active Metabolite (M1) (Contains free -SH group) Metabolism->Metabolite1 Activation DisulfideBonds Mucoprotein Disulfide Bonds Metabolite1->DisulfideBonds Breaks FreeRadicals Reactive Oxygen Species (ROS) Metabolite1->FreeRadicals Scavenges Inflammation Inflammatory Mediators Metabolite1->Inflammation Inhibits MucusViscosity Decreased Mucus Viscosity & Elasticity DisulfideBonds->MucusViscosity Leads to Antioxidant Antioxidant Effect FreeRadicals->Antioxidant Results in AntiInflammatory Anti-inflammatory Effect Inflammation->AntiInflammatory Results in

Mechanism of Action of this compound.

Experimental Protocols

This section details a validated isocratic reversed-phase HPLC method for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (Purity ≥ 99.8%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System An isocratic HPLC system with a UV detector.
Column Ace5-C18 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[6]
Mobile Phase Acetonitrile and 10 mM Phosphate Buffer (pH adjusted to 2.5 with orthophosphoric acid) in a ratio of 35:65 (v/v).[6][7]
Flow Rate 1.0 mL/min.[8]
Injection Volume 20 µL.
Detection Wavelength 236 nm.[6][7]
Column Temperature Ambient.
Run Time Approximately 10 minutes.
Preparation of Solutions

Phosphate Buffer (10 mM, pH 2.5):

  • Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 2.5 using orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase (Acetonitrile:Phosphate Buffer, 35:65 v/v):

  • Mix 350 mL of acetonitrile with 650 mL of the prepared phosphate buffer.

  • Degas the mobile phase by sonication for 15 minutes.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Make up the volume to 100 mL with the mobile phase.

Working Standard Solutions (2-30 µg/mL):

  • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 2-30 µg/mL.[6]

Sample Preparation (from Capsules):

  • Weigh and finely powder the contents of not fewer than 20 capsules.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.[9]

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.[6]

Method Validation and Performance Data

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[6]

ParameterResult
Linearity Range 2-30 µg/mL.[6]
Correlation Coefficient (r²) ≥ 0.999.[7]
Limit of Detection (LOD) 0.44 µg/mL.[6]
Limit of Quantification (LOQ) 0.95 µg/mL.[6]
Accuracy (% Recovery) 99.78 – 101.25 %.[6]
Precision (% RSD) < 2.0 %.[9]
Retention Time Approximately 6 minutes.[9]

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation Injection Inject Standard and Sample Solutions SamplePrep->Injection SystemSuitability->Injection Pass Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 236 nm Chromatography->Detection PeakIntegration Peak Integration and Area Measurement Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of This compound PeakIntegration->Quantification CalibrationCurve->Quantification Report Final Report Generation Quantification->Report

HPLC Analysis Workflow for this compound.

Stability-Indicating Properties

Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[6] The described HPLC method is capable of resolving this compound from its degradation products, making it a stability-indicating assay.[6] The drug is found to be stable under thermal and photolytic stress conditions.[6]

Conclusion

The provided HPLC method is a reliable and robust technique for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The method is specific, accurate, precise, and stability-indicating, meeting the requirements for pharmaceutical analysis.

References

Application Notes and Protocols for Establishing Animal Models of Lung Injury for Erdosteine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing three common and well-characterized animal models of lung injury: Bleomycin-induced Pulmonary Fibrosis, Lipopolysaccharide-induced Acute Lung Injury, and Cigarette Smoke-induced Chronic Obstructive Pulmonary Disease. These models are instrumental in preclinical research for evaluating the therapeutic potential of compounds such as Erdosteine, a molecule with known mucolytic, antioxidant, and anti-inflammatory properties.[1][2][3]

Bleomycin-Induced Pulmonary Fibrosis Model

This model is the most widely used for studying the pathogenesis of pulmonary fibrosis and for evaluating potential anti-fibrotic therapies.[4][5] Bleomycin, an anti-cancer agent, induces lung injury characterized by an initial inflammatory phase followed by a fibrotic phase with excessive collagen deposition.[5]

Experimental Protocol

Materials:

  • Bleomycin sulfate

  • Sterile saline (0.9% NaCl)

  • Anesthetics (e.g., Ketamine/Xylazine cocktail, Isoflurane)

  • Mice (C57BL/6 strain is commonly used due to its susceptibility to bleomycin-induced fibrosis)[5] or Rats (Sprague-Dawley or Wistar)

  • Intratracheal or intranasal administration apparatus

  • This compound

  • Vehicle for this compound (e.g., sterile water or saline)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • This compound Pre-treatment (Optional but Recommended): Administer this compound (e.g., 10 mg/kg/day, orally) or vehicle to the respective animal groups for two consecutive days prior to bleomycin instillation.[6][7]

  • Anesthesia: Anesthetize the animals using an appropriate method (e.g., intraperitoneal injection of Ketamine/Xylazine or inhalation of Isoflurane).

  • Bleomycin Administration:

    • Intratracheal (IT) Instillation: Place the anesthetized animal in a supine position on an angled board. Expose the trachea through a small incision and instill a single dose of bleomycin (e.g., 2.5 mg/kg for rats, 3 mg/kg for mice) dissolved in sterile saline directly into the trachea using a fine-gauge needle or a specialized microsprayer.[7] The volume should be carefully controlled (e.g., 50 µL for mice).

    • Intranasal (IN) Instillation: Alternatively, administer bleomycin intranasally in a drop-wise manner to the nares of the anesthetized animal.

  • Post-Procedure Monitoring: Monitor the animals closely until they have fully recovered from anesthesia.

  • This compound Treatment: Continue daily oral administration of this compound or vehicle for the duration of the study (typically 14 to 28 days).[6][7]

  • Sacrifice and Sample Collection: At the end of the experimental period (e.g., day 14 or 28), euthanize the animals. Collect bronchoalveolar lavage fluid (BALF) and lung tissues for analysis.

Quantitative Data Summary
ParameterControl Group (Saline)Bleomycin GroupBleomycin + this compound GroupReference
Lung Hydroxyproline (µ g/lung ) ~55~150~60[8]
Malondialdehyde (MDA) (nmol/mg protein) ~0.09~0.50~0.11[7]
Superoxide Dismutase (SOD) (U/mg protein) ~1.89~1.42~1.75[7]
Glutathione (GSH) (nmol/mg protein) ~288~213~253[7]
BALF Neutrophil Count (cells/mL) LowSignificantly IncreasedSignificantly Decreased[7][9]
Histological Fibrosis Score (Ashcroft) 0-14-52-3[6][7]

Experimental Workflow

Bleomycin_Workflow cluster_pre Pre-Induction cluster_induction Induction cluster_post Post-Induction acclimatization Animal Acclimatization (1 week) pretreatment This compound/Vehicle Pre-treatment (2 days) acclimatization->pretreatment anesthesia Anesthesia pretreatment->anesthesia bleomycin Bleomycin Instillation (Intratracheal/Intranasal) anesthesia->bleomycin monitoring Post-Procedure Monitoring bleomycin->monitoring treatment Daily this compound/Vehicle Treatment (14-28 days) monitoring->treatment sacrifice Sacrifice & Sample Collection (BALF, Lung Tissue) treatment->sacrifice

Bleomycin-Induced Pulmonary Fibrosis Experimental Workflow

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This model mimics the acute inflammatory response seen in bacterial pneumonia and acute respiratory distress syndrome (ARDS). LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade in the lungs.[10]

Experimental Protocol

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetics (e.g., Isoflurane)

  • Rats (Sprague-Dawley or Wistar) or Mice (BALB/c or C57BL/6)

  • Intratracheal or intranasal administration apparatus

  • This compound

  • Vehicle for this compound

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • This compound Pre-treatment: Administer this compound (e.g., 10-100 mg/kg, orally) or vehicle one hour before LPS challenge.

  • Anesthesia: Anesthetize the animals.

  • LPS Administration:

    • Intratracheal (IT) Instillation: Expose the trachea and instill a single dose of LPS (e.g., 3 mg/kg for rats) dissolved in sterile PBS.[10]

    • Intranasal (IN) Instillation: Administer LPS solution drop-wise into the nostrils.

  • Time Course: The acute inflammatory response peaks within hours. Therefore, animals are typically sacrificed at various time points post-LPS administration (e.g., 4, 8, 12, 24 hours).

  • Sample Collection: At the designated time points, euthanize the animals and collect BALF and lung tissues for analysis of inflammatory markers.

Quantitative Data Summary
ParameterControl Group (PBS)LPS GroupLPS + this compound GroupReference
BALF Total Cell Count (x10^4 cells/mL) LowSignificantly IncreasedSignificantly Decreased
BALF Neutrophil Count (x10^4 cells/mL) LowSignificantly IncreasedSignificantly Decreased
Lung Wet/Dry Weight Ratio NormalIncreasedDecreased
TNF-α in BALF (pg/mL) LowSignificantly IncreasedSignificantly Decreased[10]
IL-6 in BALF (pg/mL) LowSignificantly IncreasedSignificantly Decreased[11]
Myeloperoxidase (MPO) Activity (U/g tissue) LowSignificantly IncreasedSignificantly Decreased

Experimental Workflow

LPS_Workflow cluster_pre Pre-Induction cluster_induction Induction cluster_post Post-Induction acclimatization Animal Acclimatization (1 week) pretreatment This compound/Vehicle Pre-treatment (1 hour prior) acclimatization->pretreatment anesthesia Anesthesia pretreatment->anesthesia lps LPS Instillation (Intratracheal/Intranasal) anesthesia->lps time_course Time Course Observation (e.g., 4, 8, 12, 24h) lps->time_course sacrifice Sacrifice & Sample Collection (BALF, Lung Tissue) time_course->sacrifice

LPS-Induced Acute Lung Injury Experimental Workflow

Cigarette Smoke (CS)-Induced COPD Model

This model is used to study the chronic inflammation, emphysema, and airway remodeling characteristic of Chronic Obstructive Pulmonary Disease (COPD).[12]

Experimental Protocol

Materials:

  • Standardized research cigarettes

  • Whole-body or nose-only smoke exposure system

  • Mice or Rats

  • This compound

  • Vehicle for this compound

Procedure:

  • Animal Acclimatization: Acclimatize animals for one week.

  • CS Exposure: Expose animals to cigarette smoke (e.g., from a set number of cigarettes per day, for a specified duration each day) for a prolonged period (e.g., 4-24 weeks).[12] This can be done using either a whole-body exposure chamber or a nose-only inhalation system.

  • This compound Treatment: Administer this compound (e.g., orally) or vehicle daily, either concurrently with the CS exposure or as a therapeutic intervention after a certain period of CS exposure.

  • Assessment: At the end of the exposure period, assess lung function (e.g., using a small animal ventilator), and collect BALF and lung tissues for histological and biochemical analysis.

Quantitative Data Summary
ParameterAir Control GroupCigarette Smoke GroupCS + this compound GroupReference
BALF Macrophage Count (cells/mL) NormalIncreasedDecreased
BALF Neutrophil Count (cells/mL) NormalIncreasedDecreased
Mean Linear Intercept (µm) NormalIncreased (indicating emphysema)Decreased
Airway Wall Thickness (µm) NormalIncreasedDecreased
Oxidative Stress Markers (e.g., MDA) LowIncreasedDecreased

Experimental Workflow

CS_Workflow cluster_pre Pre-Exposure cluster_exposure Exposure & Treatment cluster_post Post-Exposure acclimatization Animal Acclimatization (1 week) cs_exposure Chronic Cigarette Smoke Exposure (4-24 weeks) acclimatization->cs_exposure treatment Concurrent/Interventional This compound/Vehicle Treatment cs_exposure->treatment assessment Lung Function Assessment treatment->assessment sacrifice Sacrifice & Sample Collection (BALF, Lung Tissue) assessment->sacrifice

Cigarette Smoke-Induced COPD Experimental Workflow

Signaling Pathways Modulated by this compound in Lung Injury

This compound exerts its protective effects in lung injury through the modulation of key signaling pathways involved in inflammation and oxidative stress. Its active metabolite, Metabolite 1 (Met 1), contains a free thiol group that contributes to its antioxidant properties.[1]

Key Pathways:

  • Inhibition of NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1][13] By preventing the degradation of IκBα, this compound keeps NF-κB in an inactive state in the cytoplasm.[13][14]

  • Modulation of MAPK Pathway: While some studies suggest this compound may not directly inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), its downstream anti-inflammatory effects can indirectly influence MAPK-mediated signaling.[13][15]

  • Activation of Nrf2/HO-1 Pathway: this compound can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[15][16] Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes like Heme oxygenase-1 (HO-1), which helps to counteract oxidative stress.[15][16]

Signaling_Pathways cluster_stimulus Lung Injury Stimulus (Bleomycin, LPS, CS) cluster_this compound This compound Action cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes stimulus Oxidative Stress & Inflammatory Triggers nfkb NF-κB Pathway stimulus->nfkb Activates mapk MAPK Pathway stimulus->mapk Activates oxidative_stress Oxidative Stress (↑ ROS) stimulus->oxidative_stress Induces This compound This compound (Metabolite 1) This compound->nfkb Inhibits nrf2 Nrf2/HO-1 Pathway This compound->nrf2 Activates inflammation Inflammation (↑ TNF-α, IL-6) nfkb->inflammation Promotes mapk->inflammation Promotes antioxidant_response Antioxidant Response (↑ HO-1) nrf2->antioxidant_response Promotes fibrosis Fibrosis inflammation->fibrosis Contributes to oxidative_stress->fibrosis Contributes to antioxidant_response->oxidative_stress Reduces

This compound's Modulation of Signaling Pathways in Lung Injury

References

Spectrophotometric Assay for Erdosteine Concentration Measurement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative determination of Erdosteine in bulk and pharmaceutical dosage forms using UV-Visible spectrophotometry. Several robust and validated methods are presented, including direct UV spectrophotometry, first-order derivative spectroscopy, area under the curve (AUC) analysis, and visible spectrophotometry based on charge-transfer complexation. These methods are simple, cost-effective, rapid, and suitable for routine quality control analysis. This guide includes comprehensive experimental protocols, data presentation in tabular format for easy comparison of method performance, and a visual workflow diagram to facilitate understanding and implementation.

Introduction

This compound is a mucolytic agent used in the treatment of respiratory diseases.[1][2] It possesses two blocked sulfhydryl groups that are released after first-pass metabolism, exhibiting both mucolytic and free-radical scavenging activities.[3] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. Spectrophotometry offers a simple and accessible alternative to more complex chromatographic techniques for the quantification of this compound. This document outlines various spectrophotometric methods that have been successfully developed and validated for this purpose.

Spectrophotometric Methods for this compound Quantification

Several spectrophotometric methods have been reported for the estimation of this compound. These can be broadly categorized into UV spectrophotometric methods and visible spectrophotometric methods involving the formation of colored complexes.

1. UV Spectrophotometric Methods: These methods are based on the direct measurement of the absorbance of this compound in a suitable solvent. Methanol is commonly used as the solvent for these analyses.[4] Three distinct UV methods have been successfully applied:

  • Method A: Absorption Maxima Method: This is the simplest method, where the absorbance of the drug solution is measured at its wavelength of maximum absorbance (λmax).[4]

  • Method B: First-Order Derivative Spectroscopy: This technique involves the use of the first derivative of the absorption spectrum. It can help to resolve overlapping spectra and reduce background interference, thereby improving specificity.[4]

  • Method C: Area Under Curve (AUC) Method: In this method, the area under the curve of the absorption spectrum between two selected wavelengths is calculated and correlated with the concentration of the drug.[4][5]

2. Visible Spectrophotometric Methods (Charge-Transfer Complexation): These methods involve the reaction of this compound with specific reagents to form colored charge-transfer complexes that can be measured in the visible region of the spectrum.[6][7] This approach can enhance sensitivity and specificity. Two common reagents used for this purpose are:

  • Chloranil (CA): Forms a colored complex with this compound.[6][7]

  • 7,7,8,8-Tetracyanoquinodimethane (TCNQ): Also reacts with this compound to produce a measurable colored complex.[6][7]

Data Presentation

The quantitative parameters for the different spectrophotometric methods are summarized in the tables below for easy comparison.

Table 1: UV Spectrophotometric Methods for this compound Analysis

ParameterMethod A: Absorption MaximaMethod B: First-Order DerivativeMethod C: Area Under Curve
Solvent MethanolMethanolMethanol
λmax 235.0 nm[4][5]227.5 nm[4][5]230.0 - 240.0 nm[4][5]
Linearity Range 10-50 µg/mL[4][5]10-50 µg/mL[4][5]10-50 µg/mL[4][5]
Another Reported λmax 237.4 nm--
Another Reported Linearity Range 5-90 µg/mL[8]--

Table 2: Visible Spectrophotometric Methods for this compound Analysis

ParameterMethod with Chloranil (CA)Method with TCNQ
Reagent Chloranil (CA)7,7,8,8-Tetracyanoquinodimethane (TCNQ)
Solvent for Stock Solution Methanol[6]Methanol[6]
Reagent Solvent Acetonitrile[6]Acetonitrile[6]
λmax 454 nm[6][7]843 nm[6][7]
Linearity Range 10-500 µg/mL[2][7]20-600 µg/mL[2][7]
Reaction Time 5 minutes[7]5 minutes[7]
Mean Recovery 100.31%[2]100.82%[2]

Experimental Protocols

Protocol 1: UV Spectrophotometric Analysis of this compound

1. Materials and Reagents:

  • This compound standard

  • Methanol (AR grade)

  • UV-Visible Spectrophotometer

  • Volumetric flasks

  • Pipettes

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then make up the volume to 100 mL with methanol.

3. Preparation of Working Standard Solutions:

  • From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute to the mark with methanol to obtain final concentrations in the range of 10-50 µg/mL (e.g., 10, 20, 30, 40, and 50 µg/mL).

4. Spectrophotometric Measurement:

  • Method A (Absorption Maxima):

    • Scan the 20 µg/mL working standard solution from 400 nm to 200 nm to determine the λmax (expected around 235 nm).[4]

    • Measure the absorbance of all working standard solutions at the determined λmax against a methanol blank.

  • Method B (First-Order Derivative):

    • Record the absorption spectra of the working standard solutions.

    • Convert the spectra to their first derivative.

    • Measure the derivative absorbance at the zero-crossing point of the derivative spectrum (expected around 227.5 nm).[4]

  • Method C (Area Under Curve):

    • Record the absorption spectra of the working standard solutions.

    • Calculate the area under the curve between 230.0 nm and 240.0 nm.[4][5]

5. Calibration Curve:

  • Plot a graph of absorbance (or derivative absorbance/AUC) versus concentration for the working standard solutions.

  • Determine the regression equation and correlation coefficient.

6. Analysis of Pharmaceutical Formulation (Capsules):

  • Weigh and finely powder the contents of at least 20 capsules.

  • Accurately weigh a quantity of powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with methanol.

  • Filter the solution through a suitable filter paper.

  • Dilute the filtrate with methanol to obtain a final concentration within the linearity range.

  • Measure the absorbance (or derivative absorbance/AUC) as described in step 4 and calculate the concentration of this compound from the calibration curve.

Protocol 2: Visible Spectrophotometric Analysis of this compound

1. Materials and Reagents:

  • This compound standard

  • Methanol (AR grade)

  • Acetonitrile (AR grade)

  • Chloranil (CA)

  • 7,7,8,8-Tetracyanoquinodimethane (TCNQ)

  • Visible Spectrophotometer

  • Volumetric flasks

  • Pipettes

2. Preparation of Standard Stock Solution (1 mg/mL):

  • Accurately weigh 100 mg of this compound standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and make up the volume to 100 mL with methanol.[6]

3. Preparation of Reagent Solutions:

  • Prepare a 0.2% (w/v) solution of CA in acetonitrile.[6]

  • Prepare a 0.2% (w/v) solution of TCNQ in acetonitrile.[6]

4. Preparation of Working Standard Solutions and Complex Formation:

  • For CA Method: Pipette appropriate aliquots of the this compound stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 10-500 µg/mL.

  • For TCNQ Method: Pipette appropriate aliquots of the this compound stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 20-600 µg/mL.

  • To each flask, add 1 mL of the respective reagent solution (CA or TCNQ).

  • Allow the reaction to proceed for 5 minutes at room temperature.[7]

  • Dilute to the mark with acetonitrile.

5. Spectrophotometric Measurement:

  • Measure the absorbance of the colored complexes at their respective λmax:

    • CA complex: 454 nm[6][7]

    • TCNQ complex: 843 nm[6][7]

  • Use a reagent blank (containing the reagent and solvent without this compound) for baseline correction.

6. Calibration Curve and Sample Analysis:

  • Follow the same procedure as described in steps 5 and 6 of Protocol 1, using the appropriate linearity range and λmax for each method.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric analysis of this compound.

Spectrophotometric_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Stock Solution Preparation Working_Standards Preparation of Working Standards Standard_Prep->Working_Standards Sample_Prep Sample (Capsule) Preparation Measurement Spectrophotometric Measurement (UV or Visible) Sample_Prep->Measurement Reagent_Prep Reagent Preparation (for Visible Methods) Complex_Formation Complex Formation (for Visible Methods) Reagent_Prep->Complex_Formation Working_Standards->Complex_Formation Working_Standards->Measurement Complex_Formation->Measurement Calibration_Curve Calibration Curve Generation Measurement->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: General workflow for the spectrophotometric assay of this compound.

Conclusion

The spectrophotometric methods described in this document are simple, accurate, precise, and economical for the routine analysis of this compound in bulk and pharmaceutical formulations. The choice of method may depend on the available instrumentation and the specific requirements of the analysis. The UV methods are straightforward and suitable for direct quantification, while the visible methods involving charge-transfer complexation offer an alternative with potentially higher sensitivity. Proper method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results.[2]

References

Application Notes and Protocols for Investigating the Antiviral Properties of Erdosteine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erdosteine, a thiol-based drug, is recognized for its mucolytic, anti-inflammatory, and antioxidant properties. Recent in vitro studies have illuminated its potential as an antiviral agent against a range of human respiratory viruses. These notes provide detailed protocols and data summaries based on current research to facilitate further investigation into this compound's antiviral mechanisms and efficacy. The primary mechanism of action appears to be the modulation of the host's innate immune response and oxidative stress pathways, rather than direct inhibition of viral components.

I. Summary of Quantitative Antiviral Data

The antiviral activity of this compound and its active metabolite, Met-1, has been quantified against several respiratory viruses. The following tables summarize the key findings from in vitro studies.

Table 1: Antiviral Efficacy of this compound and its Metabolite (Met-1)

VirusCell LineCompoundConcentration (µg/mL)Treatment TimingInhibition of Viral Replication (%)Statistical Significance
SARS-CoV-2A549-hACE2This compound1000Post-infection91.0%p < 0.05
SARS-CoV-2A549-hACE2Met-11000Post-infectionStatistically significantp = 0.006
RSVA549-hACE2This compound1000Post-infection94.5%p < 0.05
Influenza A (H1N1)Caco-2This compound1000Post-infection47.5%p < 0.05

Table 2: Modulation of Cytokine and Chemokine Production by this compound in SARS-CoV-2 Infected Cells

Cytokine/ChemokineCompound (Concentration)OutcomeStatistical Significance
IL-6This compound (1000 µg/mL)Significant Reductionp = 0.03
IL-8This compound (1000 µg/mL)Significant Reductionp = 0.03
IFN-gammaThis compound (1000 µg/mL) / Met-1 (1000 µg/mL)Significant Reductionp > 0.001
MCP-1This compound (1000 µg/mL)Significant Reductionp > 0.001
MIP-1betaThis compound (1000 µg/mL) / Met-1 (1000 µg/mL)Significant Reductionp < 0.01

II. Experimental Protocols

The following are detailed protocols for conducting in vitro antiviral assays with this compound.

Protocol 1: General Cell Culture and Maintenance

  • Cell Lines:

    • A549-hACE2: Human lung adenocarcinoma cells engineered to express human Angiotensin-Converting Enzyme 2 (hACE2), suitable for SARS-CoV-2 studies.

    • Caco-2: Human colorectal adenocarcinoma cells, suitable for Influenza A (H1N1) studies.

    • A549: Human lung carcinoma cells, suitable for Respiratory Syncytial Virus (RSV) studies.

  • Culture Medium:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with:

      • 10% Fetal Bovine Serum (FBS)

      • 1% Penicillin-Streptomycin

      • 1% L-glutamine

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: In Vitro Viral Infection and this compound Treatment

  • Cell Seeding:

    • Seed A549-hACE2, Caco-2, or A549 cells in 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

  • This compound and Met-1 Preparation:

    • Prepare stock solutions of this compound and its active metabolite, Met-1.

    • Dilute the compounds in the appropriate cell culture medium to achieve final concentrations of 100 µg/mL and 1000 µg/mL.[1][2]

  • Treatment Protocols:

    • Post-infection Treatment (Primary recommended method):

      • Infect the confluent cell monolayers with the selected virus (SARS-CoV-2, RSV, or H1N1) at a concentration of 1.26 TCID50/µL.[1][2][3]

      • After a 1-hour incubation period to allow for viral adsorption, remove the viral inoculum.

      • Add fresh culture medium containing the desired concentrations of this compound or Met-1.

    • Pre-infection Treatment:

      • Pre-treat the confluent cell monolayers with medium containing this compound or Met-1 for a specified period (e.g., 2 hours).

      • Remove the treatment medium and infect the cells with the virus as described above.

      • After viral adsorption, add fresh culture medium without the compound.

  • Incubation:

    • Incubate the infected and treated plates at 37°C in a 5% CO2 incubator for the appropriate duration based on the virus:

      • SARS-CoV-2 and H1N1: 48 hours.[3][4]

      • RSV: 72 hours.[3][4]

Protocol 3: Quantification of Viral Replication

  • Supernatant Collection:

    • At the end of the incubation period, collect the cell culture supernatants.

  • RNA Extraction:

    • Extract viral RNA from the supernatants using a commercially available viral RNA extraction kit according to the manufacturer's instructions.

  • Viral Load Quantification:

    • Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) or Digital Droplet PCR (ddPCR):

      • Perform RT-qPCR or ddPCR to quantify the viral RNA copies in the extracted samples.[5][6]

      • Use specific primers and probes for the target virus.

      • Include appropriate controls (e.g., no-template control, positive control).

      • Calculate the percentage inhibition of viral replication relative to the untreated virus-infected control.

Protocol 4: Analysis of Host Gene Expression

  • Cell Lysis and RNA Extraction:

    • At 72 hours post-infection, lyse the cells and extract total RNA using a suitable kit.[1][7]

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Gene Expression Analysis:

    • Use a custom RT-PCR array or individual qPCR assays to analyze the expression of genes involved in the innate immune response (e.g., Type I Interferon pathway genes, inflammasome components) and oxidative stress pathways (e.g., GSH pathway genes).[5][6]

    • Normalize the gene expression data to a stable housekeeping gene.

    • Compare the gene expression levels in this compound-treated cells to untreated infected cells.

III. Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathways modulated by this compound and the general experimental workflow.

G cluster_virus Viral Infection (e.g., SARS-CoV-2, RSV, H1N1) cluster_cell Host Cell cluster_immune Innate Immune Response cluster_stress Oxidative Stress cluster_response Cellular Response Virus Virus IFN Type I Interferon Pathway Virus->IFN stimulates Inflammasome Inflammasome Pathway Virus->Inflammasome stimulates OxidativeStress Oxidative Stress & GSH Pathway Virus->OxidativeStress induces ViralReplication Viral Replication Virus->ViralReplication IFN->ViralReplication inhibits Inflammasome->ViralReplication inhibits This compound This compound This compound->IFN modulates This compound->Inflammasome modulates This compound->OxidativeStress modulates

Caption: Proposed mechanism of this compound's antiviral action.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (A549-hACE2, Caco-2, etc.) Infection 4. Viral Infection of Cells CellCulture->Infection VirusPrep 2. Virus Stock Preparation VirusPrep->Infection DrugPrep 3. This compound/Met-1 Preparation Treatment 5. Post-infection Treatment with this compound/Met-1 DrugPrep->Treatment Infection->Treatment Supernatant 6. Supernatant Collection (48-72h post-infection) Treatment->Supernatant Host_RNA 9. Host Cell RNA Extraction (72h post-infection) Treatment->Host_RNA RNA_Extraction 7. Viral RNA Extraction Supernatant->RNA_Extraction Quantification 8. Viral Load Quantification (RT-qPCR/ddPCR) RNA_Extraction->Quantification Gene_Expression 10. Host Gene Expression Analysis Host_RNA->Gene_Expression

Caption: Experimental workflow for testing this compound.

References

Quantitative Analysis of Erdosteine in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Erdosteine in various pharmaceutical formulations. The methodologies outlined are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it suitable for both quality control and stability studies.

Stability-Indicating RP-HPLC Method

This method is designed to quantify this compound in the presence of its degradation products, making it ideal for stability testing.[1][2]

Table 1: Quantitative Data for Stability-Indicating RP-HPLC Method

ParameterValue
Linearity Range2-10 µg/mL[3]
Correlation Coefficient (r²)0.9995[1]
Limit of Detection (LOD)0.44 µg/mL[1]
Limit of Quantitation (LOQ)0.95 µg/mL[1]
Accuracy (% Recovery)99.78 – 101.25%[1]
Precision (% RSD)< 2%

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: Ace5-C18 (250×4.6 mm, 5 µm)[1]

    • Mobile Phase: Acetonitrile and 10 mmol L-1 Phosphate Buffer (35:65 v/v). The pH of the mobile phase should be adjusted to 3.2 with o-phosphoric acid.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Detection Wavelength: 236 nm[1]

    • Injection Volume: 20 µL[1]

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • From the stock solution, prepare working standard solutions in the concentration range of 2-10 µg/mL by further dilution with the mobile phase.

  • Sample Preparation (for Capsules):

    • Take the contents of 20 capsules and determine the average weight.

    • Weigh a quantity of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

    • Add about 15 mL of the mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter.

    • Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the concentration of this compound in the sample.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, this compound can be subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation.[1] Degradation has been observed in acid, base, and 30% H2O2.[1]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_result Result Calculation Standard Weigh this compound Reference Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Sample Weigh Capsule Powder Dissolve_Sample Dissolve & Sonicate in Mobile Phase Sample->Dissolve_Sample Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Dilute_Sample Dilute Sample Filtrate Filter->Dilute_Sample HPLC HPLC System (C18 Column) Dilute_Std->HPLC Dilute_Sample->HPLC Detection UV Detection (236 nm) HPLC->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantify this compound Concentration Data->Quantification

Caption: Workflow for RP-HPLC analysis of this compound.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more cost-effective method for the routine analysis of this compound in pharmaceutical dosage forms.

Absorbance Maxima Method

This is a direct measurement method based on the absorbance of this compound at its wavelength of maximum absorption (λmax).[4][5]

Table 2: Quantitative Data for UV-Vis Spectrophotometry (Absorbance Maxima)

ParameterValue
Linearity Range10-50 µg/mL[4]
Correlation Coefficient (r²)0.9998[3]
Limit of Detection (LOD)0.595 µg/mL[3]
Limit of Quantitation (LOQ)1.798 µg/mL[3]
Accuracy (% Recovery)98.772 ± 0.378%[3]
Wavelength (λmax)235.0 nm (in Methanol)[4][5]

Experimental Protocol:

  • Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[4]

  • Solvent: Methanol.[4]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (100 µg/mL) in methanol.[4]

    • From the stock solution, prepare a series of dilutions ranging from 10-50 µg/mL with methanol.[4]

  • Sample Preparation (for Capsules):

    • Accurately weigh capsule powder equivalent to 25 mg of this compound and dissolve it in 25 mL of methanol.[6]

    • Filter the solution and dilute the filtrate with methanol to obtain a concentration within the Beer-Lambert range.[6]

  • Analysis:

    • Measure the absorbance of the standard and sample solutions at 235.0 nm against a methanol blank.[4][5]

    • Construct a calibration curve of absorbance versus concentration for the standard solutions and determine the concentration of this compound in the sample solution.

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Standard Prepare this compound Standard Solutions (10-50 µg/mL in Methanol) Spectrophotometer UV-Vis Spectrophotometer Standard->Spectrophotometer Sample Prepare Capsule Sample Solution (in Methanol) Sample->Spectrophotometer Measure_Abs Measure Absorbance at 235.0 nm Spectrophotometer->Measure_Abs Calibration Construct Calibration Curve Measure_Abs->Calibration Calculate Calculate Sample Concentration Calibration->Calculate

Caption: Workflow for UV-Vis spectrophotometric analysis.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the separation and quantification of compounds, offering high sample throughput and minimal solvent consumption. A stability-indicating HPTLC method has been developed for this compound.[7][8][9]

Table 3: Quantitative Data for HPTLC Method

ParameterValue
Linearity Range2.4–5.6 μ g/spot [10]
Correlation Coefficient (r²)Not explicitly stated, but good linearity reported.
Accuracy (% Recovery)100.03 ± 1.015%[10]
Mobile PhaseToluene–methanol–acetone–ammonia (3.5:3.5:2.5:0.05 v/v/v/v)[7][8]
Detection Wavelength254 nm[7][8]
Rf Value0.45 ± 0.02[7][8]

Experimental Protocol:

  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a TLC scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[7][8]

  • Mobile Phase: Toluene–methanol–acetone–ammonia (3.5:3.5:2.5:0.05 v/v/v/v).[7][8]

  • Standard Solution Preparation: Prepare a standard solution of this compound in methanol.

  • Sample Preparation: Extract a known quantity of the pharmaceutical formulation with methanol and filter.

  • Chromatographic Development:

    • Apply the standard and sample solutions as bands on the HPTLC plate.

    • Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Air-dry the plate after development.

  • Densitometric Analysis:

    • Scan the dried plate at 254 nm using a TLC scanner.[7][8]

    • Quantify the amount of this compound by comparing the peak area of the sample with that of the standard.

HPTLC_Workflow cluster_prep Preparation cluster_development Chromatography cluster_analysis Analysis Spotting Spot Standard & Sample on HPTLC Plate Development Develop Plate in Saturated Chamber Spotting->Development Drying Air Dry the Plate Development->Drying Scanning Densitometric Scanning at 254 nm Drying->Scanning Quantification Quantify this compound Scanning->Quantification

Caption: Workflow for HPTLC analysis of this compound.

Concluding Remarks

The choice of analytical method for the quantitative determination of this compound will depend on the specific requirements of the analysis, such as the need for stability-indicating data, sample throughput, and available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the pharmaceutical industry to ensure the quality and efficacy of this compound formulations. All methods should be properly validated according to ICH guidelines before routine use.[11]

References

Application Notes and Protocols for Fluorescence Detection of Erdosteine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of this compound in human plasma using a sensitive and specific HPLC method with fluorescence detection. The method is based on the pre-column derivatization of the thiol group of this compound with a fluorescent labeling agent, 4-bromomethyl-7-methoxycoumarin (BrMmC), to yield a highly fluorescent product that can be readily quantified.

Principle of the Method

The analytical method involves the derivatization of this compound with 4-bromomethyl-7-methoxycoumarin in the presence of a catalyst, dibenzo-18-crown-6-ether, to form a stable and highly fluorescent derivative.[1][2] This derivatization step is essential as this compound itself does not possess native fluorescence. The fluorescent derivative is then separated from plasma components by reversed-phase high-performance liquid chromatography (HPLC) and detected by a fluorescence detector. The fluorescence intensity of the derivative is directly proportional to the concentration of this compound in the plasma sample.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the HPLC-fluorescence method for the determination of this compound in human plasma.

ParameterValueReference
Derivatization Reagent4-bromomethyl-7-methoxycoumarin (BrMmC)[1][2]
Excitation Wavelength (λext)325 nm[1][2]
Emission Wavelength (λem)390 nm[1][2]
Linearity Range0.2 - 3.0 µg/mL[1][2]
Limit of Detection (LOD)0.015 µg/mL[1][2]
Limit of Quantitation (LOQ)0.05 µg/mL[1][2]
Mean Recovery87.33%[1][2]
Relative Standard Deviation (RSD)< 4.4%[1][2]
HPLC ColumnC18 (150 x 4.6 mm, 3 µm particle size)[1]
Mobile PhaseMethanol:Acetonitrile:Water (30:30:40, v/v/v)[1]
Flow Rate0.5 mL/min[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • 4-bromomethyl-7-methoxycoumarin (BrMmC)

  • Dibenzo-18-crown-6-ether

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Human plasma (drug-free)

  • Internal Standard (IS) - if available and validated

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Fluorescence detector

  • C18 analytical column (150 x 4.6 mm, 3 µm particle size)

  • Vortex mixer

  • Centrifuge

  • Micropipettes

Standard Solution Preparation
  • Stock Solution of this compound: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to cover the calibration range (0.2 - 3.0 µg/mL).

  • Derivatization Reagent Solution: Prepare a solution of 4-bromomethyl-7-methoxycoumarin (BrMmC) and dibenzo-18-crown-6-ether in a suitable organic solvent (e.g., acetonitrile).

Sample Preparation and Derivatization
  • Plasma Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate the plasma.

  • Protein Precipitation: To a known volume of plasma (e.g., 200 µL), add a protein precipitating agent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 1:3 v/v).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

  • Derivatization Reaction: To the supernatant, add the derivatization reagent solution. The optimal reaction conditions should be determined, but a typical procedure involves heating the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes).[1]

  • Cooling and Injection: After the reaction is complete, cool the mixture to room temperature. An aliquot of the derivatized sample is then injected into the HPLC system.

HPLC-Fluorescence Analysis
  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 3 µm)

    • Mobile Phase: Methanol:Acetonitrile:Water (30:30:40, v/v/v)

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 20 µL

    • Fluorescence Detector Settings: Excitation at 325 nm and Emission at 390 nm.[1][2]

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound derivative against the corresponding concentration of the standards. Determine the concentration of this compound in the plasma samples by interpolating their peak areas on the calibration curve.

Diagrams

Signaling Pathway of this compound Derivatization

G This compound This compound (Thiol Group) Derivative Fluorescent this compound-BrMmC Derivative This compound->Derivative Reaction BrMmC 4-Bromomethyl-7-methoxycoumarin (Fluorescent Probe) BrMmC->Derivative Catalyst Dibenzo-18-crown-6-ether Catalyst->Derivative Catalyzes Detection Fluorescence Detection (Ex: 325 nm, Em: 390 nm) Derivative->Detection Quantification

Caption: Reaction scheme for the fluorescent derivatization of this compound.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Human Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Add_Reagent Add BrMmC & Catalyst Supernatant->Add_Reagent Incubation Incubation (e.g., 60°C, 30 min) Add_Reagent->Incubation Injection HPLC Injection Incubation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound analysis in human plasma.

References

High-Performance Thin-Layer Chromatography (HPTLC) for Combination Drug Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique that has gained significant importance in pharmaceutical analysis.[1][2][3] Its ability to separate and quantify multiple components simultaneously makes it particularly well-suited for the analysis of combination drug products.[4] HPTLC offers several advantages over other chromatographic techniques, including high sample throughput, lower solvent consumption, and the ability to analyze multiple samples in parallel, making it a cost-effective and efficient tool for quality control and research.[3][5][6]

These application notes provide an overview of the principles of HPTLC and detailed protocols for the simultaneous analysis of selected combination drug products. The methodologies presented are based on established and validated HPTLC methods, offering a practical guide for researchers and analysts in the pharmaceutical industry.

Principle of HPTLC

HPTLC is an advanced form of thin-layer chromatography (TLC) that utilizes stationary phases with smaller and more uniform particle sizes, leading to improved resolution, sensitivity, and reproducibility.[2][7] The separation principle is based on the differential distribution of the sample components between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a glass or aluminum plate) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action).

Components of the mixture travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This results in the separation of the components into distinct bands or spots. Densitometric scanning is then used for the quantitative analysis of the separated compounds.[2]

Experimental Workflow for HPTLC Analysis

The general workflow for the analysis of combination drugs using HPTLC involves several key steps, from sample preparation to data analysis.

HPTLC_Workflow A Sample Preparation (Extraction of APIs from dosage form) D Sample and Standard Application (Using an automated applicator, e.g., Linomat) A->D B Standard Solution Preparation (Accurate weighing of reference standards) B->D C HPTLC Plate Preparation (Pre-washing and activation) C->D E Chromatographic Development (In a saturated twin-trough chamber) D->E F Plate Drying E->F G Densitometric Scanning (At the λmax of each analyte) F->G H Data Analysis (Peak integration, calibration curve, and quantification) G->H Validation_Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Repeatability Repeatability Precision->Repeatability Repeatability IntermediatePrecision IntermediatePrecision Precision->IntermediatePrecision Intermediate Precision

References

Techniques for Assessing Erdosteine's Impact on Bacterial Adhesiveness: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Erdosteine and its active metabolite, Metabolite I (Met I), on bacterial adhesiveness and biofilm formation. The information is intended to guide researchers in designing and executing experiments to evaluate the potential of this compound as an anti-adhesive agent in various bacterial species.

Introduction to this compound and Bacterial Adhesion

This compound is a mucolytic agent that, upon metabolization, releases an active metabolite known as Metabolite I (Met I).[1][2][3] Met I possesses a free sulfhydryl (-SH) group which is central to its mechanism of action against bacterial adhesion.[1][2][3][4] Bacterial adhesion to host epithelial surfaces is a critical initial step in the pathogenesis of many infections, often mediated by fimbriae or pili.[1][2][3][4] The sulfhydryl group in Met I can disrupt the disulfide bonds within the pilin proteins of bacterial fimbriae, inducing a conformational change that hinders their ability to bind to receptors on host cells.[2][3][4] This anti-adhesive property makes this compound a subject of interest for its potential to prevent or mitigate bacterial colonization and subsequent infections. Furthermore, this compound has been shown to enhance the efficacy of antibiotics by disrupting the biofilm matrix, allowing for better penetration of the antimicrobial agents.[5][6]

Key Experimental Approaches

Several in vitro methods can be employed to assess the impact of this compound on bacterial adhesiveness. The primary techniques include:

  • In Vitro Bacterial Adhesion Assay: This is a fundamental method to quantify the attachment of bacteria to mammalian epithelial cells.[7][8]

  • Biofilm Formation Assay: This assay measures the ability of bacteria to form biofilms on a solid surface, a process that is initiated by adhesion.

  • Hemagglutination Assay: This technique can be used as an indirect measure of bacterial adhesiveness by observing the agglutination of red blood cells, which is often mediated by bacterial adhesins.

Data Presentation: Quantitative Effects of this compound's Metabolite I

The following table summarizes the quantitative data from studies investigating the effect of this compound's Metabolite I on bacterial adhesion.

Bacterial SpeciesHost Cell TypeMet I Concentration (µg/mL)Inhibition of Adhesion (%)Reference
Staphylococcus aureusHuman Mucosal Epithelial Cells2.5Significant Reduction[1]
5Significant Reduction[1]
10Significant Reduction[1]
Escherichia coliHuman Mucosal Epithelial Cells2.5Significant Reduction[1]
5Significant Reduction[1]
10Significant Reduction[1]
Staphylococcus aureusHuman Mucosal Cells5 (in combination with 1/8, 1/16, 1/32 MIC of clarithromycin)Potentiated Inhibition[2][3]
10 (in combination with 1/8, 1/16, 1/32 MIC of clarithromycin)Potentiated Inhibition[2][3]
Staphylococcus aureusHuman Mucosal Cells5 (in combination with 1/4, 1/8, 1/16 MIC of ciprofloxacin)Potentiated Inhibition[4]
10 (in combination with 1/4, 1/8, 1/16 MIC of ciprofloxacin)Potentiated Inhibition[4]
Escherichia coliHuman Mucosal Cells5 (in combination with 1/4, 1/8, 1/16 MIC of ciprofloxacin)Potentiated Inhibition[4]
10 (in combination with 1/4, 1/8, 1/16 MIC of ciprofloxacin)Potentiated Inhibition[4]

Experimental Protocols

Protocol 1: In Vitro Bacterial Adhesion to Epithelial Cells

This protocol details the steps to quantify the adhesion of bacteria to a monolayer of cultured mammalian epithelial cells.[2][8][9][10]

Materials:

  • Mammalian epithelial cell line (e.g., HEp-2, A549, or primary human buccal epithelial cells)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound's Metabolite I (Met I)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • Tryptic Soy Agar (TSA) or other suitable solid medium

  • 24-well tissue culture plates

  • Triton X-100 (1% v/v in PBS)

  • Sterile water

Procedure:

  • Cell Culture:

    • Seed the epithelial cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Bacterial Preparation:

    • Inoculate the bacterial strain into TSB and incubate overnight at 37°C with shaking.

    • On the day of the experiment, dilute the overnight culture in fresh medium and grow to the mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash twice with PBS, and resuspend in the cell culture medium without antibiotics to a desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Treatment with Met I:

    • Prepare different concentrations of Met I in the cell culture medium.

    • Pre-incubate the bacterial suspension with the various concentrations of Met I for a specified time (e.g., 30-60 minutes) at 37°C. A control group with no Met I should be included.

  • Infection of Epithelial Cells:

    • Wash the confluent epithelial cell monolayers twice with warm PBS.

    • Add 1 mL of the pre-treated bacterial suspension (or control) to each well.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for bacterial adhesion.

  • Washing:

    • Gently wash the monolayers three to five times with PBS to remove non-adherent bacteria. The consistency of the washing step is crucial for reproducible results.

  • Quantification of Adherent Bacteria:

    • Add 1 mL of 1% Triton X-100 to each well to lyse the epithelial cells and release the adherent bacteria.

    • Incubate for 10-15 minutes at room temperature with gentle agitation.

    • Perform serial dilutions of the lysate in PBS.

    • Plate the dilutions onto TSA plates and incubate overnight at 37°C.

    • Count the number of Colony Forming Units (CFUs) to determine the number of adherent bacteria per well.

dot

Experimental_Workflow_Adhesion_Assay cluster_prep Preparation cluster_treatment Treatment cluster_infection Infection & Washing cluster_quantification Quantification Cell_Culture 1. Culture Epithelial Cells in 24-well plates Infection 4. Infect Epithelial Cell Monolayer Cell_Culture->Infection Bacterial_Culture 2. Prepare Bacterial Suspension (e.g., 1x10^7 CFU/mL) Treatment 3. Pre-incubate Bacteria with This compound Metabolite I Bacterial_Culture->Treatment Treatment->Infection Washing 5. Wash to Remove Non-adherent Bacteria Infection->Washing Lysis 6. Lyse Epithelial Cells (1% Triton X-100) Washing->Lysis Serial_Dilution 7. Perform Serial Dilutions Lysis->Serial_Dilution Plating 8. Plate on Agar Serial_Dilution->Plating CFU_Counting 9. Incubate and Count CFUs Plating->CFU_Counting

Caption: Workflow for the In Vitro Bacterial Adhesion Assay.

Protocol 2: Crystal Violet Biofilm Assay

This protocol is used to quantify the effect of this compound on the formation of bacterial biofilms.

Materials:

  • Bacterial strains of interest

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • This compound or its Metabolite I

  • 96-well flat-bottom microtiter plates

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95% v/v) or 30% Acetic Acid

Procedure:

  • Bacterial Inoculum Preparation:

    • Grow an overnight culture of the bacteria in TSB.

    • Dilute the overnight culture in fresh TSB (e.g., 1:100).

  • Biofilm Formation:

    • Add 200 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add different concentrations of this compound or Met I to the wells. Include a no-drug control.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing:

    • Carefully discard the culture medium from the wells.

    • Gently wash the wells twice with 200 µL of PBS to remove planktonic bacteria.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Discard the crystal violet solution and wash the wells three times with sterile water.

  • Quantification:

    • Air-dry the plate.

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

    • Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader.

dot

Biofilm_Assay_Workflow cluster_setup Setup cluster_incubation Incubation & Washing cluster_staining Staining cluster_quantification Quantification Inoculum 1. Prepare Bacterial Inoculum Plating 2. Add Inoculum and this compound/ Metabolite I to 96-well Plate Inoculum->Plating Incubation 3. Incubate for 24-48h to Allow Biofilm Formation Plating->Incubation Washing 4. Wash to Remove Planktonic Bacteria Incubation->Washing Staining 5. Stain with 0.1% Crystal Violet Washing->Staining Wash_Stain 6. Wash Excess Stain Staining->Wash_Stain Solubilization 7. Solubilize Stain (Ethanol or Acetic Acid) Wash_Stain->Solubilization Absorbance 8. Measure Absorbance (OD 570-595 nm) Solubilization->Absorbance

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Erdosteine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale synthesis of Erdosteine.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and purification of this compound.

Question: Why is the final yield of this compound consistently low?

Answer: Low yields in this compound synthesis can stem from several factors throughout the process.

  • Potential Cause 1: Incomplete Reaction. The reaction between the homocysteine thiolactone hydrochloride and the activated carboxylic acid (e.g., 3-sulfo-glutaric anhydride) may not have gone to completion.

    • Solution: Ensure the molar ratio of the activated acid to the homocysteine thiolactone hydrochloride is optimized. Ratios of 1.05:1 to 1.2:1 are often employed to drive the reaction forward[1]. Verify that the reaction time is adequate; some protocols specify reaction times from 30 minutes to 4 hours[1].

  • Potential Cause 2: Degradation of Intermediates or Product. The lactone ring in the homocysteine starting material is unstable under strongly basic conditions and can decompose[2].

    • Solution: Maintain strict control over pH and temperature. The reaction is typically run at a controlled pH between 6.0 and 9.0 and at low temperatures, often between -10°C and 10°C, to minimize degradation[1][2][3]. Reaction times should not be excessively long, as prolonged exposure to basic conditions can increase decomposition[2].

  • Potential Cause 3: Suboptimal Reaction Conditions. The choice of solvent and base can significantly impact the reaction efficiency.

    • Solution: Aqueous systems using sodium bicarbonate or sodium carbonate as the base are common and effective[1][3]. The use of a two-phase system (e.g., a basic aqueous solution and an organic solvent like acetone) has also been reported to improve yield and purity by controlling the reaction environment[2].

Question: What is causing the high levels of impurities in the final product?

Answer: Impurities in the final this compound product can originate from multiple sources, including raw materials, side reactions, and the purification process itself.[]

  • Potential Cause 1: Impurities in Starting Materials. The purity of the initial reactants, such as DL-homocysteine thiolactone hydrochloride, directly affects the purity of the final product.[]

    • Solution: Always use high-purity starting materials and perform quality control checks before beginning the synthesis.

  • Potential Cause 2: Side Reactions and Degradation. Unexpected side reactions or degradation of the product can generate impurities.[] An oxidative degradation impurity, ({2-Oxo-2-[(2-oxotetrahydro-3-thiophenyl) amino] ethyl} sulfinyl) acetic acid, has been identified.[5][6]

    • Solution: Control reaction temperature and pH meticulously. Running the reaction at lower temperatures (-10°C to 10°C) can minimize side reactions[2]. Consider using an inert atmosphere if oxidation is a suspected issue.

  • Potential Cause 3: Impurities from the Refining Process. The choice of solvent for recrystallization or purification is critical. A common process-related impurity is this compound ethyl ester, which forms when ethanol is used as the refining solvent.[5][6]

    • Solution: Avoid using ethanol for recrystallization. Alternative solvents or purification methods, such as the "alkali soluble acid" precipitation technique, should be employed. This involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent, and then re-precipitating the pure this compound by adding acid.[7]

Question: How can the purification process be optimized for large-scale production?

Answer: For industrial-scale purification, efficiency and scalability are key.

  • Recommended Method: Alkali-Soluble Acid Precipitation. This method leverages the carboxylic acid group in this compound's structure[7].

    • Dissolve the crude this compound product in an aqueous solution with an inorganic base (e.g., sodium hydroxide, sodium carbonate) to a pH of 5-14.

    • Wash the resulting aqueous solution with a water-immiscible organic solvent to remove non-acidic impurities.

    • Adjust the pH of the aqueous solution back down to 1-6 with an inorganic acid (e.g., hydrochloric acid).

    • The purified this compound will precipitate out of the solution and can be collected by filtration.[7]

  • Continuous Flow Processes: For truly large-scale and efficient synthesis, continuous flow microreactors offer an innovative solution. This approach avoids the need to isolate intermediates, reduces waste, and can improve productivity and consistency compared to traditional batch processing.[8]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for large-scale this compound production?

A1: Most industrial methods involve the condensation of two key synthons: DL-homocysteine thiolactone (or its hydrochloride salt) and an activated form of a dicarboxylic acid.[8] A prevalent method involves reacting DL-homocysteine thiolactone hydrochloride with 3-sulfo-glutaric anhydride in an aqueous solution with pH control provided by a base like sodium bicarbonate.[1][3]

Q2: What are the critical process parameters that need to be controlled?

A2: The most critical parameters are pH, temperature, and reaction time .

  • pH: Must be carefully maintained, typically between 6.0 and 9.0, to facilitate the reaction while preventing the hydrolysis (decomposition) of the lactone ring in the starting material[1][2][3].

  • Temperature: Low temperatures (e.g., -10°C to 10°C) are crucial to minimize side reactions and degradation of the temperature-sensitive lactone ring[1][2].

  • Reaction Time: The duration must be sufficient for the reaction to complete but not so long as to cause significant product degradation[2].

Q3: What are the major known impurities in this compound synthesis?

A3: Several impurities have been identified:

  • Process-Related Impurities: this compound ethyl ester can be formed if ethanol is used during purification[5][6].

  • Degradation Impurities: An oxide of this compound, ({2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl}sulfinyl) acetic acid, can form through oxidation[5][6].

  • Starting Material Impurities: Impurities from the raw materials can carry through to the final product[]. Other potential impurities include this compound Homocysteine Impurity and this compound Bis-N-(2-Oxo-3-tetrahydrothienyl) Impurity[9].

Q4: Are there modern alternatives to traditional batch synthesis for this compound?

A4: Yes, continuous flow processing using microreactors is an emerging and efficient alternative. This method allows for the reaction to be carried out continuously without the need for isolating intermediates, leading to higher productivity, better process control, and potentially reduced waste, making it suitable for industrial-scale production.[8]

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes and compares quantitative data from different batch synthesis protocols for this compound.

ParameterProtocol 1[1]Protocol 2[1]Protocol 3[1]
Starting Materials DL-homocysteine thiolactone HCl, 3-sulfo-glutaric anhydrideDL-homocysteine thiolactone HCl, 3-sulfo-glutaric anhydrideDL-homocysteine thiolactone HCl, 3-sulfo-glutaric anhydride
Solvent Tetrahydrofuran (THF), WaterWaterWater
Base Sodium Hydroxide (NaOH)Sodium Bicarbonate (NaHCO₃)Sodium Carbonate (Na₂CO₃)
Temperature Cooled to < -10°C, then Room Temp0-5°C0-5°C
Reaction Time 4 hours30 minutes30 minutes
Final pH for Precipitation 3Not specified, acid addedNot specified, acid added
Reported Yield 55.7%77.0%78.6%
Reported Purity (LC) 99.34%99.41%99.74%

Experimental Protocols

Protocol 1: Synthesis of this compound via Batch Process

This protocol is adapted from the methodology described in patent CN101941963A.[1]

  • Preparation: In a suitable reaction vessel, add 40ml of water and 20g (0.130 mol) of DL-homocysteine thiolactone hydrochloride.

  • Cooling: Dissolve the solid and cool the solution to 0°C.

  • Base Addition: Slowly add a solution of sodium carbonate (7.3g of Na₂CO₃ dissolved in 35ml of water).

  • Reactant Addition: After the initial base addition, add 18.2g (0.138 mol) of solid 3-sulfo-glutaric anhydride in three portions.

  • pH Control: During the addition of the anhydride, slowly drip in another sodium carbonate solution (7.8g of Na₂CO₃ in 40ml of water) to maintain the reaction pH between 6.2 and 6.7.

  • Reaction: Maintain the temperature between 0-5°C and continue stirring for 30 minutes after all reactants have been added.

  • Precipitation: After the reaction is complete, add hydrochloric acid to adjust the pH to 2-3, causing the crude this compound to precipitate.

  • Isolation: Filter the solid precipitate and dry to obtain the crude product.

  • Refining: Recrystallize the crude product from a suitable solvent (e.g., dehydrated alcohol) to yield the final pure this compound.

Protocol 2: Purification of Crude this compound

This protocol is based on the "alkali soluble acid" method described in patent CN108640900A.[7]

  • Dissolution: Add the crude this compound to water and, while stirring, add an inorganic base (e.g., sodium hydroxide solution) to adjust the pH to between 7 and 14, ensuring the crude product completely dissolves.

  • Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate) to the aqueous solution and stir to extract non-acidic impurities into the organic layer. Allow the layers to separate and collect the aqueous layer containing the this compound salt.

  • Precipitation: Stir the aqueous solution at a controlled temperature (e.g., 20-30°C) and add an inorganic acid (e.g., hydrochloric acid) to adjust the pH to between 1 and 6.

  • Isolation: The purified this compound will precipitate as a solid.

  • Final Steps: Filter the solid product, wash with water, and dry under vacuum to obtain the final purified this compound.

Visualizations

Synthesis_Workflow start Starting Materials - Homocysteine Thiolactone HCl - 3-Sulfo-glutaric Anhydride dissolve Dissolution & Cooling (Water, 0-5°C) start->dissolve react Controlled Reaction - pH Control (6-7) - Base (e.g., NaHCO₃) - Temp (0-5°C) dissolve->react precipitate Acid Precipitation (Adjust pH to 2-3) react->precipitate filter Filtration & Drying precipitate->filter crude Crude this compound filter->crude purify Purification (e.g., Recrystallization) crude->purify final Pure this compound purify->final Impurity_Sources product Final this compound Product sm Starting Materials imp_sm Pre-existing impurities sm->imp_sm carry-over sr Synthesis Process imp_sr Side-reaction products sr->imp_sr generation pu Purification Process imp_pu Process-related impurities (e.g., Ethyl Ester from EtOH) pu->imp_pu formation st Storage & Degradation imp_st Oxidative degradation products st->imp_st formation imp_sm->product imp_sr->product imp_pu->product imp_st->product Troubleshooting_Purity start Problem: High Impurity Level in Product check_hplc Analyze Impurity Profile (HPLC) start->check_hplc is_known Is impurity known? (e.g., Ethyl Ester, Oxide) check_hplc->is_known fix_ester Action: Avoid Ethanol in Purification. Use alkali-acid method. is_known->fix_ester Yes (Ethyl Ester) fix_oxide Action: Check for sources of oxidation. Consider inert atmosphere. is_known->fix_oxide Yes (Oxide) unknown Unknown Impurity is_known->unknown No check_sm Review Starting Material Purity unknown->check_sm check_cond Review Reaction Conditions (Temp, pH, Time) unknown->check_cond isolate Isolate & Characterize Impurity unknown->isolate

References

Technical Support Center: Erdosteine Synthesis - Impurity Identification and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of Erdosteine.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound synthesis?

Impurities in this compound synthesis can originate from various sources throughout the manufacturing process. These include:

  • Starting Materials: Impurities present in the initial raw materials and intermediates can be carried through the synthesis.[]

  • Side Reactions: Unintended reactions occurring during the synthesis can lead to the formation of related substances.[]

  • Solvents and Reagents: Traces of impurities within the solvents and reagents used can contaminate the final product.[]

  • Degradation: this compound can degrade under certain conditions, such as exposure to acid, base, or oxidizing agents, forming degradation products.[][2]

  • Manufacturing Process: Contamination from equipment, filtration, drying, and packaging can also introduce impurities.[]

Q2: What are the known process-related and degradation impurities of this compound?

Several impurities related to the synthesis process and degradation of this compound have been identified. Key impurities include:

  • This compound Ethyl Ester: This is a process-related impurity that can form when ethanol is used as a refining solvent. Its chemical name is ethyl ({2-oxo-2-[(2-oxotetrahydro-3-thiophenyl) amino] ethyl} sulfanyl)acetate.[3][4]

  • This compound Oxide: This is a degradation impurity formed through oxidation. Its chemical name is ({2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl}sulfinyl) acetic acid.[3][4]

  • N-Chloroacetyl DL-Homocysteine Thiolactone: A potential impurity related to the starting materials or synthesis process.[][5]

  • This compound Homocysteine Impurity (this compound RV201): Another identified related substance.[][5]

  • Oxidative Degradation Products (OX1 and OX2): These are novel degradation products observed after oxidative stress treatment.[6][7]

  • Acid Degradation Products: Forced degradation studies have shown that this compound degrades in acidic conditions, forming polar impurities.[2]

  • Base Degradation Products: Similarly, basic conditions can lead to the degradation of this compound, resulting in polar impurities.[2]

Troubleshooting Guides

Problem: An unknown peak is observed during HPLC analysis of our this compound bulk drug.

Possible Cause 1: Process-Related Impurity

  • Troubleshooting Step 1: Review the Synthesis and Purification Solvents. If ethanol was used as a solvent during the refining process, the unknown peak could be this compound ethyl ester.[3]

  • Troubleshooting Step 2: Characterize the Impurity. Isolate the impurity using techniques like preparative HPLC.[3] Subsequently, use spectroscopic methods such as Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR to elucidate its structure.[3]

Possible Cause 2: Degradation Product

  • Troubleshooting Step 1: Evaluate Storage and Handling Conditions. this compound is susceptible to oxidative, acidic, and basic degradation.[2] Review if the sample was exposed to such conditions.

  • Troubleshooting Step 2: Perform Forced Degradation Studies. Subject a pure sample of this compound to acidic, basic, and oxidative stress conditions to see if the unknown peak is generated. This can help confirm if it is a degradation product.[2][8] The drug is reported to be stable under thermal and photolytic stress.[2]

  • Troubleshooting Step 3: Structural Elucidation. As with process-related impurities, isolate and characterize the unknown peak using MS and NMR to confirm its identity, such as this compound oxide.[3][4]

Data Presentation

Table 1: Summary of Known this compound Impurities

Impurity NameTypeMethod of IdentificationReference
This compound Ethyl EsterProcess-RelatedHPLC, MS, ¹H NMR, ¹³C NMR[3][4]
This compound OxideDegradationHPLC, MS, ¹H NMR, ¹³C NMR[3][4]
N-Chloroacetyl DL-Homocysteine ThiolactoneProcess-RelatedListed as a known impurity[][5]
This compound Homocysteine ImpurityProcess-RelatedListed as a known impurity[][5]
OX1 and OX2DegradationUPLC-MS[6][7]

Table 2: Forced Degradation of this compound

Stress ConditionDegradation ObservedReference
Acid Hydrolysis5.65% degradation[2]
Base Hydrolysis8.56% degradation[2]
Oxidation (30% H₂O₂)59.60% degradation[2]
ThermalStable[2]
PhotolysisStable[2]

Experimental Protocols

Protocol 1: HPLC Method for Determination of this compound and its Impurities

This protocol is based on a validated method for the separation and determination of this compound and its related impurities.[3][9]

  • Chromatographic System:

    • Column: CAPCELL PAK C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

    • Mobile Phase: Acetonitrile and 0.01 mol/L citric acid solution in a ratio of 13:87 (v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 254 nm.[3]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution into the chromatograph.

    • Record the chromatogram and identify the peaks corresponding to this compound and its impurities based on their retention times.

Protocol 2: UPLC Method for the Determination of this compound and its Degradation Products

This protocol is suitable for the analysis of this compound and its degradation products in pharmaceutical dosage forms.[6]

  • Chromatographic System:

    • Column: Waters Acquity UPLC HSS T3, 150 mm x 2.1 mm, 1.8 µm particle size.[6]

    • Mobile Phase: A gradient elution of 0.1% Trifluoroacetic acid (TFA) in water and methanol.

    • Flow Rate: 0.29 mL/min.[6]

    • Detection: UV at 238 nm.[6]

  • Sample Preparation:

    • Prepare the sample by dissolving it in a suitable solvent and diluting to the desired concentration with the mobile phase.

  • Procedure:

    • Condition the UPLC system with the initial mobile phase composition.

    • Inject the sample and run the gradient program.

    • Analyze the resulting chromatogram for this compound and any degradation products.

Visualizations

Erdosteine_Synthesis_Pathway Thiodiglycolic_Anhydride Thiodiglycolic Anhydride This compound This compound Thiodiglycolic_Anhydride->this compound Reacts with Homocysteine_Thiolactone Homocysteine Thiolactone Homocysteine_Thiolactone->this compound

Caption: Simplified synthesis pathway of this compound.

Impurity_Formation cluster_synthesis Synthesis Process cluster_impurities Potential Impurities Erdosteine_Synthesis This compound Synthesis Process_Impurity Process-Related Impurity (e.g., this compound Ethyl Ester) Erdosteine_Synthesis->Process_Impurity Side Reaction / Solvent Choice Erdosteine_Product This compound Erdosteine_Synthesis->Erdosteine_Product Main Reaction Degradation_Impurity Degradation Product (e.g., this compound Oxide) Erdosteine_Product->Degradation_Impurity Oxidation / Hydrolysis

Caption: Formation pathways of process-related and degradation impurities.

Analytical_Workflow Sample This compound Bulk Sample HPLC_UPLC HPLC / UPLC Analysis Sample->HPLC_UPLC Known_Impurity Known Impurity Profile HPLC_UPLC->Known_Impurity Unknown_Peak Unknown Peak Detected HPLC_UPLC->Unknown_Peak Isolation Isolation (e.g., Prep-HPLC) Unknown_Peak->Isolation Characterization Structural Characterization (MS, NMR) Isolation->Characterization Identification Impurity Identified Characterization->Identification

Caption: Workflow for the identification of unknown impurities.

References

Technical Support Center: Addressing Poor Solubility of Erdosteine for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Erdosteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this compound in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is sparingly soluble in aqueous buffers and water, but readily dissolves in organic solvents. It is a white to off-white crystalline solid.[1][2][3][4] The table below summarizes the approximate solubility of this compound in various solvents.

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)~20-50 mg/mL[1][5][6]
Dimethylformamide (DMF)~25 mg/mL[7]
Ethanol~10 mg/mL[5]
WaterInsoluble/Slightly soluble[2][5]
1:5 DMSO:PBS (pH 7.2)~0.16 mg/mL[7]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer or cell culture medium. What can I do?

A2: This is a common issue with poorly soluble compounds. Here are several troubleshooting steps you can take:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally not exceeding 0.5%.[8] Most cell lines can tolerate up to 1% DMSO, but this should be determined empirically for your specific cell type.[6] A lower final DMSO concentration reduces the chances of the compound precipitating out of the now predominantly aqueous solution.

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or medium. This gradual decrease in solvent strength can help keep the compound in solution.

  • Pre-warm Your Aqueous Medium: Warming your cell culture medium or buffer to 37°C before adding the this compound stock can sometimes improve solubility.

  • Vortex or Sonicate: After adding the this compound stock to the aqueous solution, vortex the mixture gently or sonicate it for a short period to aid in dissolution.

  • Consider Solubility Enhancers: If the above methods are insufficient, you might explore the use of solubility enhancers.

Q3: What are solubility enhancers and are they compatible with in-vitro assays?

A3: Solubility enhancers are excipients that can increase the aqueous solubility of a compound. Common examples include:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.[9][10] Beta-cyclodextrins are frequently used for this purpose.[11]

  • Surfactants: Non-ionic surfactants like Tween® 20 and Triton™ X-100 can be used at low concentrations (typically 0.01-0.05%) to improve solubility, particularly in enzyme assays.[12] However, they can be cytotoxic in cell-based assays at concentrations above their critical micelle concentration.[12]

It is crucial to test the compatibility of any solubility enhancer with your specific assay. Run controls with the enhancer alone to ensure it does not interfere with the assay readout or affect cell viability.

Troubleshooting Guides

Guide 1: Preparing this compound Working Solutions for Cell-Based Assays

This guide provides a step-by-step protocol for preparing a working solution of this compound in cell culture medium, minimizing the risk of precipitation.

Objective: To prepare a 100 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh out a precise amount of this compound powder. The molecular weight of this compound is 249.31 g/mol .

    • Dissolve the this compound in 100% DMSO to make a high-concentration stock solution, for example, 100 mM. Ensure the this compound is completely dissolved. This may require gentle warming or vortexing. Use fresh, anhydrous DMSO as moisture can reduce solubility.[5]

    • Calculation Example for 100 mM Stock: To make 1 mL of a 100 mM stock solution, dissolve 24.93 mg of this compound in 1 mL of DMSO.

  • Perform an Intermediate Dilution:

    • Dilute the 100 mM stock solution in 100% DMSO to create an intermediate stock. For example, dilute the 100 mM stock 1:10 in DMSO to get a 10 mM intermediate stock.

  • Prepare the Final Working Solution:

    • Pre-warm your cell culture medium to 37°C.

    • To prepare a 100 µM working solution, dilute the 10 mM intermediate stock 1:100 in the pre-warmed cell culture medium.

    • Example: Add 10 µL of the 10 mM intermediate stock to 990 µL of cell culture medium.

    • This will result in a final DMSO concentration of 0.1%.

    • Immediately after adding the DMSO stock, vortex the solution gently to ensure rapid and uniform mixing.

  • Control for Solvent Effects:

    • Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO (in this case, 0.1%) in the cell culture medium without this compound.

Workflow for Preparing this compound Working Solution

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution cluster_3 Step 4: Experimental Use This compound This compound Powder DMSO_Stock 100 mM this compound in 100% DMSO This compound->DMSO_Stock Dissolve Intermediate_Stock 10 mM this compound in 100% DMSO DMSO_Stock->Intermediate_Stock 1:10 Dilution in DMSO Working_Solution 100 µM this compound in Cell Culture Medium (0.1% Final DMSO) Intermediate_Stock->Working_Solution 1:100 Dilution in Medium Cell_Assay Add to Cell Culture Working_Solution->Cell_Assay

Caption: Workflow for preparing this compound working solution for cell-based assays.

Guide 2: In-Vitro NF-κB Reporter Assay with this compound

This guide outlines a protocol to assess the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based reporter assay.

Background: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB.[7][13] This can be measured using a reporter cell line that expresses a luciferase gene under the control of an NF-κB response element.

Experimental Workflow:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed_Cells Seed NF-κB reporter cells in a 96-well plate Pretreat Pre-treat cells with This compound working solutions Seed_Cells->Pretreat Stimulate Stimulate cells with LPS (e.g., 1 µg/mL) Pretreat->Stimulate After 1-2 hours Lyse_Cells Lyse cells Stimulate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence

Caption: Experimental workflow for an NF-κB reporter assay with this compound.

Detailed Protocol:

  • Cell Seeding (Day 1):

    • Seed HEK293 or other suitable NF-κB reporter cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment (Day 2):

    • Prepare serial dilutions of this compound working solutions in cell culture medium as described in Guide 1. Include a vehicle control (0.1% DMSO) and a positive control (LPS alone).

    • Remove the old medium from the cells and add the this compound working solutions.

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Add the NF-κB activator, such as LPS (final concentration of 1 µg/mL), to the appropriate wells.

    • Incubate for an additional 6-24 hours.

  • Luciferase Assay (Day 3):

    • Remove the medium from the wells.

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the wells.

    • Measure the luminescence using a plate reader.

    • Normalize the NF-κB-driven luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

Guide 3: In-Vitro Antioxidant Capacity Assay (DPPH Assay)

This guide provides a protocol for assessing the antioxidant capacity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Background: The active metabolites of this compound possess free radical scavenging properties.[3][14] The DPPH assay is a common and straightforward method to evaluate the antioxidant potential of a compound.[7]

Signaling Pathway (Simplified Concept):

G DPPH DPPH• (Stable free radical, Purple) DPPH_H DPPH-H (Reduced form, Yellow/Colorless) DPPH->DPPH_H Donates H+ Erdosteine_Metabolite This compound Metabolite (Antioxidant) Radical_Scavenged Scavenged Radical Erdosteine_Metabolite->Radical_Scavenged

Caption: Conceptual diagram of DPPH radical scavenging by an antioxidant.

Protocol:

  • Prepare Solutions:

    • This compound Solutions: Prepare a stock solution of this compound in DMSO. Due to the poor aqueous solubility, perform serial dilutions in methanol or ethanol to achieve the desired final concentrations for the assay.

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of your this compound dilutions to each well.

    • Add the DPPH solution to each well.

    • Include a blank (methanol/ethanol only) and a control (DPPH solution with methanol/ethanol instead of the sample).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The scavenging activity is indicated by a decrease in absorbance (discoloration from purple to yellow/colorless).

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

This technical support center provides a starting point for addressing the challenges associated with the poor solubility of this compound in in-vitro assays. Researchers are encouraged to optimize these protocols for their specific experimental conditions.

References

potential drug interactions with Erdosteine in co-administration studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with Erdosteine in co-administration studies.

Frequently Asked Questions (FAQs)

Q1: What are the known drug interactions of this compound based on co-administration studies?

Based on clinical and in-vitro studies, this compound has been shown to have synergistic or non-interfering interactions with several classes of drugs commonly used in respiratory diseases. The primary interactions observed are:

  • Antibiotics: this compound enhances the efficacy of certain antibiotics, such as amoxicillin, by increasing their concentration in the sputum.[1][2][3][4]

  • Bronchodilators: this compound can enhance the airway response to short-acting beta-agonists like salbutamol in patients with Chronic Obstructive Pulmonary Disease (COPD).[5][6] Studies have shown no pharmacokinetic interaction with theophylline.[7]

  • Corticosteroids: In-vitro studies suggest a synergistic antioxidant effect when this compound's active metabolite is combined with budesonide.[8]

Q2: We are observing higher than expected antibiotic concentrations in the sputum of our subjects co-administered with this compound. Is this a known interaction?

Yes, this is a documented effect. Co-administration of this compound with amoxicillin has been shown to significantly increase the concentration of amoxicillin in the sputum.[1][3][4] This is considered a beneficial interaction, potentially leading to improved clinical outcomes in respiratory tract infections. The proposed mechanism is a reduction in sputum viscosity by this compound, which facilitates better penetration of the antibiotic into the site of infection.

Q3: Our clinical trial is investigating the co-administration of this compound and a beta-agonist. We are seeing an enhanced bronchodilator response. What is the potential mechanism?

Studies have demonstrated that this compound can enhance the airway response to salbutamol in patients with mild-to-moderate COPD.[5][6] The proposed mechanism is an indirect bronchodilation effect through the "re-sensitization" of beta-2-adrenoceptors.[5] This is thought to be related to this compound's antioxidant properties, which may protect the adrenoceptors from oxidative stress-induced dysfunction.

Q4: Are there any known pharmacokinetic interactions between this compound and theophylline?

No, clinical studies have shown that this compound does not interfere with the pharmacokinetics of theophylline.[7] In a study involving patients with chronic bronchitis receiving a controlled-release theophylline preparation, the plasma levels and related pharmacokinetic parameters of theophylline were identical in patients receiving both drugs compared to those receiving theophylline alone.[7]

Q5: We are designing an in-vitro study to investigate the synergistic antioxidant effects of this compound and a corticosteroid. What is the scientific basis for this?

In-vitro studies have shown a synergistic antioxidant effect between the active metabolite of this compound (Metabolite I) and budesonide.[8] This synergy is observed in the reduction of chemiluminescence during human neutrophil respiratory burst, indicating a combined effect in counteracting oxidative stress. This provides a strong rationale for investigating the combined antioxidant and anti-inflammatory effects of this compound and corticosteroids.

Troubleshooting Guides

Issue: Inconsistent FEV1 improvement in patients co-administered with this compound and Salbutamol.

  • Possible Cause: Variability in the baseline reversibility of bronchial obstruction in the patient population. The enhancing effect of this compound on salbutamol's efficacy is more pronounced in patients with initially poor reversibility.

  • Troubleshooting Steps:

    • Stratify patient data based on their baseline FEV1 response to salbutamol to assess if the interaction is more evident in a specific subgroup.

    • Ensure standardized administration of both this compound and salbutamol across all study participants.

    • Monitor and record the use of any other medications that could influence bronchodilator response.

Issue: Difficulty in quantifying the increase in antibiotic concentration in sputum samples.

  • Possible Cause: Pre-analytical variability in sputum sample collection and processing. Sputum viscosity can be a confounding factor.

  • Troubleshooting Steps:

    • Implement a standardized protocol for sputum induction, collection, and homogenization to ensure sample consistency.

    • Utilize a validated bioanalytical method for the quantification of the specific antibiotic in a complex matrix like sputum.

    • Consider measuring sputum viscosity as a covariate in the analysis to account for its potential influence on antibiotic distribution.

Quantitative Data from Co-Administration Studies

Table 1: Effect of this compound on Salbutamol-Induced FEV1 Reversibility in COPD Patients

Treatment GroupBaseline FEV1 Reversibility (%)FEV1 Reversibility after 4 Days (%)FEV1 Reversibility after 10 Days (%)
This compound (300 mg twice daily)2.57.110.3
Placebo2.50.9Not Reported

Data from a double-blind, placebo-controlled study in newly diagnosed COPD patients. FEV1 reversibility was measured after administration of 200 µg of salbutamol.[9]

Table 2: Sputum Amoxicillin Concentrations with and without this compound Co-administration

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on Salbutamol-Induced Bronchodilation (Clinical Study)

  • Study Design: A double-blind, placebo-controlled, randomized study.

  • Participants: Patients with mild-to-moderate COPD (GOLD class 1-2) who are current smokers.

  • Treatment Arms:

    • This compound: 300 mg, twice daily for 10 days.

    • Placebo: Twice daily for 10 days.

  • Procedure:

    • At baseline, perform spirometry before and 15-20 minutes after the administration of 200 µg of salbutamol via a metered-dose inhaler to determine baseline FEV1 reversibility.

    • Administer the assigned treatment (this compound or placebo) for 10 days.

    • Repeat the spirometry and salbutamol reversibility test on day 4 and day 10 of treatment.

    • Blood samples can be collected at baseline, day 4, and day 10 to measure biomarkers of oxidative stress (e.g., ROS, 8-isoprostane).

  • Primary Endpoint: Change in FEV1 reversibility from baseline.[5]

Protocol 2: Assessment of Synergistic Antioxidant Effect of this compound and Budesonide (In-vitro Study)

  • Objective: To investigate the in-vitro synergistic effect of Budesonide (BUD) and this compound's active metabolite (Met I) on the respiratory burst of human neutrophils.

  • Methodology:

    • Isolate human neutrophils from peripheral blood of healthy volunteers.

    • Stimulate the neutrophils with a phorbol ester (e.g., fMLP) in the presence of an NO donor (L-arginine) to induce a respiratory burst.

    • Measure the generation of reactive oxygen species (ROS) using a luminol-amplified chemiluminescence assay.

    • Test various concentrations of BUD (e.g., 6 x 10⁻⁸ to 1 x 10⁻⁶ mol/l) and Met I (e.g., 0.62 to 10 µg/ml) individually and in combination.

  • Analysis: Compare the reduction in chemiluminescence for individual drugs versus their combination to determine if the effect is synergistic.[8]

Visualizations

experimental_workflow_salbutamol cluster_screening Screening & Baseline cluster_treatment Treatment Phase (10 Days) cluster_assessment Assessment p COPD Patients (GOLD 1-2) b Baseline Spirometry & Salbutamol Reversibility Test p->b r Randomization b->r e This compound (300mg BID) r->e Group 1 pl Placebo r->pl Group 2 d4 Day 4: Spirometry & Reversibility Test e->d4 pl->d4 d10 Day 10: Spirometry & Reversibility Test d4->d10

Caption: Experimental workflow for the this compound and Salbutamol co-administration study.

signaling_pathway_synergy This compound This compound (Metabolite I) ros ROS Production (Oxidative Stress) This compound->ros Inhibits budesonide Budesonide budesonide->ros Inhibits neutrophil Activated Neutrophil neutrophil->ros inflammation Airway Inflammation ros->inflammation

Caption: Synergistic antioxidant effect of this compound and Budesonide.

References

stability testing of Erdosteine under various storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting stability testing of Erdosteine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability testing of this compound, presented in a question-and-answer format.

Question 1: Unexpected peaks are observed in the chromatogram during the analysis of a stability sample. How can I identify the source of these peaks?

Answer:

Unexpected peaks in your chromatogram can originate from several sources. A systematic investigation is crucial for identification.

  • System Suitability Check: Initially, ensure that your HPLC/UPLC system meets the predefined system suitability criteria. Check for parameters like theoretical plates, tailing factor, and reproducibility of injections.

  • Blank Injection: Analyze a blank sample (mobile phase) to rule out contamination from the solvent or the system itself.

  • Placebo Analysis: If you are analyzing a formulated product, inject a placebo sample to determine if the extra peaks are originating from the excipients.

  • Degradation Products: this compound is known to degrade under specific stress conditions. The unexpected peaks could be degradation products. Compare the retention times of these peaks with those from your forced degradation studies (acid, base, and oxidative stress).

  • Process-Related Impurities: Consider the possibility of impurities from the synthesis or manufacturing process. One known process-related impurity is this compound ethyl ester, which can form if ethanol is used as a refining solvent.[1]

  • Mass Spectrometry (MS) Analysis: If the identity of the peak cannot be determined by the above methods, employing a mass spectrometer coupled with your liquid chromatography system (LC-MS) can provide valuable information about the molecular weight of the unknown peak, aiding in its identification.[2]

Question 2: The assay value of this compound in my stability sample is lower than expected, but no significant degradation peaks are observed. What could be the reason?

Answer:

A lower than expected assay value without corresponding degradation peaks can be perplexing. Here are some potential causes and troubleshooting steps:

  • Formation of Non-UV Active Degradants: It is possible that this compound is degrading into products that do not have a chromophore and, therefore, are not detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to investigate this possibility.

  • Precipitation of the Drug: this compound is slightly soluble in water.[3] Depending on the storage conditions and the formulation, the drug might have precipitated out of the solution, leading to a lower concentration in the analyzed sample. Visually inspect your stability samples for any signs of precipitation.

  • Adsorption to Container Closure: The active ingredient might be adsorbing to the surface of the container or closure system. This is particularly relevant for liquid formulations. An analysis of the container material might be necessary in such cases.

  • Analytical Method Issues:

    • Incomplete Extraction: Ensure your sample preparation method provides complete extraction of this compound from the dosage form. You may need to optimize the extraction solvent or procedure.

    • Standard Instability: Verify the stability of your standard solutions. If the standard has degraded, it will lead to an artificially low calculation of the analyte concentration in the sample.

    • Incorrect Integration: Review the integration parameters in your chromatography data system to ensure that the peak area of this compound is being calculated correctly.

Question 3: I am having trouble with the peak shape (e.g., tailing, fronting, or splitting) for the this compound peak in my HPLC analysis. How can I improve it?

Answer:

Poor peak shape can affect the accuracy and precision of your results. Here’s how to troubleshoot common peak shape issues:

  • Peak Tailing:

    • Secondary Silanol Interactions: This is a common cause of peak tailing for basic compounds. The use of a highly deactivated, end-capped C18 column is recommended. The mobile phase pH should be controlled to ensure the analyte is in a single ionic form. One study successfully used a mobile phase of 10 mmol L-1 acetonitrile and phosphate buffer (35:65 v/v).[4]

    • Column Contamination: The column might be contaminated with strongly retained compounds. Flush the column with a strong solvent.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Peak Fronting:

    • Sample Overload: This is the most common cause of peak fronting. Dilute your sample and reinject.

    • Poor Sample Solubility: Ensure that the sample is fully dissolved in the mobile phase. If the sample solvent is stronger than the mobile phase, it can cause peak fronting.

  • Split Peaks:

    • Clogged Inlet Frit: A blocked frit at the top of the column can cause the sample to be distributed unevenly, leading to split peaks. Reverse flushing the column (if the manufacturer allows) or replacing the frit might solve the issue.

    • Column Void: A void or channel in the column packing material can also cause peak splitting. This usually requires replacing the column.

    • Co-eluting Impurity: A closely eluting impurity can sometimes appear as a shoulder or a split peak. Review your forced degradation chromatograms to see if any known degradants elute close to the main peak.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound bulk drug and finished products?

A1: For the bulk drug, it is recommended to store it in a tightly-closed container in a cool, dry, well-ventilated area, away from incompatible substances and sources of ignition.[2] Long-term storage at 2-8°C is also advised.[2][5] For finished products, the storage conditions should be determined based on stability studies conducted according to ICH guidelines. Generally, controlled room temperature (e.g., 25°C/60% RH or 30°C/65% RH) is evaluated.[6]

Q2: What are the main degradation pathways for this compound?

A2: Based on forced degradation studies, this compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4] It is found to be relatively stable under thermal and photolytic stress.[4]

  • Acid and Base Hydrolysis: this compound degrades in the presence of both acids and bases.[4]

  • Oxidation: The drug is highly susceptible to oxidative degradation.[4] Studies have identified two oxidative degradation products, often labeled as OX1 and OX2.[2][7]

Q3: What analytical techniques are suitable for stability testing of this compound?

A3: Stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly used technique.[4][8] Several methods have been developed and validated for this purpose.[4][8] Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), has also been employed for a more rapid and sensitive analysis of this compound and its degradation products.[2]

Q4: What are the typical stress conditions used in forced degradation studies of this compound?

A4: Typical forced degradation conditions for this compound include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[4]

  • Thermal Degradation: Exposing the solid drug or a solution to high temperatures (e.g., 60-80°C).

  • Photodegradation: Exposing the drug to UV and visible light as per ICH Q1B guidelines.

Q5: Are there any known impurities of this compound that I should be aware of?

A5: Yes, apart from degradation products, process-related impurities can also be present. One such identified impurity is this compound ethyl ester, which may form if ethanol is used as a solvent during the manufacturing process.[1] It is important to have an analytical method that can separate the active ingredient from both degradation products and process-related impurities.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParameterDurationDegradation (%)Reference
Acid Hydrolysis0.1 M HCl1 hour5.65[4]
Base Hydrolysis0.1 M NaOH1 hour8.56[4]
Oxidation30% H₂O₂4 hours59.60[4]
Thermal60°C48 hoursNo significant degradation[4]
Photolytic (UV)254 nm & 366 nm48 hoursNo significant degradation[4]

Note: The extent of degradation can vary depending on the exact experimental conditions (e.g., temperature, concentration of reagents).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound bulk drug.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 1 hour.

    • After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.

    • Dilute the solution with the mobile phase to a final concentration of about 20 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 1 hour.

    • After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.

    • Dilute the solution with the mobile phase to a final concentration of about 20 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 4 hours.

    • Dilute the solution with the mobile phase to a final concentration of about 20 µg/mL.

  • Thermal Degradation:

    • Keep the solid drug powder in a hot air oven at 60°C for 48 hours.

    • After exposure, prepare a solution of the stressed sample in the mobile phase at a concentration of about 20 µg/mL.

  • Photolytic Degradation:

    • Expose the solid drug powder to UV light (254 nm and 366 nm) in a photostability chamber for 48 hours.

    • After exposure, prepare a solution of the stressed sample in the mobile phase at a concentration of about 20 µg/mL.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a typical HPLC method for the analysis of this compound and its degradation products.[4]

  • Chromatographic System: A High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: Ace5-C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of 10 mmol L⁻¹ acetonitrile and phosphate buffer (35:65 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 236 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Prepare the sample solution in the mobile phase to a final concentration of approximately 20 µg/mL. Filter the solution through a 0.45 µm nylon filter before injection.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_results Data Evaluation start This compound Bulk Drug / Finished Product stock Prepare Stock Solution (e.g., 1 mg/mL) start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C, 1h) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 1h) stock->base oxidation Oxidation (30% H₂O₂, RT, 4h) stock->oxidation thermal Thermal Degradation (Solid, 60°C, 48h) stock->thermal photo Photolytic Degradation (Solid, UV light, 48h) stock->photo dilution Dilute to Working Concentration (e.g., 20 µg/mL) acid->dilution base->dilution oxidation->dilution thermal->dilution photo->dilution hplc HPLC/UPLC Analysis (Stability-Indicating Method) dilution->hplc evaluation Evaluate Chromatograms (Assay, Impurities, Peak Purity) hplc->evaluation report Generate Stability Report evaluation->report

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_degradation Degradation Products This compound This compound acid_deg Acid Degradation Products This compound->acid_deg Acid Hydrolysis base_deg Base Degradation Products This compound->base_deg Base Hydrolysis ox_deg Oxidative Degradation Products OX1 OX2 This compound->ox_deg Oxidation

Caption: Simplified degradation pathway of this compound under stress conditions.

troubleshooting_logic start Unexpected Peak in Chromatogram q1 Is the peak present in the blank? start->q1 a1_yes Source is system or mobile phase contamination. q1->a1_yes Yes q2 Is the peak present in the placebo? q1->q2 No a2_yes Source is excipient degradation. q2->a2_yes Yes q3 Does the retention time match a known degradation product? q2->q3 No a3_yes Peak is a known degradation product. q3->a3_yes Yes a3_no Potential new degradation product or process-related impurity. Further investigation needed (e.g., LC-MS). q3->a3_no No

Caption: Decision tree for troubleshooting unexpected peaks in a chromatogram.

References

improving the sensitivity of analytical methods for Erdosteine detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Erdosteine Analysis. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals enhance the sensitivity and robustness of their analytical methods for this compound detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound?

The most frequently employed techniques for the quantification of this compound in bulk drugs, pharmaceutical formulations, and biological samples are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1] Spectrophotometric and High-Performance Thin Layer Chromatography (HPTLC) methods have also been described.[1] For bioanalysis in plasma, LC-MS/MS is preferred due to its high sensitivity and selectivity.[2][3]

Q2: How can I significantly improve the sensitivity of my this compound analysis?

To enhance sensitivity, transitioning from HPLC-UV to a UPLC-MS/MS system is the most effective approach.[1] UPLC offers better resolution and shorter run times, while tandem mass spectrometry provides superior selectivity and much lower detection limits.[1] For LC-MS/MS methods, sensitivity can be further optimized by using electrospray ionization (ESI) in positive mode and monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[1][2] For HPLC-UV methods, ensure you are using the optimal wavelength for detection, which is typically around 236 nm.[4][5]

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?

The sensitivity of this compound detection varies significantly depending on the analytical method used:

  • UPLC-MS/MS: This is the most sensitive method, with an LOQ reported as low as 0.2 ng/mL in human plasma.[2][3][6] The linear range for this method can be very wide, for instance, from 1-5000 ng/mL.[1]

  • HPLC-UV: Methods for pharmaceutical dosage forms typically have higher LOQs. For example, one method showed a linearity range of 2-30 µg/mL.[4]

  • UPLC-UV: A UPLC method for effervescent tablets reported an LOD of 0.020 µg/mL and LOQ values ranging from 0.011–0.385 µg/mL for this compound and its impurities.[7]

Q4: What is a suitable internal standard (IS) for this compound analysis in biological samples?

For LC-MS/MS analysis of this compound in human plasma, letosteine has been successfully used as an internal standard.[2] Ibuprofen has also been reported as a suitable internal standard for UPLC-MS/MS analysis in pharmaceutical preparations.[1] The choice of an internal standard is critical for correcting variations in sample preparation and instrument response.

Method Performance Comparison

The following table summarizes and compares various validated analytical methods for this compound, providing a clear overview of their key parameters and performance characteristics.

ParameterHPLC-UV Method[4]UPLC-MS/MS Method[1]LC-MS/MS Bioanalytical Method[2]
Application Bulk Drug & Dosage FormPharmaceutical PreparationsHuman Plasma
Column Ace5-C18 (250x4.6 mm, 5 µm)C18 UPLC (50x2.1 mm, 1.8 µm)C18 Column
Mobile Phase Acetonitrile & Phosphate Buffer (35:65 v/v)0.1% Formic Acid & Acetonitrile (25:75 v/v)1 mM Ammonium Acetate & Acetonitrile (80:20, v/v), pH 3.2
Flow Rate Not Specified0.15 mL/min0.3 mL/min
Detection UV at 236 nmMS/MS (MRM)ESI-MS/MS (MRM)
Mass Transition N/Am/z 249.9 → 231.8m/z 250 → 204
Internal Standard None UsedIbuprofen (m/z 205.1 → 161.0)Letosteine (m/z 280 → 160)
Linearity Range 2 - 30 µg/mL1 - 5000 ng/mL0.2 - 5000 ng/mL
LOQ Not Specified (Calculated by formula)< 1 ng/mL0.2 ng/mL
Run Time Not Specified2.0 minNot Specified

Troubleshooting Guides

This section addresses specific issues you may encounter during this compound analysis in a question-and-answer format.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What are the common causes and solutions?

A: Peak tailing for a compound like this compound can often be attributed to several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.

    • Solution: Ensure your mobile phase is buffered at an appropriate pH. For this compound, a slightly acidic mobile phase (e.g., pH 3.2) is often used to suppress the ionization of silanol groups.[2] Using a well-end-capped column can also minimize these interactions.[8][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.[10] Check if the peak shape improves with a smaller injection amount.[10]

  • Mismatched Solvents: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[8]

    • Solution: Prepare your final sample dilutions in the mobile phase or a solvent with a similar or weaker elution strength.

  • System Dead Volume: Excessive volume in tubing or fittings between the injector and the detector can lead to band broadening and tailing.[8]

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.[10]

Problem: Low Sensitivity and High Baseline Noise

Q: I am struggling to achieve the required LOQ for this compound in plasma. How can I improve my signal-to-noise ratio?

A: Low sensitivity in bioanalysis is often linked to matrix effects and inefficient sample preparation.

  • Matrix Effects: Co-eluting endogenous components from plasma can suppress the ionization of this compound in the MS source, reducing its signal.[11][12]

    • Solution: Implement a more effective sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective for removing interfering substances from plasma.[2][6] An Oasis HLB 96-well plate, for example, has been used successfully for this compound analysis.[2] Also, adjust your chromatography to separate this compound from the regions where most matrix components elute.

  • Suboptimal MS/MS Parameters: Incorrect collision energy or precursor/product ion selection will result in a poor signal.

    • Solution: Optimize the MS/MS parameters by infusing a standard solution of this compound. Determine the most abundant and stable precursor ion ([M+H]+) and product ion. For this compound, the transition m/z 250 → 204 is commonly used.[2][6]

  • Inefficient Sample Preparation: Poor recovery during extraction will lead to a lower signal.

    • Solution: Validate your extraction procedure to ensure high and consistent recovery. An automated 96-well SPE system can improve reproducibility.[2]

Problem: Poor Reproducibility

Q: My retention times and peak areas are inconsistent between injections. What should I check?

A: Poor reproducibility can derail a validation or study. Here are the key areas to investigate:

  • Inadequate Column Equilibration: Insufficient equilibration time between injections, especially with gradient elution, can cause retention time shifts.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 5-10 column volumes is a good starting point.

  • System Suitability Failure: The HPLC/UPLC system itself may not be performing optimally.

    • Solution: Before running samples, perform a system suitability test. Inject the standard solution multiple times (e.g., 5 replicates) and check that the relative standard deviation (RSD) for peak area and retention time is within acceptable limits (e.g., <2.0%).[5] The resolution between this compound and any closely eluting peaks should also be monitored.[5]

  • Sample Stability Issues: this compound may be degrading in the sample matrix or after preparation.

    • Solution: Conduct forced degradation studies to understand this compound's stability under acidic, basic, oxidative, and photolytic conditions.[4] It has been shown that this compound degrades in acidic, basic, and oxidative conditions.[4] Prepare samples fresh and store them appropriately (e.g., -20 °C) if they are not analyzed immediately.[1]

Visualized Workflows and Logic

The following diagrams illustrate a typical experimental workflow for this compound analysis and a troubleshooting decision tree for low sensitivity issues.

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Capsules) Spike Spike Internal Standard (e.g., Letosteine) Sample->Spike Extraction Extraction (e.g., SPE, Protein Ppt.) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap Inject Inject into UPLC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification & Reporting Calibrate->Quantify

Caption: A typical experimental workflow for quantitative this compound analysis.

G Troubleshooting Guide: Low Sensitivity Start Low Sensitivity or No this compound Peak CheckInstrument Is the instrument response stable for a standard injection? Start->CheckInstrument CheckPrep Is sample recovery adequate and consistent? CheckInstrument->CheckPrep No Sol_Instrument Action: Optimize MS/MS parameters (tuning). Check for leaks and blockages. CheckInstrument->Sol_Instrument Yes CheckMatrix Are matrix effects (ion suppression) suspected? CheckPrep->CheckMatrix No Sol_Prep Action: Optimize extraction procedure (e.g., switch to SPE). Verify IS addition. CheckPrep->Sol_Prep Yes Sol_Matrix Action: Improve sample cleanup. Modify chromatography to avoid co-elution. Use a stable-isotope labeled IS if available. CheckMatrix->Sol_Matrix Yes Success Problem Resolved CheckMatrix->Success No Sol_Instrument->Success Sol_Prep->Success Sol_Matrix->Success

Caption: A decision tree for troubleshooting low sensitivity in this compound analysis.

Detailed Experimental Protocols

Protocol 1: High-Sensitivity UPLC-MS/MS Method for this compound in Pharmaceutical Preparations[1]

This method is rapid and highly sensitive, making it suitable for quality control analysis.

  • 1. Standard and Sample Preparation:

    • Stock Solutions: Prepare 1.0 mg/mL stock solutions of this compound and Ibuprofen (Internal Standard) in methanol.

    • Working Solutions: Dilute the stock solutions with methanol to create working standards for calibration curves and quality control (QC) samples. Store solutions at -20 °C.

    • Sample Preparation (Capsules): Weigh the contents of 20 capsules to determine the average weight.[5] Accurately weigh a portion of the mixed powder equivalent to one dose, dissolve in methanol, sonicate, and dilute to the final concentration within the calibration range. Filter through a 0.45 µm filter before injection.[5]

  • 2. Chromatographic Conditions:

    • System: UPLC-MS/MS system.

    • Column: C18 UPLC Column, 95Å, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.

    • Composition: Acetonitrile (75%) and 0.1% Formic Acid (25%).

    • Flow Rate: 0.15 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Total Run Time: 2.0 minutes.

  • 3. Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion m/z 249.9 → Product ion m/z 231.8.

      • Ibuprofen (IS): Precursor ion m/z 205.1 → Product ion m/z 160.0.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound in Bulk Drug[5]

This method is effective for separating this compound from its degradation products.

  • 1. Reagent and Sample Preparation:

    • Diluents: Diluent A consists of acetonitrile. Diluent B is a phosphate buffer. The mobile phase ratio (35:65 v/v Acetonitrile:Phosphate Buffer) is used for final dilutions.

    • Standard Stock Solution: Accurately weigh ~5 mg of this compound, dissolve in a 50 mL volumetric flask with Diluent A.

    • Working Standard Solution (20 µg/mL): Transfer 2 mL of the stock solution into a 10 mL volumetric flask and dilute with Diluent B.

    • Sample Solution (Tablets): Finely grind ten tablets. Extract an amount of powder equivalent to 10 mg of this compound into a 25 mL volumetric flask with Diluent A, using vortexing and sonication. Dilute 2 mL of this solution to 40 mL with Diluent B to get a final concentration of 20 µg/mL. Filter through a 0.45 µm membrane filter.

  • 2. Chromatographic Conditions:

    • System: HPLC with UV Detector.

    • Column: Ace5-C18 (250×4.6 mm, 5 μm).

    • Mobile Phase: 10 mmol L-1 Acetonitrile and Phosphate Buffer (35:65 v/v), pH adjusted to 3.2 with o-phosphoric acid.

    • Flow Rate: Not specified, but typically 1.0 mL/min for this column dimension.

    • Detection Wavelength: 236 nm.

    • Injection Volume: 20 µL.

References

managing potential side effects of Erdosteine in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing studies involving Erdosteine, with a focus on its safety profile and protective effects observed in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the expected side effects of this compound in animal studies?

Based on extensive preclinical research, this compound is characterized by a very high safety profile and extremely low acute toxicity.[1] Adverse events are infrequent and, when observed, are typically mild and gastrointestinal in nature.[2] Clinical studies in humans also report that adverse events are generally mild and well-tolerated.[3][4][5][6]

Q2: At what dosages are side effects likely to be observed?

Animal studies have utilized a range of oral doses, from 10 mg/kg to 150 mg/kg, without reporting significant dose-limiting toxicity.[3][7][8][9] The majority of the literature highlights this compound's protective effects at these dosages, rather than adverse effects.

Q3: Is organ toxicity a concern with this compound administration?

No, on the contrary, a significant body of evidence points to this compound's protective effects on various organs against toxic insults. Studies have demonstrated its ability to mitigate drug-induced cardiotoxicity, hepatotoxicity, and lung injury.[8][9][10][11] It has also been shown to protect against damage from radiation and fine particulate matter.[9][12]

Q4: How does this compound's safety profile compare to other mucolytic agents?

Meta-analyses of clinical data suggest that the overall efficacy and safety profile of this compound is superior to that of both N-acetylcysteine (NAC) and carbocysteine.[3][4][5][6]

Troubleshooting Guide

Observed Issue Potential Cause & Troubleshooting Steps
Mild Gastrointestinal Upset (e.g., loose stools) While uncommon, this is the most likely side effect. 1. Verify Dosage: Double-check calculations to ensure the correct dose was administered. 2. Vehicle Control: Ensure the vehicle used for administration is not causing the issue by observing the control group. 3. Acclimatization: Ensure animals are properly acclimatized to the gavage procedure.
Unexpected Biomarker Changes This compound's primary mechanism is as an antioxidant. 1. Mechanism of Action: Remember that this compound's active metabolites contain free thiol groups that scavenge free radicals. This will inherently alter biomarkers of oxidative stress.[2] 2. Protective Effects: this compound is known to increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[7][9][13] These changes are indicative of its therapeutic action, not toxicity.
Interaction with other administered drugs This compound can alter the concentration of co-administered drugs. 1. Antibiotic Co-administration: In cases of bacterial infection, this compound has been shown to increase the concentration of antibiotics like amoxicillin in the sputum, which can enhance therapeutic efficacy.[2]

Quantitative Data Summary

Table 1: Summary of this compound Dosages in Animal Studies and Observed Effects

Animal Model This compound Dosage Duration Primary Outcome/Observation Reference
Rats (Sprague-Dawley)10 mg/kg/day (oral)12 daysProtective against Doxorubicin-induced oxidative stress.[7]
Rats (Wistar)10 mg/kg/day (oral)Not SpecifiedProtective against Cyclosporine-A-induced hepatotoxicity.[8]
Rats50 mg/kg/day (oral)Single dose + dailyProtective against radiation-induced lung injury.[9]
Rats (Wistar Albino)150 mg/kg (oral)Single doseProtective against oleic acid-induced acute lung injury.[3]
Rats10 mg/kg/day (oral)14 daysAttenuated bleomycin-induced pulmonary fibrosis.[3]
Guinea Pigs10 mg/kg (oral)Single dose or 7 daysNo significant effect on cough sensitivity or airway reactivity.[14]
Rats10 mg/kg/day (oral)21 daysProtective against Cyclosporine A-induced cardiotoxicity.[10][11]
Rats (Wistar Albino)10 mg/kg/day (oral)28 daysProtective against Diazinon-induced oxidative stress and inflammation.[15]

Experimental Protocols

Protocol 1: Evaluation of this compound's Protective Effect Against Drug-Induced Hepatotoxicity
  • Objective: To determine if this compound can mitigate liver injury caused by a known hepatotoxic agent (e.g., Cyclosporine A).

  • Animal Model: Male Wistar rats.

  • Groups (Example):

    • Control (vehicle only)

    • Hepatotoxic Agent (e.g., Cyclosporine A at 25 mg/kg/day, p.o.)

    • This compound only (10 mg/kg/day, p.o.)

    • Hepatotoxic Agent + this compound

  • Methodology:

    • Administer this compound or vehicle orally for the duration of the study.

    • Administer the hepatotoxic agent as per its established protocol.

    • At the end of the study period, collect blood samples for serum analysis of liver function tests (e.g., ALT, AST).

    • Euthanize animals and collect liver tissue for histological examination and biochemical analysis of oxidative stress markers (e.g., MDA, SOD, glutathione peroxidase).

  • Reference: This protocol is adapted from the methodology described in the study on Cyclosporine-A-induced hepatotoxicity.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Erdosteine_Protective_Mechanism cluster_inducer Toxic Insult cluster_cell Cellular Response cluster_this compound This compound Intervention cluster_outcome Protective Outcome Toxic_Agent e.g., Doxorubicin, Cyclosporine A, Radiation ROS Increased Reactive Oxygen Species (ROS) Toxic_Agent->ROS induces Inflammation Pro-inflammatory Cytokine Release ROS->Inflammation Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Damage Inflammation->Damage This compound This compound Administration Metabolites Active Metabolites (with -SH groups) This compound->Metabolites metabolized in liver Scavenging ROS Scavenging Metabolites->Scavenging directly Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, CAT) Metabolites->Antioxidant_Enzymes upregulates Scavenging->ROS neutralizes Reduced_Damage Reduced Tissue Damage & Improved Function Scavenging->Reduced_Damage leads to Antioxidant_Enzymes->ROS detoxifies Antioxidant_Enzymes->Reduced_Damage leads to

Caption: Protective mechanism of this compound against cellular damage.

Experimental_Workflow_Erdosteine_Safety cluster_setup Phase 1: Study Setup cluster_dosing Phase 2: Dosing Regimen cluster_analysis Phase 3: Sample Collection & Analysis cluster_conclusion Phase 4: Data Interpretation Animal_Selection Select Animal Model (e.g., Wistar Rats) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Grouping Randomize into Groups: 1. Control (Vehicle) 2. Toxic Agent 3. This compound 4. Toxic Agent + this compound Dosing Daily Oral Gavage (e.g., 10 mg/kg this compound) Grouping->Dosing Acclimatization->Grouping Monitoring Monitor Clinical Signs, Body Weight, Food Intake Dosing->Monitoring Blood_Collection Blood Sampling (Terminal Cardiac Puncture) Monitoring->Blood_Collection Tissue_Harvest Harvest Target Organs (e.g., Liver, Lungs, Heart) Blood_Collection->Tissue_Harvest Serum_Analysis Serum Biomarkers (e.g., ALT, AST) Blood_Collection->Serum_Analysis Tissue_Analysis Tissue Homogenate Analysis (MDA, SOD, CAT) & Histopathology Tissue_Harvest->Tissue_Analysis Data_Analysis Statistical Analysis Serum_Analysis->Data_Analysis Tissue_Analysis->Data_Analysis Conclusion Draw Conclusions on Protective Efficacy Data_Analysis->Conclusion

Caption: General workflow for assessing this compound's protective effects.

References

Technical Support Center: Refining Erdosteine Formulation for Enhanced Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental refinement of Erdosteine formulations for enhanced oral bioavailability.

Troubleshooting Guides

This section addresses common problems encountered during the formulation development of this compound, a BCS Class II drug with low solubility and high permeability.

Problem Potential Cause Recommended Solution
Low drug loading in solid dispersion Poor miscibility of this compound with the selected polymer.1. Screen for polymers with better solubilizing capacity for this compound (e.g., PVP K30, HPMC, Soluplus®).2. Optimize the drug-to-polymer ratio. A lower ratio may improve miscibility.3. Employ a co-solvent system during the solvent evaporation process to enhance initial drug-polymer mixing.
Phase separation or crystallization of this compound in the formulation upon storage The amorphous drug is thermodynamically unstable and tends to revert to its crystalline form. The chosen polymer may not be an effective crystallization inhibitor.1. Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.2. Incorporate a secondary polymer or a surfactant to act as a crystallization inhibitor.3. Ensure complete removal of residual solvent, as it can act as a plasticizer and promote crystallization.4. Store the formulation in a low-humidity environment.
Inconsistent in-vitro dissolution profiles between batches Variability in particle size and morphology of the formulation. Incomplete amorphization of this compound.1. Strictly control the parameters of the formulation process (e.g., solvent evaporation rate, drying temperature, milling process).2. Characterize each batch for particle size distribution, morphology (e.g., using SEM), and degree of amorphization (e.g., using DSC and XRD).3. Optimize the atomization process in spray drying to achieve uniform droplet and particle size.
Poor redispersibility of nanoparticle formulation Aggregation of nanoparticles upon drying or reconstitution. Insufficient surface stabilization.1. Optimize the concentration of the stabilizer (e.g., surfactant or polymer).2. Incorporate a cryoprotectant (e.g., trehalose, mannitol) before lyophilization.3. Evaluate different drying techniques (e.g., spray drying vs. lyophilization).
High variability in in-vivo pharmacokinetic data Inconsistent dosing due to formulation instability or aggregation in the dosing vehicle. Food effects influencing absorption.1. Ensure the formulation is homogeneously suspended in the dosing vehicle immediately before administration.2. Conduct pharmacokinetic studies in fasted animals to minimize variability from food-drug interactions.3. Increase the number of animals per group to improve statistical power.

Frequently Asked Questions (FAQs)

Formulation Strategies

  • Q1: What are the most promising formulation strategies to enhance the oral bioavailability of this compound? A1: As a BCS Class II compound, the oral bioavailability of this compound is primarily limited by its poor aqueous solubility. Promising strategies focus on enhancing its dissolution rate and apparent solubility in the gastrointestinal tract. These include:

    • Solid Dispersions: Creating amorphous solid dispersions of this compound with hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) can significantly increase its dissolution rate.[1][2][3]

    • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a lipid-based system can improve its solubilization in the GI tract and facilitate its absorption.[4][5][6]

  • Q2: How do I select the appropriate polymer for an this compound solid dispersion? A2: The choice of polymer is critical for the stability and performance of the solid dispersion. Key factors to consider are:

    • Solubility and Miscibility: The polymer should be able to solubilize this compound in the solid state to form a homogenous dispersion.

    • Glass Transition Temperature (Tg): A polymer with a high Tg is preferred to minimize molecular mobility and prevent recrystallization of the amorphous this compound.

    • Hygroscopicity: The polymer should have low hygroscopicity to prevent moisture absorption, which can lead to phase separation and crystallization.

Experimental and Analytical Issues

  • Q3: My in-vitro dissolution results for an enhanced this compound formulation do not correlate with the in-vivo data. What could be the reason? A3: Discrepancies between in-vitro and in-vivo results are common for poorly soluble drugs. Potential reasons include:

    • Inappropriate Dissolution Media: Standard compendial media (e.g., buffers at different pH) may not accurately reflect the complex environment of the human gut. Consider using biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) which contain bile salts and lecithin.[7][8]

    • Supersaturation and Precipitation: Amorphous formulations can generate supersaturated solutions in-vitro, which may precipitate over time. The in-vivo environment may have natural precipitation inhibitors that are not present in your in-vitro setup.

    • Food Effects: The presence of food can significantly alter the GI environment and drug absorption, an effect not captured in standard in-vitro tests.

  • Q4: What are the critical quality attributes (CQAs) to monitor for an amorphous solid dispersion of this compound? A4: Key CQAs for an this compound amorphous solid dispersion include:

    • Degree of Amorphousness: To be confirmed by techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

    • Particle Size and Morphology: Affects dissolution rate and manufacturability.

    • Residual Solvent: Can impact stability and safety.

    • In-vitro Dissolution Profile: A key performance indicator.

    • Physical and Chemical Stability: Assessed under accelerated stability conditions.

Data Presentation

The following tables present hypothetical comparative data for different this compound formulations to illustrate the potential impact on oral bioavailability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H11NO4S2[2]
Molecular Weight249.31 g/mol [3]
Melting Point156-160 °C[9]
Solubility- Sparingly soluble in aqueous buffers- Soluble in DMSO (~30 mg/mL)[9]
pKa3.71
LogPNot available

Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 50 mg/kg)

FormulationCmax (µg/mL)Tmax (h)AUC0-t (µg·h/mL)Relative Bioavailability (%)
Conventional Suspension 1.5 ± 0.41.5 ± 0.56.8 ± 1.5100
Solid Dispersion (1:5 Drug:PVP K30) 4.2 ± 0.91.0 ± 0.319.5 ± 3.2~287
Nanoparticle Suspension 5.8 ± 1.20.8 ± 0.225.1 ± 4.5~369

Note: The data in this table is illustrative and intended for comparative purposes only. Actual results may vary based on the specific formulation and experimental conditions.

Experimental Protocols

1. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve 1 g of this compound and 5 g of PVP K30 in 50 mL of a suitable solvent mixture (e.g., ethanol:dichloromethane 1:1 v/v) in a round-bottom flask. Ensure complete dissolution by gentle stirring or sonication.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the flask wall.

  • Drying: Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a 100-mesh sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, morphology (SEM), amorphicity (DSC, XRPD), and in-vitro dissolution.

2. In-vitro Dissolution Study

  • Apparatus: Use USP Apparatus II (Paddle) at 37 ± 0.5 °C.

  • Dissolution Medium: 900 mL of FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.

  • Paddle Speed: 75 rpm.

  • Sample Preparation: Place an amount of the formulation equivalent to 50 mg of this compound into each dissolution vessel.

  • Sampling: Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples through a 0.45 µm syringe filter and analyze the concentration of this compound using a validated HPLC method.

3. In-vivo Pharmacokinetic Study in Rats

  • Animals: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Formulation Administration: Prepare a suspension of the this compound formulation in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose). Administer a single oral dose of 50 mg/kg via oral gavage.[10][11][12][13]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.[14]

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound and its active metabolite (Metabolite I) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Development cluster_characterization In-vitro Characterization cluster_invivo In-vivo Evaluation This compound This compound (API) formulation_process Formulation Process (e.g., Solid Dispersion, Nanoparticles) This compound->formulation_process excipients Excipients (e.g., Polymers, Surfactants) excipients->formulation_process physicochemical Physicochemical Characterization (DSC, XRPD, SEM) formulation_process->physicochemical dissolution In-vitro Dissolution (Biorelevant Media) formulation_process->dissolution dosing Oral Dosing dissolution->dosing animal_model Animal Model (Rats) animal_model->dosing blood_sampling Blood Sampling dosing->blood_sampling bioanalysis Bioanalysis (LC-MS/MS) blood_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis bioavailability Enhanced Bioavailability pk_analysis->bioavailability Assess Bioavailability

Figure 1: Experimental workflow for developing and evaluating enhanced oral bioavailability formulations of this compound.

signaling_pathway cluster_ros Oxidative Stress cluster_nfkb Pro-inflammatory Pathway cluster_nrf2 Antioxidant Pathway ros Reactive Oxygen Species (ROS) ikk IKK Activation ros->ikk activates ikb IκB Degradation ikk->ikb nfkb NF-κB Nuclear Translocation ikb->nfkb releases inflammation Pro-inflammatory Gene Expression (e.g., IL-6, IL-1β) nfkb->inflammation keap1 Keap1 nrf2 Nrf2 nrf2->keap1 sequestered are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes This compound This compound (Prodrug) metabolite Active Metabolite (Met I) (contains -SH group) This compound->metabolite Metabolism metabolite->ros scavenges metabolite->ikk inhibits metabolite->nrf2 activates (dissociates from Keap1)

Figure 2: Signaling pathway of this compound's active metabolite in modulating oxidative stress and inflammation.

References

Technical Support Center: Troubleshooting Inconsistent Results in Erdosteine Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during cell-based experiments with Erdosteine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in cell-based experiments?

A1: this compound is a thiol derivative that acts as a prodrug. In vivo, it is rapidly metabolized in the liver to its active form, Metabolite I (Met I), which contains a free sulfhydryl (-SH) group. This -SH group is responsible for its mucolytic, antioxidant, and anti-inflammatory effects observed in vitro. In cell-based assays, it is often the active metabolite, Met I, that demonstrates direct pharmacological activity, such as scavenging reactive oxygen species (ROS) and modulating inflammatory pathways. The parent drug, this compound, may show limited or no activity in vitro as it requires metabolic activation.

Q2: What are the primary mechanisms of action of this compound's active metabolite (Met I) in vitro?

A2: The primary mechanisms of Met I in cell-based experiments include:

  • Antioxidant Activity: Met I directly scavenges free radicals, such as hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl), protecting cells from oxidative stress and DNA damage.

  • Anti-inflammatory Activity: Met I can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and IL-1β.

  • Mucolytic Activity: The free thiol group in Met I can break disulfide bonds in mucoproteins, reducing mucus viscosity. While this is more relevant in complex models, it's a key characteristic of the compound.

Q3: Should I use this compound or its active metabolite (Metabolite I) in my cell-based experiments?

A3: For most in vitro studies aiming to understand the direct cellular effects, using the active metabolite (Met I) is recommended. This compound is a prodrug and may not be efficiently metabolized to its active form by cultured cells, potentially leading to an underestimation of its efficacy. Studies have shown that Met I is the primary driver of the antioxidant and anti-inflammatory effects observed in cell-based assays.

Q4: What are some common cell lines used to study this compound's effects?

A4: Common cell lines include:

  • A549 (Human Lung Adenocarcinoma): Used to study effects on oxidative stress, DNA damage, and viral replication in lung epithelial cells.

  • RAW 264.7 (Mouse Macrophage): A key model for investigating anti-inflammatory effects, particularly the inhibition of LPS-induced inflammation and NF-κB activation.

  • Human Neutrophils and Eosinophils: Used to assess the antioxidant effects of Met I on reactive oxygen species (ROS) production by inflammatory cells.

Troubleshooting Guides

Issue 1: High Variability or Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)

Q: My cell viability results with this compound/Met I are inconsistent and show unexpectedly high viability, even at high concentrations. What could be the cause?

A: Thiol-containing compounds, like this compound's active metabolite (Met I), can directly reduce tetrazolium salts (MTT, XTT) to formazan, independent of cellular metabolic activity. This chemical reaction can lead to a false-positive signal, making the cells appear more viable than they are.

Troubleshooting Steps:

  • Run a Cell-Free Control: Incubate your highest concentration of Met I with the cell viability reagent in cell-free media. If you observe a color change, this indicates direct reduction of the reagent by the compound.

  • Modify the Assay Protocol:

    • After the treatment period with Met I, wash the cells with fresh PBS or media before adding the viability reagent. This will remove any residual compound that could interfere with the assay.

    • Reduce the incubation time with the viability reagent to the minimum required to obtain a sufficient signal in your control wells.

  • Use an Alternative Viability Assay: Consider using a non-tetrazolium-based assay that measures a different cellular parameter, such as:

    • LDH Release Assay: Measures cytotoxicity by quantifying lactate dehydrogenase released from damaged cells.

    • ATP-Based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is an indicator of metabolically active cells.

    • Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.

Issue 2: Lack of Expected Antioxidant Effect

Q: I am not observing the expected antioxidant effects of this compound in my experiments. Why might this be?

A: This issue can arise from several factors related to the compound itself and the experimental setup.

Troubleshooting Steps:

  • Use the Active Metabolite (Met I): As this compound is a prodrug, it may not be activated in your cell culture system. Ensure you are using Metabolite I for direct antioxidant effect studies.

  • Check Compound Stability and Storage: Thiol compounds can be susceptible to oxidation. Ensure your Met I is stored correctly (as per the manufacturer's instructions) and prepare fresh solutions for each experiment.

  • Optimize Concentration and Pre-incubation Time: The protective effect of Met I against an oxidative challenge is concentration and time-dependent. You may need to optimize the pre-incubation time before inducing oxidative stress. For example, pre-treating A549 cells with Met I for 10-30 minutes has been shown to be effective against H₂O₂-induced damage.

  • Consider the Type of Oxidative Stressor: Met I has been shown to be effective at scavenging H₂O₂ and HOCl. Its efficacy against other ROS generators may vary.

  • Assay Interference: Some antioxidant assays can be influenced by the presence of thiol compounds. Ensure your chosen assay is compatible with thiols or run appropriate controls.

Issue 3: Inconsistent Anti-Inflammatory Effects (e.g., Cytokine Levels, NF-κB)

Q: My results for cytokine inhibition or NF-κB suppression are variable between experiments. What should I check?

A: Inconsistent anti-inflammatory effects can be due to variations in cell culture conditions and the timing of treatment and stimulation.

Troubleshooting Steps:

  • Cell Passage Number and Health: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered inflammatory responses. Ensure cells are healthy and not overly confluent before starting the experiment.

  • Consistency of Inflammatory Stimulus: The concentration and quality of the inflammatory stimulus (e.g., Lipopolysaccharide - LPS) are critical. Use a consistent lot of LPS and ensure it is properly reconstituted and stored.

  • Timing of Treatment: For studying the inhibitory effects of Met I, pre-treatment before the addition of the inflammatory stimulus is often necessary. The optimal pre-treatment time may need to be determined for your specific cell line and endpoint. Studies in RAW 264.7 cells have shown that pre-treatment with this compound inhibits LPS-induced IκBα degradation.

  • Cytokine Measurement: If measuring cytokines in the supernatant, be mindful of the collection time. Cytokine production follows a time course, and collecting supernatants at inconsistent time points will lead to variability. For example, in SARS-CoV-2 infected cells, cytokine levels were measured at 72 hours post-infection.

Data Summary Tables

Table 1: Recommended Concentrations of this compound and Metabolite I in Cell-Based Assays

CompoundCell LineAssay TypeEffective Concentration RangeReference
This compoundRAW 264.7Anti-inflammatory (LPS-induced)1, 10, 100 µg/mL (no cytotoxicity)
Metabolite IA549Antioxidant (H₂O₂-induced)2.5 - 10 µg/mL
Metabolite IHuman NeutrophilsAntioxidant (ROS production)2.5 - 20 µg/mL
Metabolite IS. aureus, E. coliAnti-adhesion2.5 - 10 µg/mL
This compoundA549-hACE2Antiviral (SARS-CoV-2)1000 µg/mL

Table 2: Experimental Conditions for Key this compound Assays

AssayCell LineTreatmentIncubation/Treatment TimeKey EndpointReference
AntioxidantA549Pre-treatment with Met I followed by H₂O₂10-30 min pre-treatment, 2 hours with H₂O₂Intracellular ROS, DNA damage
Anti-inflammatoryRAW 264.7Pre-treatment with this compound followed by LPS6 hours pre-treatment, 10 min with LPS for IκBαIκBα degradation, IL-6, IL-1β production
AntiviralA549-hACE2Treatment after SARS-CoV-2 infection72 hoursCytokine levels in supernatant

Experimental Protocols

Protocol 1: Assessing the Antioxidant Effect of Metabolite I on H₂O₂-Induced Oxidative Stress in A549 Cells

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Metabolite I Pre-treatment: Prepare fresh solutions of Metabolite I in serum-free media at various concentrations (e.g., 2.5, 5, 10 µg/mL). Remove the culture medium from the cells, wash with PBS, and add the Met I solutions. Incubate for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free media (e.g., 1-4 mM). Add the H₂O₂ solution to the wells containing Met I. Incubate for 2 hours at 37°C.

  • Measurement of Intracellular ROS:

    • Wash the cells with PBS.

    • Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) according to the manufacturer's protocol.

    • Measure the fluorescence using a plate reader or fluorescence microscope.

  • Controls: Include wells with cells only, cells + H₂O₂, and cells + highest concentration of Met I only.

Protocol 2: Evaluating the Anti-inflammatory Effect of this compound on LPS-Stimulated RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere and reach 70-80% confluency.

  • This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µg/mL) for 6 hours.

  • LPS Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Endpoint Analysis:

    • For NF-κB activation (IκBα degradation): Lyse the cells 10-15 minutes after LPS stimulation and perform Western blotting for IκBα and a loading control.

    • For Cytokine Production (IL-6, IL-1β): Collect the cell culture supernatant 24 hours after LPS stimulation and measure cytokine concentrations using ELISA or a multiplex assay.

  • Controls: Include wells with untreated cells, cells + LPS only, and cells + highest concentration of this compound only.

Visualizations

erdosteine_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare Cell Culture (e.g., A549, RAW 264.7) treat_cells Treat Cells with This compound/Metabolite I prep_cells->treat_cells prep_this compound Prepare Fresh this compound or Metabolite I Solution prep_this compound->treat_cells induce_stress Induce Stress/Stimulation (e.g., H2O2, LPS) treat_cells->induce_stress assay_viability Cell Viability Assay (non-tetrazolium based) induce_stress->assay_viability assay_ros ROS Measurement induce_stress->assay_ros assay_cytokine Cytokine Analysis (ELISA, Multiplex) induce_stress->assay_cytokine assay_nfkb NF-kB Pathway Analysis (Western Blot) induce_stress->assay_nfkb

Caption: General experimental workflow for this compound cell-based assays.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->IkB IkB_NFkB->NFkB Transcription Pro-inflammatory Gene Transcription (IL-6, IL-1β) Nucleus->Transcription initiates This compound This compound (Metabolite I) This compound->IKK inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Technical Support Center: Method Validation for Robust Erdosteine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the robust quantification of Erdosteine. The information is structured to address specific issues encountered during experimental analysis and method validation, aligning with industry-standard guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: The most prevalent analytical methods for this compound quantification in bulk, pharmaceutical formulations, and biological matrices are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used, often coupled with UV or mass spectrometry (MS/MS) detectors.[1] These methods are valued for their reliability, sensitivity, and specificity in separating this compound from its impurities and degradation products.[2]

Q2: Which regulatory guidelines should be followed for the method validation of this compound?

A2: Method validation for this compound should adhere to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) "Validation of Analytical Procedures".[3][4][5] These guidelines detail the necessary validation parameters and acceptance criteria to ensure an analytical method is fit for its intended purpose, which includes assessing assay, purity, and other quantitative measures.[4][5]

Q3: Why is a stability-indicating method essential for this compound analysis?

A3: A stability-indicating method is crucial because this compound is susceptible to degradation under certain stress conditions, such as acidic, basic, and oxidative environments.[2] A validated stability-indicating method can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[6] This is vital for assessing the stability of bulk drug and pharmaceutical products and ensuring their quality over time.[2]

Q4: What are this compound's primary degradation pathways?

A4: Forced degradation studies show that this compound is particularly unstable in basic, acidic, and oxidative conditions.[2] For instance, significant degradation has been observed after exposure to sodium hydroxide (base), hydrochloric acid (acid), and hydrogen peroxide (oxidation).[2] The drug is generally found to be more stable under thermal and photolytic stress.[2]

Q5: What is the mechanism of action of this compound that makes its accurate quantification important?

A5: this compound is a mucolytic agent whose active metabolites contain free sulfhydryl (thiol) groups.[7] These groups break disulfide bonds in mucus, reducing its viscosity.[7] The drug also exhibits significant antioxidant and anti-inflammatory properties, which are key to its therapeutic effects in respiratory diseases like COPD.[7][8] Accurate quantification ensures proper dosage and therapeutic efficacy, confirming that the product meets quality standards to deliver these multifaceted actions.

cluster_effects Pharmacological Effects This compound This compound metabolism First-Pass Metabolism (Liver) This compound->metabolism Administration metabolites Active Metabolites (with free -SH groups) metabolism->metabolites mucolytic Mucolytic Action (Breaks Mucoprotein Disulfide Bonds) metabolites->mucolytic antioxidant Antioxidant Action (Scavenges Free Radicals) metabolites->antioxidant anti_inflammatory Anti-inflammatory Action (Reduces Pro-inflammatory Cytokines) metabolites->anti_inflammatory

Diagram of this compound's Multifaceted Mechanism of Action.

Troubleshooting Guide for this compound Quantification

This section addresses common problems encountered during the chromatographic analysis of this compound.

Q: My chromatogram shows poor peak shape (e.g., fronting, tailing, or splitting). What are the potential causes and solutions?

A: Poor peak shape can arise from multiple issues related to the mobile phase, column, or sample preparation.

  • Peak Tailing:

    • Cause: Strong interaction between this compound (an acidic compound) and basic sites on the silica-based column packing. Another cause could be column overload.

    • Solution: Ensure the mobile phase pH is optimized; for an acidic analyte, a lower pH (e.g., around 3.0) can improve peak shape. Reduce the sample concentration or injection volume to prevent column overload.

  • Peak Fronting:

    • Cause: This is less common but can be caused by column collapse or a partially blocked frit.

    • Solution: Replace the column. Ensure proper sample filtration to prevent particulates from reaching the column.

  • Split Peaks:

    • Cause: A blocked inlet frit, column contamination, or a mismatch between the sample solvent and the mobile phase.

    • Solution: Filter all samples and mobile phases. Use a guard column to protect the analytical column. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase, or in the mobile phase itself.[2]

start Poor Peak Shape Observed check_tailing Is the peak tailing? start->check_tailing check_splitting Is the peak split? check_tailing->check_splitting No tailing_cause1 Possible Cause: Secondary Silanol Interactions check_tailing->tailing_cause1 Yes splitting_cause1 Possible Cause: Solvent Mismatch check_splitting->splitting_cause1 Yes other_issues Consider other issues: (e.g., Peak Fronting due to column collapse) check_splitting->other_issues No tailing_solution1 Solution: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing_cause1->tailing_solution1 tailing_cause2 Possible Cause: Column Overload tailing_cause1->tailing_cause2 tailing_solution2 Solution: Reduce Sample Concentration or Injection Volume splitting_solution1 Solution: Dissolve Sample in Mobile Phase splitting_cause1->splitting_solution1 splitting_cause2 Possible Cause: Column Contamination / Blockage splitting_cause1->splitting_cause2 splitting_solution2 Solution: Use Guard Column, Filter Samples, Flush Column splitting_cause2->splitting_solution2

Troubleshooting Logic for Poor Chromatographic Peak Shape.

Q: My retention times are shifting between injections. How can I stabilize them?

A: Retention time variability points to an unstable chromatographic system.

  • Cause: Inadequate column equilibration, fluctuations in mobile phase composition or temperature, or a leak in the pump or injector.

  • Solution:

    • Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the sequence.

    • Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, check the pump's proportioning valves.

    • Temperature: Use a column oven to maintain a constant temperature, as even small ambient temperature changes can affect retention.[1]

    • System Check: Perform a system leak test and check for any salt precipitation from buffers that could cause blockages.

Q: I'm experiencing low or inconsistent recovery of this compound from my samples. What should I check?

A: Low recovery is often related to the sample extraction and preparation process.

  • Cause: Inefficient extraction from the matrix (e.g., plasma, effervescent tablets), analyte adsorption to container surfaces, or degradation during sample processing.

  • Solution:

    • Optimize Extraction: For solid dosage forms, ensure complete dissolution by optimizing the diluent and using sonication or vortexing. For biological samples, evaluate different extraction techniques (e.g., solid-phase extraction vs. liquid-liquid extraction).[9][10]

    • Prevent Adsorption: Use silanized glassware or low-adsorption polypropylene tubes.

    • Assess Stability: Perform sample processing stability tests to ensure this compound does not degrade under the conditions used for extraction and handling.

Experimental Protocols & Data

Method Validation Workflow

The validation of an analytical method for this compound quantification should follow a logical progression of experiments to demonstrate its suitability.

start Method Development & Optimization specificity Specificity / Selectivity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness solution_stability Solution Stability robustness->solution_stability end Validated Method Ready for Routine Use solution_stability->end

Typical Workflow for Analytical Method Validation.
Protocol 1: Specificity and Forced Degradation

Objective: To demonstrate that the analytical method can unequivocally assess this compound in the presence of its potential degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of acetonitrile and buffer).[2]

  • Subject to Stress: Expose the this compound solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 1 hour.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 1 hour.

    • Oxidative Degradation: Add 30% H₂O₂ and keep at room temperature for 4 hours.[2]

    • Thermal Degradation: Heat the solid drug powder at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base-stressed samples. Dilute all samples to the target concentration and analyze them using the proposed chromatographic method alongside an unstressed (control) sample.

  • Evaluation: Assess the chromatograms for the resolution between the intact this compound peak and any degradation peaks formed. The peak purity of this compound should also be evaluated using a PDA detector to confirm it is not co-eluting with any degradants.[2]

Protocol 2: Linearity

Objective: To establish the linear relationship between the analyte concentration and the method's response over a defined range.

Methodology:

  • Prepare Calibration Standards: From the this compound stock solution, prepare a series of at least five calibration standards spanning the expected working range (e.g., 80% to 120% of the target assay concentration).[5][6]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation Tables

Table 1: Key Method Validation Parameters and Acceptance Criteria (ICH Q2(R2))

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte onlyPeak for this compound is well-resolved from degradants/impurities (Resolution > 2). Peak purity index > 0.99.
Linearity To show direct proportionality of response to concentrationCorrelation coefficient (r²) ≥ 0.999.[2]
Range Interval of reliable quantificationDefined by linearity, accuracy, and precision results.
Accuracy Closeness of results to the true value% Recovery typically within 98.0% - 102.0%.[1][2]
Precision Agreement among a series of measurementsRepeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%.[6]
LOD/LOQ Lowest amount detectable/quantifiableLOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small variationsRSD of results should remain within limits (e.g., ≤ 2%) after deliberate changes to method parameters (e.g., pH, flow rate).[11]

Table 2: Example HPLC/UPLC Conditions for this compound Quantification

ParameterHPLC Method Example[2]UPLC-MS/MS Method Example[1]
Column Ace5-C18 (250 x 4.6 mm, 5 µm)C18 UPLC Column (50 x 2.1 mm, 1.8 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (35:65 v/v)Acetonitrile : 0.1% Formic Acid (75:25 v/v)
Flow Rate 1.0 mL/min0.15 mL/min
Detection UV at 236 nmMS/MS (MRM mode), m/z 249.9 → 231.8
Column Temp. Ambient40 °C
Injection Vol. 20 µL5 µL

Table 3: Example Data Summary for Accuracy and Precision

Concentration LevelAccuracy (% Recovery)Precision (RSD, %)
Intra-day Inter-day
Low QC (80%)99.5%100.2%
Mid QC (100%)100.8%100.5%
High QC (120%)99.1%99.8%
Acceptance Criteria 98.0 - 102.0% 98.0 - 102.0%

References

Technical Support Center: Optimizing Erdosteine Animal Model Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Erdosteine animal model experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vivo studies with this compound in animal models of respiratory diseases.

FAQs: General Questions about this compound

  • Q1: What is the primary mechanism of action of this compound in vivo? this compound is a prodrug that is rapidly metabolized in the liver to its active metabolite, Metabolite 1 (M1). M1 contains a free sulfhydryl (-SH) group which is responsible for its multifaceted effects. Its primary mechanisms include:

    • Mucolytic Activity: The sulfhydryl group breaks disulfide bonds in mucoproteins, reducing mucus viscosity and elasticity, which facilitates its clearance from the airways.

    • Antioxidant Activity: M1 acts as a scavenger of reactive oxygen species (ROS), protecting tissues from oxidative stress-induced damage.

    • Anti-inflammatory Effects: this compound has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB and modulate other signaling pathways like MAPK and Nrf-2/HO-1, leading to a reduction in the production of pro-inflammatory cytokines.

  • Q2: Which animal models are most commonly used to study this compound's effects on respiratory diseases? Rodent models are the most prevalent, including mice, rats, and guinea pigs. The choice of model often depends on the specific aspect of respiratory disease being investigated:

    • COPD/Chronic Bronchitis: Cigarette smoke (CS) exposure models are considered the gold standard as they closely mimic the primary cause of human COPD. Combination models using CS and lipopolysaccharide (LPS) are also used to induce a more robust inflammatory response.

    • Pulmonary Fibrosis: Intratracheal administration of bleomycin is a widely used method to induce lung fibrosis.

    • Acute Lung Inflammation: Intratracheal or intraperitoneal injection of LPS is a common method to induce acute inflammation.

Troubleshooting Experimental Variability

  • Q3: We are observing high variability in the inflammatory response in our cigarette smoke exposure model. What are the potential causes and solutions? High variability in CS exposure models is a common challenge. Key factors to control include:

    • Animal Strain and Sex: Different strains of mice (e.g., C57BL/6 vs. BALB/c) have varying susceptibility to CS-induced inflammation. It is crucial to use a consistent strain, sex, and age for all animals in the study.

    • Exposure Protocol: The duration of exposure (acute vs. chronic), the number of cigarettes used per day, and the concentration of total particulate matter (TPM) must be strictly standardized. Using research-grade cigarettes can also improve consistency.

    • Exposure System: Whether a whole-body or nose-only exposure system is used can impact the dose of smoke delivered. Ensure the system is functioning correctly and consistently for all exposure sessions.

  • Q4: Our bleomycin-induced fibrosis model shows inconsistent levels of fibrosis between animals. How can we improve reproducibility? Variability in the bleomycin model is often linked to the following:

    • Animal Strain: The fibrotic response to bleomycin is highly strain-dependent. C57BL/6 mice are known to be high responders, while BALB/c mice are more resistant. Selecting a susceptible and genetically consistent strain is critical.[1][2][3][4]

    • Bleomycin Administration: The intratracheal instillation of bleomycin must be performed carefully to ensure consistent delivery to the lungs. The dose and volume of the bleomycin solution should be precise for each animal.

    • Timing of Analysis: The fibrotic response develops over time. It is important to sacrifice all animals at the same time point post-bleomycin administration to ensure comparable stages of fibrosis development.

  • Q5: There is a wide range of cell counts in our bronchoalveolar lavage (BAL) fluid samples. What can we do to standardize this procedure? Variability in BAL fluid analysis can be minimized by:

    • Standardized Lavage Technique: The volume of lavage fluid, the number of lavage cycles, and the suction frequency should be consistent for all animals. Studies suggest that using the first lavage fraction for acellular analysis and pooling subsequent fractions for cellular analysis can improve consistency.[5]

    • Consistent Processing: The time between BAL fluid collection and processing (e.g., centrifugation, cell counting) should be minimized and kept consistent across all samples to prevent cell degradation.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various animal model experiments investigating the effects of this compound.

Table 1: this compound in Bleomycin-Induced Pulmonary Fibrosis Models

Animal ModelThis compound DoseTreatment DurationKey Quantitative OutcomesReference
Wistar Rats10 mg/kg/day (oral)16 days (starting 2 days before bleomycin)Fibrosis Score: Reduced by 87% compared to the bleomycin-only group. Lung Hydroxyproline: Completely prevented the increase seen in the bleomycin group. Lung MDA Levels: Significantly attenuated the increase caused by bleomycin.[6]
Sprague-Dawley Rats10 mg/kg/day (oral)16 days (starting 2 days before bleomycin)Histological Fibrosis Grade: Reduced from 4.9 in the bleomycin group to 2.3 in the this compound group. Lung MDA Levels: Reduced from 0.50 nmol/mg protein in the bleomycin group to 0.11 nmol/mg protein.
Wistar Rats10 mg/kg/day (oral)29 days (starting 2 days before bleomycin)BAL Neutrophil Count: Significantly decreased at day 14 and 29 compared to the bleomycin group. BAL MIP-1α Levels: Significantly decreased at day 14 and 29. Lung Hydroxyproline: Significantly lower at day 14 and 29.[7]

Table 2: this compound in Other Respiratory Models

Animal ModelConditionThis compound DoseTreatment DurationKey Quantitative OutcomesReference
Guinea PigsAllergic Inflammation10 mg/kg/day (oral)10 daysBAL Cytokines: Modest decline in IL-5 and IL-13; increase in IL-10.[8][9]
RatsLPS-induced Airway Inflammation100-600 mg/kg (oral)Single doseMucociliary Clearance: Significantly attenuated the inhibition caused by LPS. BAL Inflammatory Cells: Significantly attenuated the increase caused by LPS.
RatsIschemia-Reperfusion Lung InjuryNot specifiedNot specifiedBAL MPO Activity: Significantly lower than the I/R group. BAL NO Levels: Significantly decreased compared to the I/R group.[10]

Experimental Protocols & Methodologies

This section provides an overview of key experimental protocols frequently used in the study of this compound's effects in animal models of respiratory diseases.

1. Bleomycin-Induced Pulmonary Fibrosis in Rats

  • Objective: To induce a fibrotic lung phenotype to study the anti-fibrotic effects of this compound.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Make a small incision in the neck to expose the trachea.

    • Administer a single intratracheal injection of bleomycin sulfate (e.g., 7.5 U/kg) dissolved in sterile saline.

    • Suture the incision and allow the animal to recover.

    • Administer this compound (e.g., 10 mg/kg/day) or vehicle orally for the specified duration of the study (e.g., 14 or 29 days).

    • At the end of the study period, sacrifice the animals and collect lung tissue for analysis.

  • Key Endpoints:

    • Histopathology: Assess the degree of fibrosis using a scoring system (e.g., Ashcroft score).

    • Hydroxyproline Assay: Quantify collagen content in lung tissue as a measure of fibrosis.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Measure inflammatory cell infiltration and cytokine levels.

2. Bronchoalveolar Lavage (BAL) in Rodents

  • Objective: To collect cells and fluid from the lower respiratory tract for analysis of inflammation and other markers.

  • Procedure:

    • Euthanize the animal via an approved method.

    • Expose the trachea and carefully insert a cannula.

    • Secure the cannula in place.

    • Instill a specific volume of sterile saline or PBS into the lungs through the cannula.

    • Gently aspirate the fluid and collect it in a tube on ice.

    • Repeat the instillation and aspiration process for a predetermined number of cycles.

  • Analysis:

    • Total and Differential Cell Counts: Determine the number of total cells, macrophages, neutrophils, lymphocytes, and eosinophils.

    • Protein Concentration: Measure total protein in the BAL fluid as an indicator of vascular permeability.

    • Cytokine/Chemokine Analysis: Quantify levels of specific inflammatory mediators using ELISA or multiplex assays.

Visualizations: Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action: Key Signaling Pathways

Erdosteine_Signaling cluster_this compound This compound Administration cluster_Cellular_Stress Cellular Stress Stimuli cluster_Downstream_Effects Cellular Response This compound This compound (Prodrug) M1 Metabolite M1 (-SH group) This compound->M1 Hepatic Metabolism ROS Reactive Oxygen Species (ROS) M1->ROS Scavenges NFkB NF-κB Activation M1->NFkB Inhibits MAPK MAPK Signaling M1->MAPK Modulates Nrf2 Nrf-2/HO-1 Pathway M1->Nrf2 Activates ROS->NFkB ROS->MAPK Oxidative_Damage Oxidative Damage (Lipid Peroxidation) ROS->Oxidative_Damage Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cigarette Smoke) Inflammatory_Stimuli->ROS Inflammatory_Stimuli->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Inflammatory_Cytokines->Oxidative_Damage Oxidative_Damage->Inflammatory_Cytokines

Caption: this compound's active metabolite M1 mitigates inflammation and oxidative stress.

Typical Experimental Workflow for Preclinical this compound Studies

Experimental_Workflow cluster_Setup Phase 1: Experimental Setup cluster_Induction Phase 2: Disease Induction cluster_Treatment Phase 3: Intervention cluster_Analysis Phase 4: Endpoint Analysis Animal_Selection Animal Selection (Strain, Age, Sex) Acclimatization Acclimatization Animal_Selection->Acclimatization Randomization Randomization into Groups (Control, Disease, Disease + this compound) Acclimatization->Randomization Disease_Model Induction of Lung Injury (e.g., Bleomycin, CS, LPS) Randomization->Disease_Model Treatment_Admin This compound Administration (Dose, Route, Duration) Disease_Model->Treatment_Admin Sacrifice Sacrifice at Predetermined Timepoint Treatment_Admin->Sacrifice BAL Bronchoalveolar Lavage (BAL) Sacrifice->BAL Histology Lung Histopathology Sacrifice->Histology Biochemistry Biochemical Assays (e.g., Hydroxyproline, MDA) Sacrifice->Biochemistry Data_Analysis Data Collection & Statistical Analysis BAL->Data_Analysis Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: A typical workflow for preclinical evaluation of this compound in animal models.

References

Validation & Comparative

Erdosteine vs. N-acetylcysteine in COPD Management: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of two prominent mucolytic agents, Erdosteine and N-acetylcysteine (NAC), for the treatment of Chronic Obstructive Pulmonary Disease (COPD). It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of clinical efficacy, underlying mechanisms of action, and experimental methodologies based on published literature.

Clinical Efficacy: A Quantitative Comparison

A substantial body of clinical evidence from randomized controlled trials (RCTs) and meta-analyses has evaluated the efficacy of this compound and N-acetylcysteine in managing COPD, primarily focusing on the reduction of exacerbation rates, duration of exacerbations, and hospitalizations.

Key Clinical Outcome Data
Outcome MeasureThis compoundN-acetylcysteine (NAC)Supporting Evidence
Annual Exacerbation Rate Reduced by 19.4% vs. placebo (0.91 vs. 1.13 exacerbations/patient/year, p=0.01).[1][2] Particularly effective in reducing mild exacerbations by 57.1%.[2]A meta-analysis showed a significant reduction in exacerbations, particularly with high-dose (1200 mg/day) NAC.[3] The PANTHEON study reported a 22% reduction in exacerbations with 1200 mg/day NAC vs. placebo.[4][5]RESTORE Study[1][2], PANTHEON Study[4][5], Various Meta-Analyses
Duration of Exacerbations Reduced by 24.6% vs. placebo (9.55 vs. 12.63 days, p=0.023).[1][2]Shown to reduce the duration of exacerbations in some studies.RESTORE Study[1][2]
Hospitalization Risk A meta-analysis indicated that only this compound significantly reduced the risk of hospitalization due to AECOPD.No significant reduction in hospitalization risk was consistently reported in large-scale studies.Meta-analysis data
Effectiveness Ranking A network meta-analysis ranked the effectiveness for reducing AECOPD risk as this compound > Carbocysteine > NAC.Ranked after this compound and Carbocysteine in a network meta-analysis for reducing AECOPD risk.Network Meta-analysis data

Mechanisms of Action: A Multi-faceted Approach

Both this compound and N-acetylcysteine are thiol-based compounds with mucolytic, antioxidant, and anti-inflammatory properties. However, their precise mechanisms of action exhibit some differences.

This compound , a prodrug, is rapidly metabolized to its active metabolite, Metabolite 1 (Met 1), which possesses a free sulfhydryl (-SH) group.[6] Its therapeutic effects in COPD are attributed to:

  • Mucolytic Activity : The free -SH group of Met 1 breaks the disulfide bonds in mucus glycoproteins, reducing sputum viscosity and facilitating its clearance.[6]

  • Antioxidant Effects : Met 1 acts as a scavenger of reactive oxygen species (ROS), protecting tissues from oxidative damage.[6][7] Clinical studies have shown that this compound reduces levels of oxidative stress markers like 8-isoprostane.[6]

  • Anti-inflammatory Action : this compound has been shown to decrease the levels of pro-inflammatory eicosanoids, such as leukotriene B4 (LTB4) and leukotriene E4 (LTE4).[8]

  • Antibacterial Properties : this compound can inhibit bacterial adhesion to epithelial cells, a crucial step in airway colonization and infection.[6][9][10]

N-acetylcysteine (NAC) also exerts its effects through multiple pathways:

  • Mucolytic Activity : NAC directly breaks disulfide bonds in the mucus matrix, reducing its viscosity.

  • Antioxidant Effects : NAC serves as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. It can also directly scavenge ROS.

  • Anti-inflammatory Action : NAC has been shown to inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3][11] It also modulates other signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and hypoxia-inducible factor-1α (HIF-1α) pathways.[3][12]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound and N-acetylcysteine exert their therapeutic effects in COPD.

Erdosteine_Mechanism cluster_drug This compound Administration cluster_effects Cellular Effects in Airways cluster_outcomes Clinical Outcomes This compound This compound (Prodrug) Met1 Metabolite 1 (Active) This compound->Met1 Metabolism Mucus Mucus Glycoproteins (Disulfide Bonds) Met1->Mucus Breaks bonds ROS Reactive Oxygen Species (ROS) Met1->ROS Scavenges Inflammation Pro-inflammatory Eicosanoids (LTB4, LTE4) Met1->Inflammation Inhibits production Bacteria Bacterial Adhesion Met1->Bacteria Inhibits Mucus_Clearance Improved Mucus Clearance Oxidative_Stress Reduced Oxidative Stress Inflammation_Reduction Reduced Inflammation Infection_Risk Reduced Infection Risk

This compound's Multifaceted Mechanism of Action in COPD.

NAC_Mechanism cluster_drug N-acetylcysteine (NAC) Administration cluster_effects Cellular Effects in Airways cluster_outcomes Clinical Outcomes NAC N-acetylcysteine Mucus Mucus Glycoproteins (Disulfide Bonds) NAC->Mucus Breaks bonds GSH Glutathione (GSH) Synthesis NAC->GSH Precursor for NFkB NF-κB Pathway NAC->NFkB Inhibits p38MAPK p38 MAPK Pathway NAC->p38MAPK Modulates Mucus_Clearance Improved Mucus Clearance Antioxidant_Capacity Increased Antioxidant Capacity Inflammation_Reduction Reduced Inflammation RESTORE_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Arms (12 Months) cluster_assessment Outcome Assessment Screening Screening of COPD Patients (GOLD II-III) Randomization Randomization (1:1) Screening->Randomization Erdosteine_Arm This compound 300mg bid + Usual Care Randomization->Erdosteine_Arm Placebo_Arm Placebo + Usual Care Randomization->Placebo_Arm Exacerbation_Rate Exacerbation Rate (Primary Outcome) Erdosteine_Arm->Exacerbation_Rate Exacerbation_Duration Exacerbation Duration Erdosteine_Arm->Exacerbation_Duration SGRQ SGRQ Score Erdosteine_Arm->SGRQ Placebo_Arm->Exacerbation_Rate Placebo_Arm->Exacerbation_Duration Placebo_Arm->SGRQ

References

A Head-to-Head Comparison of Erdosteine with Other Mucolytic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between mucolytic agents is critical for advancing respiratory therapies. This guide provides an objective, data-driven comparison of Erdosteine against other prominent mucolytics: N-acetylcysteine (NAC), Ambroxol, and Carbocisteine.

Executive Summary

This compound distinguishes itself through a multifaceted mechanism of action that extends beyond simple mucolysis. As a prodrug, its active metabolite, Metabolite I (Met 1), possesses a free sulfhydryl group that breaks down disulfide bonds in mucus glycoproteins, reducing sputum viscosity.[1] Concurrently, it exhibits significant antioxidant, anti-inflammatory, and anti-adhesion properties. Clinical data, particularly from meta-analyses, suggest a superior efficacy profile for this compound in reducing the frequency and duration of exacerbations in Chronic Obstructive Pulmonary Disease (COPD), as well as lowering hospitalization rates, when compared to NAC and Carbocisteine.[2][3] While direct comparative data on sputum viscosity and antioxidant potential across all four agents from a single study is limited, the available evidence points to this compound's robust and broad-spectrum activity.

Data Presentation: Comparative Clinical Efficacy in COPD

A pivotal network meta-analysis of seven randomized controlled trials involving 2,753 COPD patients provides the most comprehensive comparative clinical data.[2][3]

Efficacy EndpointThis compound (600 mg/day)N-acetylcysteine (1200 mg/day)Carbocisteine (1500 mg/day)
Reduction in Risk of AECOPD Most effective (Ranked #1)Effective (Ranked #3)Effective (Ranked #2)
Reduction in Duration of AECOPD Significant ReductionSignificant ReductionData not available
Reduction in Risk of at least one AECOPD Significant ReductionNo Significant ReductionNo Significant Reduction
Reduction in Hospitalization Risk Significant ReductionNo Significant ReductionData not available

AECOPD: Acute Exacerbation of Chronic Obstructive Pulmonary Disease

Comparative Preclinical and Mechanistic Data

While a single study directly comparing all four agents on key mechanistic endpoints is not available, the following table synthesizes data from various preclinical investigations.

Mechanistic EndpointThis compound (Active Metabolite Met 1)N-acetylcysteine (NAC)AmbroxolCarbocisteine
Mucolytic Activity Breaks disulfide bonds in mucinBreaks disulfide bonds in mucinIncreases surfactant production, reduces mucus adhesionModulates mucin production (increases sialomucins, decreases fucomucins)
Antioxidant Activity Potent free radical scavengerDirect and indirect antioxidant (glutathione precursor)Scavenges free radicalsExhibits free-radical scavenging properties
Anti-inflammatory Activity Inhibits pro-inflammatory cytokinesModulates NF-κB and MAPK pathwaysInhibits pro-inflammatory cytokinesSuppresses NF-κB and ERK1/2 MAPK signaling
Bacterial Adhesion Inhibition Significantly reduces bacterial adhesionDevoid of anti-adhesive activity in a comparative study[4]Not a primary mechanismMay reduce bacterial adherence

Experimental Protocols

RESTORE Study: Efficacy of this compound in COPD

The "Reducing Exacerbations and Symptoms by Treatment with Oral this compound in COPD" (RESTORE) study was a multinational, randomized, double-blind, placebo-controlled trial.

  • Objective: To evaluate the efficacy and safety of this compound in reducing the rate and duration of COPD exacerbations.

  • Patient Population: 467 patients with moderate to severe COPD and a history of frequent exacerbations.

  • Intervention: Patients were randomized to receive either this compound (300 mg twice daily) or a matching placebo, in addition to their usual COPD maintenance therapy, for 12 months.

  • Primary Outcome: The number of acute exacerbations during the study period.

  • Methodology: Patients were monitored at regular intervals (1, 3, 6, 9, and 12 months) for the occurrence of exacerbations, which were defined as a worsening of respiratory symptoms requiring a change in medication. Lung function, health status (via St. George's Respiratory Questionnaire), and safety were also assessed.

In Vitro Assessment of Antioxidant Activity
  • Objective: To compare the free radical scavenging activity of this compound's active metabolite (Met 1) and N-acetylcysteine.

  • Methodology: The study utilized luminol-amplified chemiluminescence to measure the oxidative bursts of human neutrophils.[5][6]

    • Human neutrophils were isolated from healthy volunteers.

    • The cells were stimulated to produce an oxidative burst.

    • The chemiluminescence produced was measured in the presence of varying concentrations of Met 1 and NAC.

    • The inhibition of the oxidative burst was quantified and compared between the two agents.

    • Direct scavenger activity was also assessed in cell-free systems using xanthine/xanthine oxidase and hypochlorous acid/H2O2 assays.[5][6]

Sputum Viscosity Measurement
  • Objective: To assess the effect of mucolytic agents on the rheological properties of sputum.

  • Methodology: Sputum samples from patients with chronic bronchitis are collected and analyzed using a cone-plate viscometer.[7][8]

    • Sputum is collected from patients and purified to obtain mucus.

    • The viscosity and elasticity of the mucus are measured at baseline using a rheometer, which applies a controlled stress or strain to the sample and measures the resulting deformation or force.

    • The mucolytic agent is then added to the sputum sample in vitro, or administered to the patient in vivo, followed by subsequent sputum collection.

    • The rheological properties are remeasured to determine the change in viscosity and elasticity.

Mandatory Visualization

Comparative Mucolytic Mechanisms of Action cluster_this compound This compound cluster_NAC N-acetylcysteine cluster_Ambroxol Ambroxol cluster_Carbocisteine Carbocisteine This compound This compound (Prodrug) Met1 Metabolite 1 (Active) This compound->Met1 Hepatic Metabolism Mucin Mucus Glycoproteins Met1->Mucin Breaks Disulfide Bonds Reduced_Viscosity Reduced Sputum Viscosity & Improved Clearance Mucin->Reduced_Viscosity NAC N-acetylcysteine NAC->Mucin Breaks Disulfide Bonds Ambroxol Ambroxol Surfactant Surfactant Ambroxol->Surfactant Increases Production Surfactant->Mucin Reduces Adhesion Carbocisteine Carbocisteine Mucin_Production Mucin Production Carbocisteine->Mucin_Production Modulates Mucin_Production->Mucin Alters Composition

Caption: Comparative Mucolytic Mechanisms of Action.

Comparative Antioxidant and Anti-inflammatory Pathways cluster_agents Mucolytic Agents This compound This compound (Metabolite 1) ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB NF-κB Pathway This compound->NFkB Inhibits NAC N-acetylcysteine NAC->ROS Scavenges NAC->NFkB Modulates MAPK MAPK Pathways NAC->MAPK Modulates Ambroxol Ambroxol Ambroxol->ROS Scavenges Ambroxol->NFkB Inhibits Cytokines Carbocisteine Carbocisteine Carbocisteine->ROS Scavenges Carbocisteine->NFkB Suppresses Carbocisteine->MAPK Suppresses Reduced_Inflammation Reduced Inflammation & Oxidative Stress

Caption: Comparative Antioxidant and Anti-inflammatory Pathways.

RESTORE Study Experimental Workflow cluster_treatment 12-Month Treatment Period Patient_Screening Patient Screening (Moderate-Severe COPD, Frequent Exacerbators) Run_in 2-Week Run-in Period (Usual COPD Therapy) Patient_Screening->Run_in Randomization Randomization (1:1) Run_in->Randomization Erdosteine_Arm This compound 300mg bid + Usual Therapy Randomization->Erdosteine_Arm Placebo_Arm Placebo bid + Usual Therapy Randomization->Placebo_Arm Follow_up Follow-up Visits (Months 1, 3, 6, 9, 12) Erdosteine_Arm->Follow_up Placebo_Arm->Follow_up Primary_Endpoint Primary Endpoint Analysis: Number of AECOPD Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis: - Duration of AECOPD - Health Status (SGRQ) - Safety Follow_up->Secondary_Endpoints

Caption: RESTORE Study Experimental Workflow.

References

validating the antioxidant capacity of Erdosteine against known standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Erdosteine's antioxidant capacity against established standards. The following sections detail the experimental data, methodologies, and underlying signaling pathways that validate this compound's role as a potent antioxidant.

This compound, a thiol derivative, exhibits significant antioxidant properties primarily through its active metabolite, Metabolite 1 (Met 1). This active form, generated after first-pass metabolism in the liver, possesses a free sulfhydryl (-SH) group that is crucial for its free radical scavenging activity.[1][2][3][4] The antioxidant action of this compound, mediated by Met 1, has been shown to be comparable to that of the well-established antioxidant, N-acetylcysteine (NAC), particularly in cellular models.[5][6]

Comparative Antioxidant Capacity: Experimental Data

To objectively assess the antioxidant potential of this compound's active metabolite, Met 1, its performance in various standardized antioxidant assays is compared with known antioxidant standards such as N-acetylcysteine (NAC), Trolox (a water-soluble analog of vitamin E), and Ascorbic Acid (Vitamin C). The following tables summarize the available quantitative data from in vitro studies.

Note: Direct comparative data for this compound and its metabolite Met 1 in standardized chemical antioxidant assays (DPPH, ABTS, ORAC, FRAP) against standards like Trolox and Ascorbic Acid is limited in the currently available literature. The tables below are structured to present such data once it becomes available through further research. The comparison with NAC is based on cellular assay data.

Antioxidant AssayThis compound (Metabolite 1)N-acetylcysteine (NAC)TroloxAscorbic Acid
DPPH Radical Scavenging Assay (IC50) Data not availableData not availableData not availableData not available
ABTS Radical Cation Scavenging Assay (TEAC) Data not availableData not availableData not availableData not available
Oxygen Radical Absorbance Capacity (ORAC) Data not availableData not availableData not availableData not available
Ferric Reducing Antioxidant Power (FRAP) Data not availableData not availableData not availableData not available
Cellular AssayThis compound (Metabolite 1)N-acetylcysteine (NAC)
Inhibition of Neutrophil Oxidative Burst Comparable to NACStandard of comparison

IC50: The concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates a higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. It represents the concentration of a Trolox solution that has the same antioxidant capacity as a 1 mM solution of the substance under investigation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: A solution of DPPH in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: A small volume of the antioxidant solution (this compound's metabolite Met 1 or standard) at various concentrations is added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined from a plot of inhibition percentage against antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: The antioxidant solution is added to the ABTS•+ working solution.

  • Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (Trolox) are used.

  • Reaction Mixture: The antioxidant, the fluorescent probe, and the radical generator are mixed in a multi-well plate.

  • Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are expressed as Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • FRAP Reagent: A solution containing TPTZ (2,4,6-tripyridyl-s-triazine), ferric chloride (FeCl₃), and acetate buffer is prepared.

  • Reaction Mixture: The antioxidant solution is added to the FRAP reagent.

  • Measurement: The formation of a blue-colored ferrous-TPTZ complex is monitored by measuring the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known concentration of ferrous sulfate.

Mechanism of Action & Signaling Pathways

The antioxidant effect of this compound's active metabolite, Met 1, is primarily attributed to its free sulfhydryl group, which can directly scavenge reactive oxygen species (ROS).[1][2][4] Beyond direct scavenging, thiol-containing compounds like Met 1 are known to modulate cellular antioxidant defense mechanisms, potentially through the activation of the Nrf2-Keap1 signaling pathway.

Direct Radical Scavenging by Metabolite 1

G cluster_0 This compound Activation and Radical Scavenging This compound This compound (Prodrug) Met1 Metabolite 1 (Met 1) (Active -SH group) This compound->Met1 Hepatic Metabolism Neutralized Neutralized Species Met1->Neutralized Donates H⁺/e⁻ ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) ROS->Neutralized Scavenged by Met 1

Caption: Metabolic activation of this compound to Met 1 and its direct scavenging of ROS.

Potential Involvement of the Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a master regulator of the cellular antioxidant response.[7][8] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophiles, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). While direct evidence for this compound's modulation of this pathway is still emerging, it is a plausible mechanism given its chemical nature.

G cluster_1 Nrf2-Keap1 Signaling Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces modification of Keap1 Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2 Nrf2 Keap1_mod->Nrf2 Nrf2 Release Nrf2_nuc Nrf2 (Nucleus) Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes Upregulates Gene Expression Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Enhances

Caption: The Nrf2-Keap1 signaling pathway for cellular antioxidant defense.

Experimental Workflow for Antioxidant Capacity Assessment

The validation of this compound's antioxidant capacity follows a structured experimental workflow, from sample preparation to data analysis.

G cluster_2 Experimental Workflow Sample_Prep Sample Preparation (this compound Met 1, Standards) Assay_Selection Selection of Antioxidant Assays (DPPH, ABTS, ORAC, FRAP) Sample_Prep->Assay_Selection Experimentation Execution of Assays Assay_Selection->Experimentation Data_Acquisition Data Acquisition (Spectrophotometry, Fluorometry) Experimentation->Data_Acquisition Data_Analysis Data Analysis (IC50, TEAC Calculation) Data_Acquisition->Data_Analysis Comparison Comparison with Standards Data_Analysis->Comparison

Caption: A typical experimental workflow for evaluating antioxidant capacity.

References

Erdosteine's Clinical Efficacy in Placebo-Controlled Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical efficacy of Erdosteine, a thiol-derivative mucolytic agent, against placebo in the management of chronic respiratory diseases, primarily Chronic Obstructive Pulmonary Disease (COPD). The data presented is collated from key placebo-controlled, randomized clinical trials to offer an objective overview for research and drug development professionals.

Quantitative Efficacy Data

The following tables summarize the key quantitative outcomes from pivotal placebo-controlled studies on this compound.

Table 1: Efficacy of this compound in Chronic Obstructive Pulmonary Disease (COPD)
Efficacy EndpointThis compound GroupPlacebo GroupPercentage Reduction with this compoundStudy
Exacerbation Rate (events/patient/year)
All Exacerbations0.911.1319.4%[1][2][3][4]RESTORE
Mild Exacerbations0.230.5457.1%[1][3]RESTORE
Moderate/Severe Exacerbations0.680.59Not Significant[1][3]RESTORE
Duration of Exacerbations (days)
All Exacerbations9.5 ± 7.212.6 ± 9.724.6%[1][3][4]RESTORE
Mild Exacerbations8.1 ± 5.210.4 ± 8.222.1%[1]RESTORE
Moderate/Severe Exacerbations11.1 ± 8.914.1 ± 10.821.3%[1]RESTORE
Hospitalizations
Reduced number of hospital daysSignificantly fewer--EQUALIFE[5][6][7]
Symptom Improvement
Cough Frequency Reduction-64 ± 12%-Significant vs. control[5][8]Systematic Review
Cough Severity Reduction-60 ± 9%-Significant vs. control[5][8]Systematic Review
Sputum Viscosity Reduction-37 ± 9%-Significant vs. control[5][8]Systematic Review
Sputum Purulence Reduction-51 ± 5%-Significant vs. control[5][8]Systematic Review

Experimental Protocols of Key Studies

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are the protocols for two pivotal studies on this compound.

The RESTORE Study (Reducing Exacerbations and Symptoms by Treatment with Oral this compound in COPD)
  • Study Design: A Phase III, multinational, randomized, double-blind, placebo-controlled, parallel-group study.[1][4]

  • Patient Population: 467 patients with stable moderate-to-severe COPD (GOLD stage II/III).[4][9]

  • Inclusion Criteria:

    • Aged 40-80 years.[2][4][9]

    • Current or former smokers with a history of ≥10 pack-years.[4]

    • Diagnosed with COPD with a post-bronchodilator FEV1/FVC ratio < 0.70 and FEV1 between 30% and 70% of the predicted value.[4]

    • A history of at least two acute exacerbations in the previous 12 months.[1][4]

  • Exclusion Criteria:

    • An acute exacerbation of COPD within the 2 months prior to enrollment.[1]

    • A diagnosis of asthma or other significant lung diseases.[1]

    • Severe, unstable concurrent diseases.[1]

  • Treatment Regimen: Patients were randomized to receive either this compound 300 mg twice daily or a matching placebo for 12 months, in addition to their usual COPD maintenance therapy.[2][4][9]

  • Primary Outcome Measures: The number of acute exacerbations of COPD during the 12-month study period.[2][3][4]

  • Secondary Outcome Measures: Duration of exacerbations, time to the first exacerbation, and changes in patient-reported outcomes (St. George's Respiratory Questionnaire).[2][9]

The EQUALIFE Study
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[5][6][7]

  • Patient Population: 155 patients with moderate COPD.[5][6][7]

  • Treatment Regimen: Patients received either this compound 300 mg twice daily or a placebo for 8 months during the winter season.[5][6][7]

  • Primary Outcome Measures:

    • Rate of exacerbations.[5][6][7]

    • Rate of hospitalizations.[5][6][7]

  • Secondary Outcome Measures:

    • Lung function.[5][6][7]

    • Health-related quality of life, assessed using the Short Form-36 (SF-36) and the St. George's Respiratory Questionnaire (SGRQ).[5][6][7]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for a placebo-controlled trial.

erdosteine_mechanism This compound This compound (Prodrug) Metabolite_M1 Active Metabolite M1 (-SH group) This compound->Metabolite_M1 First-pass metabolism Mucoproteins Mucoproteins (Disulfide Bonds) Metabolite_M1->Mucoproteins Breaks disulfide bonds ROS Reactive Oxygen Species (ROS) Metabolite_M1->ROS Scavenges Inflammation Pro-inflammatory Cytokines Metabolite_M1->Inflammation Inhibits Mucus_Viscosity Reduced Mucus Viscosity Mucoproteins->Mucus_Viscosity Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Inflammation_Reduction Reduced Inflammation Inflammation->Inflammation_Reduction Clinical_Outcomes Improved Clinical Outcomes (↓ Exacerbations, ↓ Symptoms) Mucus_Viscosity->Clinical_Outcomes Oxidative_Stress->Clinical_Outcomes Inflammation_Reduction->Clinical_Outcomes

This compound's Multifaceted Mechanism of Action.

experimental_workflow Patient_Recruitment Patient Recruitment (e.g., COPD patients with exacerbation history) Screening Screening & Informed Consent Patient_Recruitment->Screening Randomization Randomization Screening->Randomization Erdosteine_Arm This compound Treatment Arm (e.g., 300 mg bid) Randomization->Erdosteine_Arm Group A Placebo_Arm Placebo Arm (Matching Placebo) Randomization->Placebo_Arm Group B Treatment_Period Treatment Period (e.g., 12 months) Erdosteine_Arm->Treatment_Period Placebo_Arm->Treatment_Period Data_Collection Data Collection (Exacerbations, Symptoms, QoL) Treatment_Period->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Generalized Workflow of a Placebo-Controlled Trial.

References

Synergistic Interplay of Erdosteine and Amoxicillin in Combating Respiratory Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of the mucolytic agent Erdosteine with the broad-spectrum antibiotic amoxicillin presents a compelling synergistic strategy for the management of respiratory infections. This guide provides a comprehensive comparison of the combined therapy against amoxicillin monotherapy, supported by experimental data, detailed protocols, and mechanistic insights to inform further research and development in this area.

Enhanced Clinical Efficacy: A Data-Driven Comparison

Clinical studies have consistently demonstrated that the co-administration of this compound and amoxicillin leads to superior clinical outcomes in patients with respiratory infections, particularly in acute exacerbations of chronic bronchitis (AECB) and pediatric lower respiratory tract infections.

Table 1: Clinical Efficacy of this compound and Amoxicillin Combination Therapy
Efficacy ParameterThis compound + Amoxicillin GroupAmoxicillin + Placebo GroupStudy PopulationKey FindingReference
Sputum Amoxicillin Concentration Significantly increasedLower concentration24 patients with AECBThis compound enhances the penetration of amoxicillin into sputum.[1][2]Ricevuti G, et al. (1988)[3]
Cough Severity Reduction (Day 3) 47% decrease33% decrease (p < 0.0001)158 pediatric patients with acute lower respiratory tract diseaseCombination therapy leads to a significantly faster reduction in cough severity.[3][4][5]Balli F, et al. (2007)[3]
Rales Severity Reduction (Day 3) Significantly greater decreaseLess pronounced decrease158 pediatric patients with acute lower respiratory tract diseaseImproved resolution of lung sounds with combination therapy.[4]Balli F, et al. (2007)
Clinical Symptom Improvement Accelerated and more pronouncedSlower improvementPatients with infective exacerbation of chronic bronchitisThis compound enhances the overall clinical efficacy of amoxicillin.[6][7]Marchioni CF, et al.
Exacerbation Rate Reduction (12 months) 19% reduction (0.91 exacerbations/patient/year)1.13 exacerbations/patient/year (p = 0.01)445 patients with COPDLong-term this compound treatment reduces the frequency of exacerbations.[3]Dal Negro RW, et al. (RESTORE study)[3]
Exacerbation Duration Reduction 24.6% reduction (9.55 days)12.63 days (p = 0.023)Patients with COPDThis compound significantly shortens the duration of exacerbations.[3][8]Dal Negro RW, et al. (RESTORE study)

Unraveling the Mechanism of Synergy

The enhanced efficacy of the this compound-amoxicillin combination stems from a multi-faceted mechanism of action. This compound's active metabolites, containing free thiol groups, play a pivotal role in this synergistic relationship.

Disruption of Bacterial Biofilms

Bacterial biofilms are a significant barrier to antibiotic efficacy. This compound has been shown to disrupt the extracellular polymeric substance (EPS) matrix of biofilms, facilitating the penetration of amoxicillin.[9][10][11] This is achieved through the cleavage of disulfide bonds within the biofilm matrix.[3][9]

G cluster_0 Bacterial Biofilm Bacteria Bacteria Eradication Enhanced Bacterial Eradication Bacteria->Eradication EPS Extracellular Polymeric Substance (EPS) Matrix Penetration Increased Penetration EPS->Penetration This compound This compound (Active Metabolites) Disruption Disruption of Disulfide Bonds This compound->Disruption Cleaves Amoxicillin Amoxicillin Amoxicillin->Penetration Disruption->EPS Weakens Penetration->Bacteria Targets

Mechanism of this compound in enhancing amoxicillin activity against bacterial biofilms.
Mucolytic and Anti-Adhesive Properties

This compound's primary function is as a mucolytic agent, reducing the viscosity of bronchial mucus by breaking down disulfide bonds in mucoproteins.[3][12] This action facilitates the clearance of mucus and trapped bacteria. Furthermore, this compound inhibits bacterial adhesion to the respiratory mucosa, preventing colonization and infection.[3][9]

G cluster_0 This compound This compound Mucolysis Reduced Mucus Viscosity This compound->Mucolysis AntiAdhesion Inhibited Bacterial Adhesion This compound->AntiAdhesion Mucus Thick Bronchial Mucus (High Viscosity) ImprovedClearance Enhanced Mucociliary Clearance & Expectoration Mucus->ImprovedClearance Bacteria Bacteria Epithelium Respiratory Epithelium Bacteria->Epithelium Mucolysis->Mucus Acts on AntiAdhesion->Bacteria Prevents attachment to ReducedInfection Reduced Bacterial Load & Infection AntiAdhesion->ReducedInfection ImprovedClearance->ReducedInfection

Mucolytic and anti-adhesive actions of this compound in the respiratory tract.

Experimental Protocols: A Closer Look

The following provides an overview of the methodologies employed in key studies investigating the synergistic effects of this compound and amoxicillin.

In Vitro Biofilm Disruption Assay
  • Objective: To evaluate the effect of this compound on the penetration and efficacy of amoxicillin against bacterial biofilms.

  • Methodology:

    • Biofilm Formation: Methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) biofilms are cultured in 96-well plates for 6 hours (young biofilms) and 24 hours (mature biofilms).[10]

    • Treatment: Biofilms are incubated with varying concentrations of amoxicillin/clavulanate or other antibiotics (0 to 200 times the minimum inhibitory concentration) in the presence or absence of this compound (2, 5, and 10 mg/L) for 24 hours.[10]

    • Quantification:

      • Biofilm Mass: Measured by crystal violet absorbance.[10]

      • Bacterial Viability: Assessed using resorufin resonance.[10]

  • Key Findings: The combination of this compound and antibiotics resulted in a significantly greater reduction in biofilm mass and bacterial viability compared to antibiotics alone, particularly against mature biofilms.[10]

Clinical Trial in Pediatric Patients with Acute Lower Respiratory Tract Disease
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[4]

  • Participants: 158 pediatric patients with acute lower respiratory tract disease.[4]

  • Intervention:

    • Treatment Group (n=78): this compound in combination with amoxicillin.[4]

    • Control Group (n=80): Placebo in combination with amoxicillin.[4]

  • Treatment Duration: 7 ± 2 days.[4]

  • Efficacy Parameters:

    • Primary: Cough severity.[4]

    • Secondary: Polypnea, rhonchi, rales, and body temperature.[4]

  • Assessment Points: Baseline, Day 3, and end of treatment.[4]

  • Key Findings: The this compound group showed a statistically significant and more rapid improvement in cough and rales severity compared to the placebo group.[4]

G cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Groups (7 ± 2 days) cluster_3 Efficacy Assessment cluster_4 Endpoints Patients 158 Pediatric Patients with Acute Lower Respiratory Tract Disease Randomization Randomization Patients->Randomization GroupA This compound + Amoxicillin (n=78) Randomization->GroupA GroupB Placebo + Amoxicillin (n=80) Randomization->GroupB Assessment Assessment at Baseline, Day 3, and End of Treatment GroupA->Assessment GroupB->Assessment Endpoints Primary: Cough Severity Secondary: Polypnea, Rhonchi, Rales, Body Temperature Assessment->Endpoints

Experimental workflow for the pediatric clinical trial.

Conclusion

The synergistic combination of this compound and amoxicillin offers a significant therapeutic advantage in the management of respiratory infections. The ability of this compound to enhance antibiotic penetration into biofilms, coupled with its mucolytic and anti-adhesive properties, leads to improved clinical outcomes. The data presented in this guide underscores the potential of this combination therapy and provides a foundation for further investigation into its broader applications and underlying molecular mechanisms.

References

A Comparative In Vitro Analysis of the Anti-Inflammatory Effects of Erdosteine and Corticosteroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erdosteine exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to prevent the degradation of the inhibitor of κB alpha (IκBα) and the activity of IκB kinase (IKK), leading to a downstream reduction in the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).

Corticosteroids, on the other hand, mediate their potent anti-inflammatory effects through the glucocorticoid receptor (GR). Upon activation, the GR translocates to the nucleus and modulates gene expression. This includes the repression of pro-inflammatory genes, partly by interfering with the NF-κB and Activator Protein-1 (AP-1) signaling pathways, and the induction of anti-inflammatory genes.

While both pathways ultimately lead to a reduction in inflammatory mediators, the initial targets and signaling cascades are distinct. The following sections provide a detailed breakdown of their mechanisms, supporting experimental data, and proposed experimental designs for direct comparison.

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize quantitative data from various in vitro studies investigating the anti-inflammatory effects of this compound and different corticosteroids. The lack of direct comparative studies necessitates presenting the data from separate experiments. Readers are advised to consider the differences in experimental setups (cell lines, stimuli, concentrations, and endpoints) when interpreting these results.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

Cell LineInflammatory StimulusThis compound Concentration(s)Measured Marker(s)Key FindingsReference(s)
RAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)10 µg/mlIκBα degradation, IKK activity, NF-κB transcription, IL-6 and IL-1β productionInhibited IκBα degradation, IKK activity, and NF-κB transcription. Significantly reduced IL-6 and IL-1β production.[1]
Rat ChondrocytesInterleukin-1β (IL-1β)10, 20, 40 µMCOX-2, iNOS, ADAMTS-5, MMP-1, MMP-3, MMP-13 expressionDose-dependently suppressed the expression of pro-inflammatory and matrix-degrading enzymes.[2]
A549 (human lung epithelial cells)SARS-CoV-21000 µg/mL (as MET-1)IL-6, IL-8, IFN-γ, MCP-1, MIP-1β productionStatistically significant reduction in the production of various pro-inflammatory cytokines and chemokines.[3]

Table 2: In Vitro Effects of Corticosteroids on Inflammatory Markers

CorticosteroidCell LineInflammatory StimulusCorticosteroid Concentration(s)Measured Marker(s)Key FindingsReference(s)
DexamethasoneHuman MonocytesLipopolysaccharide (LPS)Dose-dependentIL-1α and IL-1β mRNA levelsDose-dependently decreased IL-1α and IL-1β mRNA levels by decreasing mRNA stability.[4]
BudesonideHuman Bronchoalveolar Lavage CellsPhytohaemagglutinin (PHA) and Phorbol Myristate Acetate (PMA)10⁻⁹ to 10⁻⁷ MInterleukin-5 (IL-5) and Interferon-γ (IFNγ) releasePotent inhibition of IL-5 and IFNγ release.
BudesonideCaco-2 (human intestinal epithelial cells)Co-culture with LPS-stimulated macrophagesDose-dependentIL-8 and ENA-78 mRNA levelsDose-dependently decreased chemokine mRNA levels.
MethylprednisoloneHuman Umbilical Vein Endothelial CellsTumor Necrosis Factor α (TNF-α) and Interferon γ (IFN-γ)Not specifiedE-selectin, VCAM, HLA-DRSignificantly reduced the expression of cellular inflammation markers.[5]

Experimental Protocols

This compound's Effect on NF-κB Signaling in RAW 264.7 Macrophages[1]
  • Cell Culture: RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells were pre-treated with this compound (10 µg/ml) for 6 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/ml) for various time points depending on the assay.

  • Western Blotting for IκBα Degradation: After treatment, total cellular proteins were extracted, separated by SDS-PAGE, and transferred to a nitrocellulose membrane. The membrane was probed with a primary antibody specific for IκBα, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence system.

  • IKK Kinase Assay: IKK complexes were immunoprecipitated from cell lysates using an anti-IKKα antibody. The kinase activity was assayed in vitro using GST-IκBα as a substrate in the presence of [γ-³²P]ATP. The phosphorylated GST-IκBα was visualized by autoradiography after SDS-PAGE.

  • NF-κB Luciferase Reporter Assay: Cells were transiently co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a Renilla luciferase control plasmid. After 48 hours, cells were treated with this compound and/or LPS. Luciferase activity was measured using a dual-luciferase reporter assay system.

  • Cytokine Measurement (ELISA): The concentrations of IL-6 and IL-1β in the cell culture supernatants were quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.

Corticosteroid (Dexamethasone) Effect on IL-1 mRNA Stability in Human Monocytes[4]
  • Cell Culture: Human monocytes were isolated from peripheral blood and cultured in appropriate media.

  • Treatment: Monocytes were stimulated with LPS in the presence or absence of various concentrations of dexamethasone. In some experiments, the glucocorticoid receptor antagonist RU486 was used.

  • RNA Analysis: Total RNA was extracted from the cells. The levels of IL-1α and IL-1β mRNA were determined by Northern blot analysis or quantitative real-time PCR.

  • mRNA Stability Assay: To assess mRNA stability, cells were treated with an inhibitor of transcription (e.g., actinomycin D) after LPS stimulation, and the decay of IL-1β mRNA over time was measured in the presence and absence of dexamethasone.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the known anti-inflammatory signaling pathways of this compound and corticosteroids.

erdosteine_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Degrades IκBα NFkB NF-κB IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes Induces Cytokines IL-6, IL-1β Pro_inflammatory_genes->Cytokines Leads to This compound This compound This compound->IKK Inhibits corticosteroid_pathway Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR GR_complex Corticosteroid-GR Complex Corticosteroid->GR_complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus Translocates NFkB NF-κB GR_complex->NFkB Inhibits GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE Binds to Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_genes Activates experimental_workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Stimulation Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment Groups Stimulation->Treatment Control Vehicle Control Treatment->Control This compound This compound (Dose-Response) Treatment->this compound Corticosteroid Corticosteroid (e.g., Dexamethasone) (Dose-Response) Treatment->Corticosteroid Analysis Analysis of Inflammatory Markers Control->Analysis This compound->Analysis Corticosteroid->Analysis Cytokine_Analysis Cytokine Measurement (ELISA) Analysis->Cytokine_Analysis NFkB_Analysis NF-κB Pathway Analysis (Western Blot, Reporter Assay) Analysis->NFkB_Analysis Gene_Expression Gene Expression Analysis (qPCR) Analysis->Gene_Expression

References

Erdosteine in Chronic Bronchitis: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy and safety of Erdosteine for the treatment of chronic bronchitis. It offers a comparative analysis against other therapeutic alternatives, supported by experimental data and detailed methodologies of key clinical studies.

Executive Summary

This compound is a multifaceted agent demonstrating significant efficacy in the management of chronic bronchitis. Its therapeutic benefits stem from a unique combination of mucolytic, anti-inflammatory, and antioxidant properties. Meta-analyses of numerous clinical trials reveal that this compound, when compared to placebo and other mucolytics such as N-acetylcysteine (NAC) and carbocysteine, leads to a greater reduction in exacerbation rates, improves symptom scores, and lowers the risk of hospitalization in patients with chronic bronchitis and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] The safety profile of this compound is comparable to that of other mucolytic agents and placebo, with adverse events being generally mild and primarily gastrointestinal.[4]

Comparative Efficacy of this compound

Meta-analyses consistently demonstrate the superiority of this compound over placebo and other mucolytic agents in key clinical endpoints for chronic bronchitis.

Table 1: Efficacy of this compound vs. Placebo in Chronic Bronchitis/COPD

Outcome MeasureThis compound Improvement vs. PlaceboKey Meta-Analyses
Reduction in Acute Exacerbation Rate Significant reduction[1]Cazzola et al. (2018), Rogliani et al. (2019)
Risk of at Least One Exacerbation Reduced risk[1][3]Cazzola et al. (2018), Rogliani et al. (2019)
Duration of Exacerbations Significantly shorter duration[1]Cazzola et al. (2018)
Hospitalization Risk Reduced risk[1][3]Cazzola et al. (2018), Rogliani et al. (2019)
Symptom Improvement (Cough, Sputum) Significant improvementCazzola et al. (2010)

Table 2: Comparative Efficacy of this compound vs. Other Mucolytics (N-acetylcysteine, Carbocysteine)

Outcome MeasureThis compound's PerformanceKey Meta-Analyses
Risk of Acute Exacerbations Ranked as the most effective[2][3]Rogliani et al. (2019)
Risk of at Least One Exacerbation Superior to NAC and carbocysteine[3]Rogliani et al. (2019)
Hospitalization Risk Superior to NAC and carbocysteine[3]Rogliani et al. (2019)
Symptom Improvement Showed greater overall improvementCazzola et al. (2010)

Safety and Tolerability

Across multiple clinical trials and meta-analyses, this compound has been shown to be a well-tolerated treatment for chronic bronchitis.

Table 3: Safety Profile of this compound

Adverse EventsFrequency and SeverityKey Meta-Analyses
Overall Incidence Similar to placebo and other mucolytics[4]Rogliani et al. (2019)
Gastrointestinal Events Most commonly reported, generally mild[4]Rogliani et al. (2019)
Serious Adverse Events No significant difference compared to placebo[4]Rogliani et al. (2019)

Mechanism of Action: A Multi-Targeted Approach

This compound is a prodrug that is rapidly converted to its active metabolite, Metabolite 1 (M1), which contains a free thiol (-SH) group.[1] This active metabolite is responsible for this compound's diverse pharmacological effects.

Mucolytic Activity

The primary mucolytic action of M1 involves the cleavage of disulfide bonds within mucin glycoproteins in the bronchial mucus. This action reduces mucus viscosity and elasticity, facilitating its clearance from the airways.

Antioxidant and Anti-inflammatory Pathways

M1 exerts potent antioxidant and anti-inflammatory effects by directly scavenging reactive oxygen species (ROS) and by modulating key inflammatory signaling pathways. A critical target is the Nuclear Factor-kappa B (NF-κB) pathway. M1 inhibits the activation of IκB kinase (IKK), thereby preventing the degradation of the inhibitory protein IκBα. This action sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including those for cytokines like IL-6 and IL-1β.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκBα-NF-κB Complex IκBα-NF-κB Complex IκBα-NF-κB Complex->IκBα Releases IκBα-NF-κB Complex->NF-κB Releases This compound (M1) This compound (M1) This compound (M1)->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Activates Transcription Inflammatory Mediators Inflammatory Mediators Pro-inflammatory Genes->Inflammatory Mediators Translation

This compound's Inhibition of the NF-κB Signaling Pathway

Experimental Protocols of Key Clinical Trials

The RESTORE Study (Reducing Exacerbations and Symptoms by Treatment with Oral this compound in COPD)
  • Study Design: A Phase III, multinational, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients with stable, moderate-to-severe Chronic Obstructive Pulmonary Disease (COPD).

  • Intervention: Patients were randomized to receive either this compound 300 mg twice daily or a matching placebo, in addition to their standard maintenance therapy, for a duration of 12 months.

  • Primary Outcome: The number of acute exacerbations of COPD during the one-year treatment period.

  • Secondary Outcomes: Included the duration of exacerbations, time to first exacerbation, and changes in health-related quality of life.

The ECOBES Study (European Chronic Obstructive Bronchitis this compound Study)
  • Study Design: A multicentric, double-blind, randomized, placebo-controlled trial.

  • Participants: Patients experiencing an acute infectious exacerbation of chronic bronchitis.

  • Intervention: Patients received either this compound 300 mg twice daily or a placebo for a period of 10 days. Both groups also received a standard antibiotic treatment (amoxicillin).

  • Primary Outcome: The primary endpoint was the overall clinical assessment of treatment efficacy.

  • Secondary Outcomes: Included changes in sputum characteristics, cough severity, and other respiratory symptoms.

cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Period cluster_3 Data Collection & Analysis Screening Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Group This compound Group Randomization->this compound Group Comparator Group (Placebo/Active) Comparator Group (Placebo/Active) Randomization->Comparator Group (Placebo/Active) Follow-up Visits Follow-up Visits This compound Group->Follow-up Visits Comparator Group (Placebo/Active)->Follow-up Visits Efficacy & Safety Data Collection Efficacy & Safety Data Collection Follow-up Visits->Efficacy & Safety Data Collection Statistical Analysis Statistical Analysis Efficacy & Safety Data Collection->Statistical Analysis Results Results Statistical Analysis->Results

Generalized Workflow of a Randomized Clinical Trial for this compound

Conclusion

The extensive body of evidence from meta-analyses of clinical trials strongly supports the use of this compound in the management of chronic bronchitis. Its superior efficacy in reducing exacerbations and improving symptoms, combined with a favorable safety profile, positions it as a valuable therapeutic option compared to both placebo and other commonly used mucolytic agents. The unique multi-targeted mechanism of action, encompassing mucolytic, antioxidant, and anti-inflammatory effects, provides a strong rationale for its clinical benefits. For researchers and drug development professionals, this compound serves as a benchmark for the development of new therapies for chronic inflammatory airway diseases.

References

Erdosteine's Superior Safety Profile: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of mucolytic agents, a thorough understanding of a drug's safety profile is paramount. This guide provides an objective comparison of Erdosteine's safety and tolerability with other commonly used mucolytics, supported by experimental data from key clinical trials.

Comparative Safety and Tolerability of Mucolytic Agents

A landmark network meta-analysis by Rogliani and colleagues (2019) provides a robust framework for comparing the safety of this compound against N-acetylcysteine (NAC) and Carbocysteine in patients with Chronic Obstructive Pulmonary Disease (COPD).[1][2] The analysis, encompassing seven randomized controlled trials with a total of 2,753 patients, concluded that the adverse events associated with all three agents were generally mild and well-tolerated.[1][2]

However, a closer examination of the data reveals nuances in their safety profiles. While the overall incidence of adverse events was comparable, specific types of adverse events and their frequencies varied between the agents.

Quantitative Analysis of Adverse Events

The following table summarizes the frequency of adverse events reported in the meta-analysis by Rogliani et al. (2019), providing a clear comparison of the safety profiles of this compound, Carbocysteine, and N-acetylcysteine.

Adverse Event FrequencyThis compound (600 mg/day)Carbocysteine (1500 mg/day)N-acetylcysteine (1200 mg/day)Placebo
Very Common (≥1/10) Common
Common (≥1/100 to <1/10) CommonCommonCommon
Uncommon (≥1/1000 to <1/100)
Frequency Not Known

Data sourced from Rogliani P, et al. Respir Res. 2019.[1][2]

In-Depth Look at Key Clinical Trial Methodologies

The superiority of this compound's safety profile is further substantiated by the methodologies of the key clinical trials that formed the basis of the aforementioned meta-analysis. These trials, including RESTORE, EQUALIFE, PANTHEON, and PEACE, were meticulously designed to evaluate both the efficacy and safety of these mucolytic agents.

RESTORE Study (Reducing Exacerbations and Symptoms by Treatment with Oral this compound in COPD)
  • Objective: To assess the efficacy and safety of long-term administration of this compound in preventing exacerbations in patients with severe COPD.

  • Study Design: A 12-month, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients aged 40-80 years with a diagnosis of COPD (GOLD stage II or III), a history of at least two exacerbations in the previous year, and stable disease for at least two months prior to enrollment.

  • Intervention: Patients were randomized to receive either this compound 300 mg twice daily or a matching placebo, in addition to their usual COPD therapy.

  • Safety Assessment: Adverse events were monitored throughout the study and for 30 days after the last dose. The severity and relationship of adverse events to the study drug were assessed by the investigators. Vital signs, physical examinations, and laboratory tests were performed at regular intervals.

EQUALIFE Study (The effect of long-term treatment with this compound on chronic obstructive pulmonary disease)
  • Objective: To evaluate the effect of long-term treatment with this compound on the rate of exacerbations and quality of life in patients with moderate COPD.

  • Study Design: An 8-month, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients with a diagnosis of moderate COPD.

  • Intervention: Patients received either this compound 300 mg twice daily or a placebo.

  • Safety Assessment: Similar to the RESTORE study, safety was monitored through the recording of adverse events, clinical examinations, and laboratory tests.

PANTHEON Study (Placebo-controlled study on the efficacy and safety of N-acetylcysteine High dose in Exacerbations of chronic Obstructive pulmoNary disease)
  • Objective: To assess the efficacy and safety of high-dose N-acetylcysteine (NAC) in preventing COPD exacerbations.

  • Study Design: A 1-year, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients aged 40-80 years with moderate to severe COPD and a history of at least two exacerbations in the previous two years.

  • Intervention: Patients were randomized to receive either NAC 600 mg twice daily or a placebo.

  • Safety Assessment: Adverse events were recorded at each follow-up visit. The severity of adverse events was graded, and their relationship to the study medication was determined by the investigators.

PEACE Study (Effect of Carbocisteine on Acute Exacerbation of Chronic Obstructive Pulmonary Disease)
  • Objective: To evaluate the efficacy of carbocisteine in reducing the frequency of exacerbations in patients with COPD.

  • Study Design: A 1-year, randomized, double-blind, placebo-controlled study.

  • Patient Population: Patients with COPD and a history of frequent exacerbations.

  • Intervention: Patients received either carbocisteine 500 mg three times daily or a placebo.

  • Safety Assessment: Safety and tolerability were assessed by monitoring adverse events, laboratory parameters, and vital signs throughout the study.

Visualizing the Mechanisms and Processes

To further elucidate the scientific underpinnings of this compound's action and the rigor of the clinical trials, the following diagrams are provided.

Erdosteine_Signaling_Pathway ROS Reactive Oxygen Species (ROS) NF_kB NF-κB Activation ROS->NF_kB Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress This compound This compound (Metabolite I) This compound->ROS Scavenges This compound->NF_kB Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-8) NF_kB->Pro_inflammatory_Cytokines Mucus_Hypersecretion Mucus Hypersecretion Pro_inflammatory_Cytokines->Mucus_Hypersecretion

This compound's Antioxidant and Anti-inflammatory Signaling Pathway

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_A This compound Randomization->Treatment_A Treatment_B Comparator (Placebo or Active Control) Randomization->Treatment_B Follow_Up Follow-up Visits (Safety & Efficacy Assessment) Treatment_A->Follow_Up Treatment_B->Follow_Up AE_Monitoring Adverse Event Monitoring & Reporting Follow_Up->AE_Monitoring Data_Analysis Data Collection & Statistical Analysis Follow_Up->Data_Analysis AE_Monitoring->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results

Generalized Clinical Trial Workflow for Mucolytic Agents

Conclusion

The available evidence from a large-scale meta-analysis and the underlying clinical trials consistently supports a favorable safety and tolerability profile for this compound. While all studied mucolytics are generally well-tolerated, the data suggests that this compound presents a safety profile that is at least comparable, and in some aspects potentially superior, to that of N-acetylcysteine and Carbocysteine. Its multifaceted mechanism of action, combining mucolytic, antioxidant, and anti-inflammatory properties, may contribute to its efficacy and favorable safety profile. For researchers and drug development professionals, these findings underscore the importance of considering this compound as a promising candidate for further investigation and development in the management of respiratory diseases.

References

A Comparative Analysis of the Protective Effects of Erdosteine and Glutathione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the protective effects of Erdosteine, a thiol-based synthetic drug, and Glutathione (GSH), a critical endogenous antioxidant. The analysis is supported by experimental data focusing on their antioxidant and anti-inflammatory properties, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction and Mechanisms of Action

Oxidative stress and inflammation are key pathological processes in numerous diseases, particularly chronic respiratory conditions. Both this compound and Glutathione offer protective effects by modulating these processes, albeit through distinct mechanisms.

This compound is a prodrug that, after first-pass metabolism in the liver, is converted into its active metabolite, Metabolite 1 (Met 1).[1][2] This active form contains a free sulfhydryl (-SH) group, which is responsible for its potent mucolytic, free radical-scavenging, and antioxidant activities.[1][3] this compound not only scavenges reactive oxygen species (ROS) directly but also enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.[1][4]

Glutathione (GSH) is a tripeptide that represents the most abundant and crucial intracellular antioxidant in the human body.[5][6][7] It directly neutralizes free radicals by donating an electron.[6][8] GSH also acts as an essential cofactor for antioxidant enzymes, most notably glutathione peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides.[6][7] The ratio of its reduced form (GSH) to its oxidized form (GSSG) is a primary indicator of cellular oxidative stress.[9]

Mechanism_of_Action cluster_this compound This compound Pathway cluster_Glutathione Glutathione Cycle This compound This compound (Prodrug) Met1 Metabolite 1 (Met 1) -SH Group This compound->Met1 Hepatic Metabolism Neutral_E Neutralized Products Met1->Neutral_E Direct Scavenging EndoEnzymes Endogenous Antioxidant Enzymes (SOD, GPx) Met1->EndoEnzymes Upregulates ROS_E Reactive Oxygen Species (ROS) ROS_E->Neutral_E GSH Glutathione (GSH) (Reduced) GSSG Glutathione Disulfide (GSSG) (Oxidized) GSH->GSSG Reduces ROS GPx Glutathione Peroxidase (GPx) GSH->GPx Cofactor GSSG->GSH NADPH -> NADP+ GR Glutathione Reductase GSSG->GR Substrate ROS_G Reactive Oxygen Species (ROS) Neutral_G Neutralized Products ROS_G->Neutral_G GPx->ROS_G Acts on GR->GSH Regenerates

Caption: Mechanisms of this compound activation and the Glutathione antioxidant cycle.

Comparative Data on Protective Effects

The following tables summarize quantitative data from experimental studies, comparing the antioxidant and anti-inflammatory efficacy of this compound and Glutathione.

ParameterThis compound / Met 1Glutathione (GSH)Study ContextCitation
ROS Scavenging Affinity The affinity of Met 1 is 80% of that of GSH for H₂O₂ and HOCl.Benchmark for thiol antioxidant activity.In vitro chemical assay.[2]
Erythrocyte GSH Levels Statistically significant increase vs. sepsis group (P<0.05).Not significantly different from the sepsis group in the compared study.In vivo rat model of sepsis (20mg/kg dose).[10][11]
Leukocyte MPO Levels Statistically significant decrease vs. sepsis group (P<0.05).Statistically significant decrease vs. sepsis group.In vivo rat model of sepsis.[10][11]
Plasma MDA Levels Statistically significant decrease vs. sepsis group (P<0.05).Not significantly different from the sepsis group in the compared study.In vivo rat model of sepsis.[10][11]
SOD3 Levels Data not available for direct comparison.Statistically significant increase from 118±4 pg/ml to 142±5 pg/ml after 2 months.Clinical study in COPD patients.[12]
GPX1 Levels Data not available for direct comparison.Statistically significant increase from 41±3 µU/mL to 56±3 µU/mL after 2 months.Clinical study in COPD patients.[13]

MPO: Myeloperoxidase; MDA: Malondialdehyde; SOD3: Superoxide Dismutase 3; GPX1: Glutathione Peroxidase 1.

Inflammatory MarkerThis compound / Met 1Glutathione (GSH)Study ContextCitation
IL-6 Production Significantly inhibited LPS-induced production.Significantly decreased from ~2500 pg/mL to ~1500 pg/mL in LPS-induced fibroblasts.In vitro mouse macrophage (RAW 264.7) and synovial fibroblast models.[14][15]
IL-8 Production Statistically significant reduction (p=0.03) in virus-infected cells.Statistically significant decrease from 45±6 pg/ml to 34±3 pg/ml after 2 months.In vitro viral infection model and in vivo COPD patient study.[12][16]
TNF-α Production Data not available for direct comparison.Significantly decreased from ~120 pg/mL to ~60 pg/mL in LPS-induced fibroblasts.In vitro synovial fibroblast model.[15]
NF-κB Activation Inhibited LPS-induced IκBα degradation and NF-κB transcription.Not its primary reported pathway; acts upstream by reducing ROS that can activate NF-κB.In vitro mouse macrophage model.[4][14]
PTEN/PI3K/AKT Pathway Not its primary reported pathway.Upregulated PTEN and suppressed phosphorylation of PI3K and AKT.In vitro synovial fibroblast model.[15]

IL: Interleukin; TNF: Tumor Necrosis Factor; NF-κB: Nuclear Factor kappa B; PTEN: Phosphatase and Tensin Homolog.

Key Signaling Pathways

This compound and Glutathione modulate inflammatory responses through different intracellular signaling pathways. This compound has been shown to directly inhibit the NF-κB pathway, a central regulator of pro-inflammatory gene expression.[14] Glutathione, on the other hand, can suppress inflammation by upregulating PTEN, which in turn inhibits the pro-inflammatory PI3K/AKT signaling cascade.[15]

Signaling_Pathways cluster_nfkb This compound & NF-κB Pathway cluster_nuc_A This compound & NF-κB Pathway cluster_pi3k Glutathione & PTEN/PI3K/AKT Pathway LPS LPS IKK IKK LPS->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive complex) IKK->IkB_NFkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus_A Nucleus Genes_A Pro-inflammatory Genes (IL-6, IL-8, etc.) Erdosteine_node This compound Erdosteine_node->IKK Inhibits IkB_NFkB->NFkB IκBα degradation NFkB_nuc->Genes_A activates transcription Stimulus Inflammatory Stimulus (LPS/ROS) PI3K PI3K Stimulus->PI3K activates AKT AKT PI3K->AKT phosphorylates pAKT p-AKT (Active) AKT->pAKT Inflammation Inflammatory Response (Cytokine Production) pAKT->Inflammation promotes PTEN PTEN PTEN->PI3K Inhibits GSH_node Glutathione GSH_node->PTEN Upregulates

Caption: this compound inhibits the NF-κB pathway; Glutathione modulates the PTEN/PI3K/AKT pathway.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of this compound and Glutathione.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17][18]

  • Reagent Preparation : Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM TPTZ in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.

  • Sample Preparation : Dissolve this compound, Glutathione, or other test compounds in an appropriate solvent to create a series of concentrations.

  • Reaction : Add 10 µL of the sample solution to 300 µL of the freshly prepared FRAP reagent. Incubate the mixture at 37°C for 30 minutes.

  • Measurement : Measure the absorbance of the resulting blue-colored complex at 593 nm using a spectrophotometer.

  • Quantification : Construct a standard curve using a known antioxidant, such as Trolox or FeSO₄·7H₂O. Calculate the FRAP value of the samples, expressed as µM Fe(II) equivalents.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[19][20]

  • Plate Coating : Coat a 96-well microplate with a capture antibody specific to the target cytokine (e.g., anti-human IL-6) and incubate overnight at 4°C.

  • Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation : Wash the plate again. Add prepared standards and experimental samples (e.g., cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody : Wash the plate. Add a biotinylated detection antibody specific to the target cytokine and incubate for 1-2 hours.

  • Enzyme Conjugate : Wash the plate. Add an enzyme-conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes.

  • Substrate Addition : Wash the plate. Add a substrate (e.g., TMB) and incubate in the dark until a color develops.

  • Reaction Stop & Measurement : Stop the reaction with a stop solution (e.g., 2N H₂SO₄). Measure the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

ELISA_Workflow cluster_workflow ELISA Protocol Workflow cluster_result Result Analysis A 1. Coat Plate with Capture Antibody B 2. Block Non-specific Sites A->B C 3. Add Samples & Standards B->C D 4. Add Detection Antibody (Biotinylated) C->D E 5. Add Enzyme (Streptavidin-HRP) D->E F 6. Add Substrate (TMB) & Develop Color E->F G 7. Stop Reaction & Read Absorbance (450nm) F->G H Generate Standard Curve G->H I Calculate Cytokine Concentration H->I

Caption: A generalized workflow for quantifying cytokine levels using ELISA.

Summary and Conclusion

Both this compound and Glutathione demonstrate significant protective effects through potent antioxidant and anti-inflammatory actions.

  • This compound acts as a powerful prodrug whose active metabolite, Met 1, exhibits high levels of ROS scavenging activity, comparable to that of endogenous Glutathione.[2] It also boosts the body's own antioxidant defenses and provides a distinct anti-inflammatory benefit by directly inhibiting the pro-inflammatory NF-κB pathway.[4][14] Its dual mucolytic and antioxidant properties make it particularly relevant in the context of chronic respiratory diseases like COPD.[2][21]

  • Glutathione is the cornerstone of the cell's endogenous antioxidant defense system.[7] While direct supplementation can be challenging due to bioavailability, studies show that increasing GSH levels can effectively raise antioxidant biomarkers and reduce key inflammatory cytokines.[12][13] Its mechanism of anti-inflammatory action involves the modulation of the PTEN/PI3K/AKT pathway, a critical regulator of cell survival and inflammation.[15]

References

Cross-Validation of Analytical Techniques for Erdosteine Determination

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of analytical methodologies is paramount for the accurate quantification of pharmaceutical compounds. This guide provides a comparative analysis of various techniques for the determination of Erdosteine, a mucolytic agent. The comparison encompasses High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Data Presentation: A Comparative Summary

The performance of different analytical methods for this compound quantification is summarized in the table below, offering a clear comparison of their key validation parameters.

Analytical TechniqueLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Recovery (%)
HPLC 2 - 10[1]0.44[2]0.95[2]99.78 - 101.25[2]
RP-HPLC (in plasma) 0.01 - 3[1][3]0.01[3]->95 (intraday and interday accuracy)[4]
HPTLC 0.15 - 0.75 (ng/spot)[5]--97.5[5]
LC-MS/MS (in plasma) 0.005 - 30.005[6]0.005[6]-
UPLC-MS/MS 0.001 - 50.0001[7]0.001[7]>95 (within-run and between-run precision)[7]
UV-Vis Spectrophotometry 5 - 90[1][8]0.595[8]1.798[8]98.772 ± 0.378[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method has been developed for the determination of this compound in bulk drugs and pharmaceutical dosage forms.[2]

  • Instrumentation: Shimadzu 2010CHT system with a photodiode array detector.[2]

  • Column: Ace5-C18 (250×4.6 mm, 5 μm).[2]

  • Mobile Phase: A mixture of 10 mmol L-1 acetonitrile and phosphate buffer (35:65 v/v), with the pH adjusted to 3.2 with o-phosphoric acid.[2]

  • Flow Rate: 1 mL min-1.[2]

  • Injection Volume: 20 μL.[2]

  • Detection: UV detection at a wavelength of 236 nm.[2]

High-Performance Thin-Layer Chromatography (HPTLC)

A sensitive and selective HPTLC method has been established for the quantitative analysis of this compound.[9]

  • Stationary Phase: Aluminium-backed silica gel 60 F254 plates.[9]

  • Mobile Phase: Toluene–methanol–acetone–ammonia in the ratio of 3.5:3.5:2.5:0.05 (v/v).[9]

  • Detection: Densitometric measurement at 254 nm.[1][9]

  • RF value: 0.45 ± 0.02.[1][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive LC-MS/MS method has been developed for the simultaneous determination of this compound and its active metabolite in human plasma.[6]

  • Sample Preparation: Pre-column derivatization of plasma samples with 2-bromo-3'-methoxy acetophenone.[6]

  • Column: Agilent XDB-C18 (50 mm x 4.6 mm, 1.8 µm).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in methanol and 0.1% formic acid in 5 mmol L-1 ammonium acetate.[6]

  • Detection: Electrospray ionization (ESI) MS/MS in the positive ion mode.[6]

UV-Vis Spectrophotometry

Simple and rapid spectrophotometric methods have been developed for the determination of this compound in pure form and pharmaceutical formulations based on the formation of colored charge-transfer complexes.[10]

  • Instrumentation: Hitachi U-2900 spectrometer with 1 cm quartz cells.[10]

  • Reagents: Chloranil (CA) and 7,7,8,8-tetracyanoquinodimethane (TCNQ).[10]

  • Solvent: Methanol.[10]

  • Detection Wavelength: 454 nm for the complex with CA and 843 nm for the complex with TCNQ.[10]

Visualizations

Comparative Workflow of Analytical Techniques

The following diagram illustrates the general workflow for the different analytical techniques discussed.

Comparative Workflow of Analytical Techniques for this compound cluster_sample_prep Sample Preparation cluster_techniques Analytical Techniques cluster_analysis Data Analysis Bulk_Drug Bulk Drug / Formulation HPLC HPLC Bulk_Drug->HPLC HPTLC HPTLC Bulk_Drug->HPTLC UV_Vis UV-Vis Spectrophotometry Bulk_Drug->UV_Vis Plasma Plasma Sample LC_MS LC-MS/MS Plasma->LC_MS Quantification Quantification HPLC->Quantification HPTLC->Quantification LC_MS->Quantification UV_Vis->Quantification Simplified Signaling Pathway of this compound's Action cluster_effects Pharmacological Effects cluster_outcomes Clinical Outcomes This compound This compound (Prodrug) Metabolites Active Metabolites (with free -SH groups) This compound->Metabolites Metabolism Mucolytic Mucolytic Effect Metabolites->Mucolytic Antioxidant Antioxidant Effect Metabolites->Antioxidant Anti_inflammatory Anti-inflammatory Effect Metabolites->Anti_inflammatory Reduced_Viscosity Reduced Mucus Viscosity Mucolytic->Reduced_Viscosity ROS_Scavenging Scavenging of Reactive Oxygen Species (ROS) Antioxidant->ROS_Scavenging Reduced_Cytokines Reduced Pro-inflammatory Cytokines Anti_inflammatory->Reduced_Cytokines

References

Safety Operating Guide

Proper Disposal Procedures for Erdosteine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of erdosteine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is based on safety data sheets and general pharmaceutical waste regulations to ensure safe handling and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Handle this compound in a well-ventilated area, avoiding the formation of dust and aerosols.[1] Use spark-proof and non-sparking tools to prevent ignition.[1]

Step-by-Step Disposal Protocol for this compound

The primary and recommended method for disposing of this compound is through a licensed hazardous material disposal company. This ensures compliance with regulations and proper destruction of the chemical.

  • Waste Classification : Chemical waste generators must first determine if this compound is classified as hazardous waste under U.S. EPA guidelines (40 CFR 261.3) or other relevant local and state regulations. Due to its chemical nature, it is prudent to handle it as special waste.

  • Segregation and Containment :

    • Carefully collect any unused, expired, or spilled this compound.

    • Place the material into a suitable, sealable, and clearly labeled container for disposal.[1]

  • Engage a Licensed Disposal Facility :

    • Contact a licensed chemical destruction plant or hazardous waste disposal company.[1][2]

    • Arrange for the removal and transport of the contained this compound waste.

  • Approved Disposal Method :

    • The designated and safest method of destruction is controlled incineration, preferably in a unit equipped with an afterburner and flue gas scrubbing capabilities.[1][2]

  • Prohibited Disposal Methods :

    • Do not discharge this compound or its containers into sewer systems, drains, or any water courses.[1][3][4] A federal ban prohibits the sewering of hazardous waste pharmaceuticals in the United States.[3][4]

    • Do not contaminate water, foodstuffs, animal feed, or seed during storage or disposal.[1]

Disposal of Contaminated Packaging

Properly cleaned or disposed packaging is crucial to prevent residual contamination.

  • Recycling/Reconditioning : Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]

  • Landfill Disposal : Alternatively, the packaging can be punctured to render it unusable for other purposes and then be disposed of in a sanitary landfill, in accordance with local regulations.[1]

Summary of Disposal and Regulatory Guidelines

The following table summarizes the key operational and logistical information for this compound disposal. As no specific quantitative data for disposal is available in the provided safety sheets, this table outlines the procedural requirements.

AspectDescriptionRegulatory/Safety GuidelineCitations
Primary Disposal Method Controlled incineration with flue gas scrubbing.To be performed by a licensed chemical destruction plant.[1][2]
Waste Classification Generators must determine if the waste is hazardous.Consult US EPA 40 CFR 261.3, as well as state and local regulations.
Containment Use suitable, closed, and properly labeled containers.Store away from incompatible materials and foodstuffs.[1]
Prohibited Actions Do not discharge to sewer systems or waterways.A federal sewer ban is in effect for hazardous pharmaceuticals.[1][3][4]
Contaminated Packaging Triple-rinse for recycling or puncture for landfill.Follow local regulations for container disposal.[1]
Regulatory Oversight Multiple agencies regulate pharmaceutical waste.Key agencies include the EPA (under RCRA) and state environmental bodies.[5][6]

Experimental Protocols

The safety data sheets and regulatory documents reviewed do not contain specific experimental protocols for the disposal of this compound. The procedures outlined above are based on established safety and regulatory guidelines for chemical and pharmaceutical waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and recommended steps for the proper disposal of this compound in a laboratory or professional setting.

Erdosteine_Disposal_Workflow start_node Unused / Expired This compound decision_node Classify Waste (per 40 CFR 261.3, State & Local Regs) start_node->decision_node prohibited_node Prohibited Disposal Methods: - Discharge to Sewer/Drains - Mix with General Waste start_node->prohibited_node process_node process_node decision_node->process_node Treat as Chemical Waste (Recommended Practice) action_node action_node process_node->action_node 1. Segregate & Store in Labeled, Sealed Containers node2 Licensed Disposal Company action_node->node2 2. Contact Licensed Hazardous Waste Disposal Company disposal_node Final Disposal: Controlled Incineration with Flue Gas Scrubbing node2->disposal_node 3. Transport to Facility

References

Essential Safety and Operational Guide for Handling Erdosteine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Erdosteine. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling and storage protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to proper PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment for this compound

Situation Required PPE Specifications & Rationale
Routine Handling & Weighing • Double Gloves• Safety Goggles with Side Shields• Lab Coat/Impervious Gown• Respiratory Protection (if dust is generated)Gloves: Wear two pairs of compatible chemical-resistant gloves; change regularly or if contaminated.[3][4] Eye Protection: Use safety goggles conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[5][6] Gown: A lab coat or an impervious gown should be worn to protect skin.[2] Respirator: Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated.[7]
Spill Cleanup • Chemical-Resistant Coveralls• Double Gloves• Full-Face Shield• Chemical Cartridge Respirator• Chemical-Resistant Boots/Shoe CoversProvides full-body protection from splashes and high concentrations of dust.[3][5] A higher level of respiratory protection is necessary for spills.
Emergency (e.g., Fire) • Full Protective Gear• Self-Contained Breathing Apparatus (SCBA)Necessary to protect against thermal decomposition products which may include toxic gases like carbon oxides, nitrogen oxides, and sulfur oxides.

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the integrity of the compound.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to keep airborne concentrations low.[5][6]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]

  • Minimize Dust: Avoid the formation and accumulation of dust.[8] Use non-sparking tools.[5][6]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8] Do not eat, drink, or smoke in handling areas.[1][2]

  • Personal Protective Equipment: Always wear the appropriate PPE as detailed in Table 1.[2]

Storage Protocol:

  • Store in a tightly closed container.[5]

  • Keep in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible substances and sources of ignition.

  • For long-term storage, maintain a temperature of 2-8°C.

Operational Plans: Spills and Disposal

A clear plan for accidental releases and waste disposal is essential.

Spill Containment and Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE for spill cleanup (see Table 1).

  • Contain: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the chemical enter drains.[5]

  • Clean-up: For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of contaminated materials as hazardous waste according to local regulations.[2]

Waste Disposal Plan:

  • Dispose of this compound and its containers in accordance with all local, state, and federal regulations.[2]

  • Do not discharge into drains, other waterways, or soil.

  • Contaminated materials and empty containers should be treated as hazardous waste and disposed of by a licensed waste management company.[9][10]

Quantitative Data

While specific occupational exposure limits for this compound have not been established, its physical and chemical properties are summarized below.

Table 2: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C8H11NO4S2
Molecular Weight 249.31 g/mol
Physical State Solid, White crystal powder[8]
Melting Point 156-160°C
Solubility DMSO: 50 mg/mLEtOH: 10 mg/mLH2O: <1 mg/mL
Occupational Exposure Limits OSHA PEL: Not AvailableNIOSH REL: Not AvailableACGIH TLV: Not Available

Procedural Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Erdosteine_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_storage Storage & Disposal A Assess Risks & Review SDS B Verify Ventilation (Fume Hood) A->B C Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Weigh & Handle this compound (Minimize Dust) C->D Proceed to Handling E Perform Experiment D->E Spill Spill Occurs? D->Spill F Decontaminate Work Area E->F Experiment Complete J Store in Tightly Closed Container (Cool, Dry, Ventilated) E->J Store Unused Material E->Spill G Segregate & Label Waste F->G H Doff & Dispose of PPE G->H K Dispose of Waste via Licensed Contractor G->K I Wash Hands Thoroughly H->I Spill->F No SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup Yes SpillCleanup->F Decontaminate

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.